molecular formula C15H20O3 B099696 9-Oxo-9-phenylnonanoic acid CAS No. 16269-05-9

9-Oxo-9-phenylnonanoic acid

Cat. No.: B099696
CAS No.: 16269-05-9
M. Wt: 248.32 g/mol
InChI Key: BFUPULAAJVYXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxo-9-phenylnonanoic acid is a synthetic organic compound of significant interest in research and development, particularly in organic synthesis and medicinal chemistry. This compound features a nonanoic acid chain terminated with a phenyl ketone group, characterized by the molecular formula C15H20O3 and a molecular weight of approximately 248.32 g/mol . Its structure, which includes a carboxylic acid and a ketone functional group separated by a long alkyl chain, makes it a valuable building block or intermediate for the synthesis of more complex molecules . Available with a purity of 95% , this product is supplied as a neat solid. Researchers value this compound for its potential application in exploring structure-activity relationships and developing novel chemical entities. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. For precise sourcing, this compound is registered under CAS Number 16269-05-9 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxo-9-phenylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c16-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(17)18/h4-6,9-10H,1-3,7-8,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUPULAAJVYXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302717
Record name 9-Oxo-9-phenylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53702-23-1, 16269-05-9
Record name NSC153057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Oxo-9-phenylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-9-phenylnonanoic acid, also known as 8-benzoyloctanoic acid, is a keto-carboxylic acid characterized by a nine-carbon aliphatic chain with a terminal carboxylic acid group and a phenyl ketone at the C9 position. This bifunctional molecule, with its aromatic and acidic moieties, presents a unique scaffold of interest in medicinal chemistry and materials science. Its structural features suggest potential applications as a building block for novel polymers or as a pharmacophore in the design of new therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible synthetic route, and discusses its potential applications, thereby serving as a valuable resource for professionals in research and development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
Boiling Point 418.7 °C at 760 mmHgN/A
Density 1.074 g/cm³N/A
Melting Point Data not available
Solubility Data not available
pKa Data not available

Proposed Synthesis: Friedel-Crafts Acylation

A plausible and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with a suitable derivative of nonanoic acid, such as nonanedioyl chloride or nonanedioic anhydride.[2][3][4][5] This electrophilic aromatic substitution reaction provides a direct route to introduce the acyl group onto the benzene ring.[2][3][4][5]

Experimental Protocol

Objective: To synthesize this compound via Friedel-Crafts acylation of benzene with nonanedioyl chloride.

Materials:

  • Benzene (anhydrous)

  • Nonanedioyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, dilute aqueous solution)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Addition of Acyl Chloride: Dissolve nonanedioyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Initiation of Reaction: Cool the flask containing the aluminum chloride suspension to 0 °C in an ice bath. Slowly add the nonanedioyl chloride solution dropwise to the stirred suspension.

  • Addition of Benzene: Once the addition of the acyl chloride is complete, add anhydrous benzene (1 equivalent) dropwise via the dropping funnel.

  • Reaction Progression: After the addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Workup: Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_process Reaction cluster_workup Workup & Purification Benzene Benzene ReactionVessel Reaction Vessel (Anhydrous DCM, 0°C to RT) Benzene->ReactionVessel AcylChloride Nonanedioyl Chloride AcylChloride->ReactionVessel Catalyst AlCl₃ (Lewis Acid) Catalyst->ReactionVessel Quenching Quenching (Ice/HCl) ReactionVessel->Quenching Reaction Mixture Extraction Extraction (DCM) Quenching->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Crude Product Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

Due to the lack of publicly available spectral data, this section outlines the expected spectroscopic characteristics of this compound based on its chemical structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.2-8.0 ppm. The aliphatic chain protons would appear as multiplets in the upfield region (1.2-3.0 ppm). The methylene protons adjacent to the carbonyl group and the carboxylic acid would be deshielded and appear at a higher chemical shift compared to the other methylene groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit a signal for the carboxylic acid carbonyl carbon around 170-180 ppm and the ketone carbonyl carbon around 190-200 ppm. The aromatic carbons would resonate in the 120-140 ppm region. The aliphatic carbons would appear in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be observed around 1700-1725 cm⁻¹, and another C=O stretching band for the ketone would appear around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups would be present around 2850-3100 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248.32 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl groups and within the aliphatic chain.

Potential Applications and Future Directions

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas of research and development:

  • Drug Discovery: The presence of both a phenyl ketone and a carboxylic acid moiety makes it an interesting scaffold for medicinal chemistry. Phenylalkanoic acids are a known class of compounds with diverse biological activities.[6] Furthermore, molecules containing a 9-oxo functional group have been investigated as potential anticancer agents and apoptosis inducers.[7][8][9] This compound could serve as a starting material for the synthesis of more complex molecules with potential therapeutic value.

  • Polymer Science: As a dicarboxylic acid derivative, it could be used as a monomer in the synthesis of polyesters and polyamides. The incorporation of the phenyl ketone group could impart unique thermal and mechanical properties to the resulting polymers.

Future Research: A comprehensive characterization of the physicochemical properties of this compound is warranted. Detailed studies on its solubility in various solvents, its pKa, and its full spectroscopic profile would be invaluable for its future application. Furthermore, exploration of its biological activities and its potential as a monomer for novel polymers would be promising avenues for future research.

Conclusion

This compound is a compound with a unique chemical structure that holds potential for applications in both medicinal chemistry and materials science. While some of its basic physicochemical properties are known, a significant amount of experimental data is still lacking. The proposed synthesis via Friedel-Crafts acylation offers a viable route to obtain this compound for further investigation. This technical guide serves as a foundational resource, summarizing the current knowledge and highlighting the opportunities for future research to unlock the full potential of this intriguing molecule.

References

  • Otte, K. B., Kittel, K., Ferlaino, S., & Nestl, B. M. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers.
  • Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

  • Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & medicinal chemistry letters, 20(3), 1288–1292.
  • Ablordeppey, S. Y., Tuteja, S., & Fischer, J. B. (1998). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of medicinal chemistry, 41(5), 793–801.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • García-García, P., & O'Brien, A. G. (2019). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS medicinal chemistry letters, 10(1), 2–7.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • Kemnitzer, W., Sirisoma, N., Nguyen, B., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. Bioorganic & medicinal chemistry letters, 19(11), 3045–3049.
  • Rathod, V. D., & Landge, M. G. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Clark, J. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

  • Kemnitzer, W., Sirisoma, N., Jiang, S., Kasibhatla, S., Crogan-Grundy, C., Tseng, B., Drewe, J., & Cai, S. X. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292.
  • Colau, B., Barré, E., Lenoir, C., & Marchand-Brynaert, J. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. Bioorganic & medicinal chemistry, 18(10), 3466–3476.
  • Szychowski, K. A., Wójtowicz, A., Gmiński, J., & Wojtowicz, E. (2024). Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity. Molecules (Basel, Switzerland), 29(15), 3563.
  • Wikipedia contributors. (2023, December 30). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Antonio, Y., & Ovalles, A. G. (2008). An Efficient Synthesis of 4-Oxoalkenoic Acid from 2-Alkylfurans.

Sources

A Technical Guide to the Structural Elucidation and Characterization of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the definitive structural elucidation and characterization of 9-Oxo-9-phenylnonanoic acid. Designed for researchers, chemists, and drug development professionals, this guide moves beyond rote protocols to detail an integrated, multi-technique analytical strategy. We emphasize the causality behind experimental choices, ensuring a self-validating and robust approach to characterization. By combining high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, this methodology provides an unambiguous confirmation of molecular structure and purity.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a linear C9 aliphatic chain with a terminal carboxylic acid and a phenyl ketone moiety. Its structure suggests potential applications as a versatile building block in polymer synthesis or as a scaffold in medicinal chemistry, where the keto-acid functionality can be a key pharmacophore or a linker for bioconjugation. The unequivocal confirmation of its chemical structure is the foundational prerequisite for any subsequent research, development, or regulatory submission.

The challenge in characterizing a novel compound lies in ensuring that the proposed structure is not merely consistent with the analytical data, but is the only structure that can explain the complete dataset. To achieve this, we employ an orthogonal, multi-technique approach where each experiment provides a unique and complementary piece of structural information. This guide is structured to follow a logical workflow, from initial confirmation of elemental composition to the definitive mapping of the atomic framework.

Integrated Analytical Workflow

The core of our strategy is to use a synergistic combination of analytical techniques. High-resolution mass spectrometry (HRMS) will provide the exact elemental composition. Infrared (IR) spectroscopy will confirm the presence of key functional groups. Finally, a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments will deliver the atomic-level connectivity map, serving as the ultimate structural proof.

Analytical_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Functional Group & Connectivity Mapping cluster_2 Phase 3: Final Verification Hypothesis Hypothesized Structure (C15H20O3) HRMS LC-HRMS Analysis Hypothesis->HRMS Verify Mass Elemental_Comp Elemental Composition Confirmed HRMS->Elemental_Comp Result IR FTIR Spectroscopy Elemental_Comp->IR NMR NMR Spectroscopy Suite (1H, 13C, DEPT, COSY, HSQC, HMBC) Elemental_Comp->NMR Func_Groups Functional Groups Identified (C=O, COOH, Phenyl) IR->Func_Groups Connectivity Full Atomic Connectivity Map NMR->Connectivity Final_Structure Final Elucidated Structure & Purity Report Purity Purity Assessment (HPLC-UV/qNMR) Connectivity->Purity Purity->Final_Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Hypothesized Structure and Physicochemical Properties

Before empirical analysis, we establish the theoretical properties based on the proposed structure of this compound. This provides a benchmark against which experimental data will be compared.

Structure: Chemical Structure of this compound

PropertyTheoretical ValueRationale
Molecular Formula C₁₅H₂₀O₃Derived by counting the atoms in the proposed structure.
Molecular Weight 248.32 g/mol Sum of the atomic weights of all atoms in the formula.
Monoisotopic Mass 248.141245 DaThe exact mass of the most abundant isotopes, critical for HRMS.[1]
Key Functional Groups Carboxylic Acid, Phenyl Ketone, Aliphatic ChainThese are the primary features to be confirmed by spectroscopy.

Part I: Primary Structure & Elemental Composition

The first and most crucial step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Rationale for High-Resolution Mass Spectrometry (HRMS)

We select HRMS, typically coupled with liquid chromatography (LC) for sample introduction, for its ability to measure mass-to-charge ratios (m/z) with high precision (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula. For a molecule of this size, unit-resolution mass spectrometry would be insufficient to rule out other potential elemental combinations.

Expected HRMS Data

When analyzed in negative ion mode, the primary ion expected is the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ are anticipated.

IonModeTheoretical m/z
[M-H]⁻ Negative247.13398
[M+H]⁺ Positive249.14852
[M+Na]⁺ Positive271.13046

Confirmation of any of these ions within a mass accuracy of 5 ppm provides strong evidence for the C₁₅H₂₀O₃ formula.

Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL using the initial mobile phase composition.

  • Chromatographic Separation:

    • System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. A typical gradient might be 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Conditions (Example: Q-TOF)

    • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Sampling Cone: 30-40 V.

    • Source Temperature: 120-150 °C.

    • Mass Range: 50 - 500 m/z.

    • Acquisition Mode: Full scan mode with a resolution >10,000 FWHM.

  • Data Analysis: Extract the chromatogram for the theoretical exact mass of the expected ions. Verify that the measured mass is within 5 ppm of the theoretical mass. The use of formic acid as a mobile phase additive promotes protonation for positive mode ESI.[2]

Part II: Functional Group and Connectivity Mapping

With the elemental formula confirmed, the next phase is to piece together the atomic puzzle: identifying the functional groups and confirming their arrangement.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying characteristic functional groups based on their vibrational frequencies.[3]

Expected IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale
~3300-2500 (broad)Carboxylic AcidO-H stretchThe broadness is due to hydrogen bonding.[4]
~3100-3000Aromatic C-HC-H stretchCharacteristic of the phenyl group.
~2950-2850Aliphatic C-HC-H stretchFrom the -(CH₂)₇- chain.
~1710Carboxylic AcidC=O stretchThe carbonyl of the acid group.
~1685Phenyl KetoneC=O stretchConjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone.[3]
~1600, ~1450Aromatic RingC=C stretchSkeletal vibrations of the benzene ring.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis: Process the spectrum to identify the key absorption bands and compare them to the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.

4.2.1. ¹H NMR Spectroscopy: Proton Environments

¹H NMR will reveal the number of different proton environments and their neighboring protons through chemical shifts, integration, and spin-spin splitting.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

LabelApprox. δ (ppm)MultiplicityIntegrationAssignment
a11-12broad singlet1HH OOC-
b7.95doublet2HAr-H (ortho to C=O)
c7.55triplet1HAr-H (para to C=O)
d7.45triplet2HAr-H (meta to C=O)
e2.95triplet2H-C(=O)-CH ₂-
f2.35triplet2H-CH ₂-COOH
g1.70quintet2H-C(=O)-CH₂-CH ₂-
h1.60quintet2H-CH ₂-CH₂-COOH
i1.30multiplet6H-(CH ₂)₃- (central chain)

Causality: The aromatic protons 'b' are the most downfield due to the electron-withdrawing effect of the adjacent ketone. The protons 'e' and 'f', being alpha to carbonyl groups, are also significantly deshielded compared to the other methylene groups in the aliphatic chain.

4.2.2. ¹³C NMR and DEPT-135: Carbon Skeleton

¹³C NMR shows all unique carbon atoms, while a DEPT-135 experiment differentiates between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons (like C=O and the ipso-carbon of the phenyl ring) are absent in DEPT-135.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

Approx. δ (ppm)DEPT-135Assignment
~200AbsentPhenyl C =O
~179AbsentC OOH
~137AbsentAr-C (ipso, attached to C=O)
~133PositiveAr-C H (para)
~128.5PositiveAr-C H (meta)
~128.0PositiveAr-C H (ortho)
~38.0NegativeC H₂ alpha to C=O (phenyl)
~34.0NegativeC H₂ alpha to COOH
~29.0Negative-(C H₂)ₓ- (multiple central carbons)
~24.5NegativeC H₂ beta to COOH
~24.0NegativeC H₂ beta to C=O (phenyl)

4.2.3. 2D NMR: Definitive Connectivity

Two-dimensional NMR experiments are essential for building a self-validating structural argument by showing direct correlations between atoms.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. It will show a trail of cross-peaks connecting adjacent methylene groups along the entire aliphatic chain (e.g., f ↔ h, h ↔ i, etc.), providing unambiguous proof of the linear nonanoyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This allows for the definitive assignment of every CH, CH₂, and CH₃ group in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for linking the distinct fragments of the molecule.

    • Key Expected HMBC Correlations:

      • Protons 'b' (ortho-ArH) will show a correlation to the ketone carbonyl carbon (~200 ppm).

      • Protons 'e' (-CH₂- alpha to ketone) will correlate to the ketone carbonyl carbon (~200 ppm) and the ipso-aromatic carbon (~137 ppm).

      • Protons 'f' (-CH₂- alpha to acid) will correlate to the carboxylic acid carbonyl (~179 ppm).

Caption: Visualization of key NMR correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00) if quantitative analysis is needed.[5]

  • Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra.

    • ¹H Parameters: Spectral width of ~15 ppm, sufficient relaxation delay (d1) of 1-2 seconds.

    • ¹³C Parameters: Spectral width of ~220 ppm, relaxation delay of 2 seconds.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Assign all peaks based on chemical shifts, multiplicities, integrations, and 2D correlations to build the final structure.

Part III: Purity Assessment

Once the structure is confirmed, its purity must be established. High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the standard method for this.

Rationale for HPLC-UV

The presence of the phenyl ketone chromophore makes the molecule highly suitable for UV detection. HPLC can separate the target compound from starting materials, byproducts, or isomers. The area percentage of the main peak in the chromatogram provides a reliable measure of purity.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a sample solution of ~0.5 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • System, Column, Mobile Phase: Use the same or similar system as described for LC-HRMS.

    • Detection: UV detector set to a wavelength where the phenyl ketone absorbs strongly (e.g., 245 nm).

    • Method: Run an isocratic or gradient method that provides good resolution between the main peak and any impurities.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. For regulatory purposes, this method would require full validation according to ICH guidelines.

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. The combination of HRMS, which confirms the elemental formula, FTIR, which identifies the essential functional groups, and a comprehensive suite of NMR experiments, which unambiguously maps the atomic connectivity, provides a self-validating and definitive structural proof. The final purity assessment by HPLC-UV completes the characterization, ensuring the material is suitable for its intended downstream applications. This rigorous methodology exemplifies the standards required in modern chemical and pharmaceutical research.

References

  • Human Metabolome Database. (2017). Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711). HMDB. [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Oxononanoic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylnonanoic acid. PubChem. [Link]

  • CAS. (n.d.). 9-Oxononanoic acid. CAS Common Chemistry. [Link]

  • Gao, X., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules. [Link]

  • NIST. (n.d.). Nonanoic acid, 9-oxo-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Buls, E., et al. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. ChemSusChem. [Link]

  • NP-MRD. (2022). Showing NP-Card for 9-Oxononanoic acid (NP0044542). [Link]

  • DePalma, J. W., & Kjaergaard, H. G. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Physical Chemistry Chemical Physics. [Link]

  • PubMed. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031609). HMDB. [Link]

  • Beilstein Journals. (2021). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. [Link]

  • ResearchGate. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

  • National Institutes of Health. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. PMC. [Link]

  • Baitai Paike Biotechnology. (n.d.). Detection Methods for Very Long Chain Fatty Acids. [Link]

  • ACS Publications. (1977). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry. [Link]

  • ResearchGate. (2016). Synthesis and Chemical Characterization of 9-Anilinoacridines. [Link]

  • Ofosu, D. B., et al. (2015). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. Analyst. [Link]

  • RSC Publishing. (2022). Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases. [Link]

  • SpectraBase. (n.d.). 3-Oxo-3-phenylpropanoic acid. [Link]

Sources

A Predictive and Methodological Guide to the Thermal Stability and Degradation Profile of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-9-phenylnonanoic acid is a bifunctional molecule with potential applications in polymer chemistry and as a synthetic intermediate in pharmaceutical manufacturing. Understanding its thermal stability is paramount for defining safe handling, storage, and processing parameters. This technical guide presents a comprehensive framework for evaluating the thermal stability and degradation profile of this compound. In the absence of specific published data for this molecule, this document leverages established principles of organic chemistry and authoritative analytical methodologies to propose a predictive degradation profile and to provide detailed, field-proven protocols for its empirical determination. Methodologies discussed include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated chromatographic techniques such as HPLC-MS for the identification of degradation products generated under forced thermal stress, in alignment with ICH Q1A(R2) guidelines.[1]

Introduction and Predicted Thermal Liability

This compound (MW: 248.32 g/mol ) incorporates three key functional regions: a terminal carboxylic acid, a C9 aliphatic chain, and a phenyl ketone moiety. Each of these contributes to its overall physicochemical properties and potential thermal degradation pathways.

  • Carboxylic Acid: This group is susceptible to decarboxylation at elevated temperatures, a common degradation pathway for organic acids, which would result in the formation of a hydrocarbon and carbon dioxide.

  • Alkyl Chain: The long aliphatic chain is a potential site for oxidation, particularly at higher temperatures in the presence of oxygen, leading to chain cleavage and the formation of smaller volatile fragments. Saturated fatty acids are generally stable but can undergo degradation at temperatures of 140°C and above over extended periods.[2][3]

  • Phenyl Ketone: The phenyl ketone group is relatively stable.[4][5] However, cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage) is a known fragmentation pathway in mass spectrometry and can be indicative of a potential thermal cleavage point, leading to the formation of benzoic acid or benzaldehyde derivatives and an alkyl fragment.

Based on these structural components, a primary thermal degradation event is predicted to be decarboxylation, followed by fragmentation of the alkyl chain at higher energy inputs. The boiling point of the related compound 9-oxo-nonanoic acid is reported as 181-182 °C at 15 Torr, suggesting that under atmospheric pressure, significant thermal stress will occur near and above this temperature range.[6]

Experimental Workflow for Thermal Stability Assessment

A multi-faceted approach is required to fully characterize the thermal behavior of this compound. The following sections detail the core analytical techniques and protocols.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.[7]

Objective: To determine the onset temperature of decomposition (Tonset) and identify the temperature ranges of significant mass loss.

Experimental Protocol: Dynamic Thermogravimetry

  • Instrument: A calibrated thermogravimetric analyzer.[8]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina).

  • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.[9]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[10]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.[8]

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of the primary decomposition step (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve.

Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_run Execution & Analysis A Weigh 5-10 mg of Sample B Place in TGA Crucible A->B Load C Set N2 Atmosphere (50 mL/min) B->C Insert D Program Temp Ramp (10°C/min to 600°C) C->D Configure E Initiate Run & Record Mass Loss D->E Start F Plot % Mass vs. Temp E->F Output G Determine T-onset & T-max F->G Analyze

Caption: High-level workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference, providing information on thermal transitions like melting and decomposition.[11]

Objective: To determine the melting point (Tm) and identify endothermic or exothermic events associated with degradation.[12][13]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow (mW) as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. The melting point will appear as a sharp endothermic peak.[14] Broad exothermic peaks at higher temperatures may indicate decomposition events.

Forced Degradation and Profile of Degradation Products

To identify the chemical entities formed during thermal decomposition, a forced degradation (or stress testing) study is necessary.[1] This involves heating the compound under controlled conditions to generate a sufficient quantity of degradants for analysis, typically aiming for 5-20% degradation of the active ingredient.[1]

Protocol: Thermal Stress Study
  • Sample Preparation: Place a known quantity (e.g., 500 mg) of this compound as a thin layer in a clean, dry glass vial.

  • Stress Condition: Place the vial in a calibrated oven at a temperature determined from TGA results (e.g., 10°C above Tonset) for a defined period (e.g., 24 hours).

  • Control: Store a control sample at ambient temperature, protected from light.

  • Sample Workup: After the stress period, allow the sample to cool to room temperature. Dissolve a precise amount of the stressed and control samples in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL) for analysis.

Protocol: HPLC-MS Analysis for Degradant Identification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary technique for separating and identifying non-volatile degradation products.[15][][17]

  • Chromatographic System: An HPLC or UPLC system equipped with a PDA detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[]

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable starting point for separating compounds of moderate polarity.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would start at 5-10% B, ramping to 95-100% B over 15-20 minutes to elute the parent compound and a range of potential degradants.

  • MS Detection:

    • Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture a wide range of analytes.

    • Acquisition: Perform a full MS scan to detect all ions. Concurrently, perform data-dependent MS/MS acquisition to obtain fragmentation spectra for structural elucidation of detected degradants.[18][19]

  • Data Analysis: Compare the chromatograms of the stressed and control samples.[15] Identify new peaks in the stressed sample. Use the accurate mass measurement from the full MS scan to propose elemental compositions for the degradants.[] Analyze the MS/MS fragmentation patterns to confirm the proposed structures.

Logic for Degradation Product Analysis

Degradation_Analysis A Stressed Sample (Heat Treated) C HPLC Separation (C18 Column) A->C B Control Sample (Ambient) B->C D Peak Comparison C->D Chromatograms E New Peaks Identified (Potential Degradants) D->E Identify Differences F MS & MS/MS Analysis E->F G Accurate Mass (Elemental Composition) F->G H Fragmentation Pattern (Structural Elucidation) F->H I Degradant Structure Confirmed G->I H->I

Caption: Workflow for identifying degradation products.

Proposed Degradation Profile (Hypothetical)

Based on the chemical structure and known degradation mechanisms of related compounds, the following table summarizes potential primary degradation products of this compound under thermal stress.

Proposed DegradantMolecular FormulaExact Mass (m/z)Proposed Formation Pathway
1-phenyloctan-1-oneC₁₄H₂₀O204.1514Decarboxylation of the parent acid.
Benzoic acidC₇H₆O₂122.0368Cleavage of the alkyl chain alpha to the ketone.
Nonanedioic acid (Azelaic acid)C₉H₁₆O₄188.1049Oxidation at the benzylic position followed by cleavage.
Octanoic acidC₈H₁₆O₂144.1150Oxidative cleavage of the alkyl chain.
BenzaldehydeC₇H₆O106.0419Cleavage of the alkyl chain alpha to the ketone.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermal stability of this compound. While a hypothetical degradation profile is proposed based on chemical principles, it is imperative that these predictions are confirmed through the rigorous application of the detailed experimental protocols outlined herein. The data generated from TGA, DSC, and forced degradation studies will be critical for establishing safe manufacturing processes, defining appropriate storage conditions, and ensuring the quality and stability of any final products derived from this compound. Adherence to these analytical strategies will ensure regulatory compliance and provide a thorough understanding of the molecule's behavior under thermal stress.[20][21][22]

References

  • ResolveMass Laboratories. (2025, November 5).
  • Royal Society of Chemistry. (2024, August 1). Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics.
  • American Pharmaceutical Review.
  • MedCrave. (2016, December 14).
  • TCA Lab / Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing.
  • Shared Materials Instrumentation Facility. Differential Scanning Calorimeter.
  • Lhasa Limited. (2025, March 27).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • BOC Sciences.
  • ECHEMI. This compound Formula.
  • Portland Press. (2023, May 15). The biochemistry and physiology of long-chain dicarboxylic acid metabolism.
  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry.
  • National Institutes of Health. (2023, May 15). The biochemistry and physiology of long-chain dicarboxylic acid metabolism.
  • Wikipedia. Differential scanning calorimetry.
  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).
  • MDPI.
  • Sci-Hub. A differential thermal analysis (dta) and thermogravimetric analysis (tga) study of some organic acids. part II.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • National Institutes of Health.
  • MDPI. Identification of Degradation Products of the New Anticancer Drug Substance ONC201.
  • ChemBK. Methyl phenyl ketone.
  • Aquafix Inc.
  • IUPAC. HEATS OF COMBUSTION OF FIVE ALKYL PHENYL KETONES.
  • ACS Publications. Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin.
  • Benchchem. Comparative Thermal Stability of Polymers Derived from Norbornene Ketones: A Guide for Researchers.
  • XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis.
  • MDPI. Amorphous Poly (Aryl Ether Ketones) Containing Methylene Groups with Excellent Thermal Resistance, Dielectric Properties and Mechanical Performance.
  • University of Wisconsin-La Crosse. Thermogravimetric Analysis.
  • CAS Common Chemistry. 9-Oxononanoic acid.
  • ACS Publications.
  • Larodan. 9-Oxo-Nonanoic acid.
  • National Institutes of Health. 9-Oxononanoic acid | C9H16O3.
  • Bio-protocol. 2.3.3. Thermogravimetric Analysis (TGA).
  • National Institutes of Health. (2018, March 1).
  • The Human Metabolome Database. (2017, August 1). Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711).
  • University of Illinois. (2016, March 2). Integrated catalysis for upgrading microbial derived carboxylic acids to renewable fuels and value-added chemicals.
  • ResearchGate.
  • National Institutes of Health. (2021, May 15). The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis.
  • AccessMedicine. (2025, December 29).
  • National Institutes of Health. (2023, March 2).

Sources

An In-depth Technical Guide to the Solubility of 9-Oxo-9-phenylnonanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 9-oxo-9-phenylnonanoic acid. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a robust theoretical framework for predicting its solubility across a range of common organic solvents. More critically, it offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic equilibrium solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding and practical application of solubility principles for keto-carboxylic acids in synthetic chemistry, purification, formulation, and analytical development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a molecule like this compound, understanding its solubility profile is paramount for a variety of applications. In drug discovery, poor solubility can impede in vitro testing and lead to low bioavailability, hindering the development of promising candidates.[1] In synthetic chemistry, solvent selection is crucial for reaction efficiency, controlling reaction rates, and facilitating product purification through techniques like crystallization. A thorough grasp of solubility is not merely academic; it is a cornerstone of efficient, reproducible, and scalable scientific work.

This guide will delve into the molecular characteristics of this compound to build a predictive solubility model and provide the user with a validated methodology to generate precise, quantitative solubility data.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[2] This means that substances with similar intermolecular forces are likely to be soluble in one another. The structure of this compound is amphiphilic, possessing both polar and nonpolar regions, which results in a nuanced solubility profile.

Molecular Structure Analysis:

  • Polar Functional Groups:

    • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[3][4] This feature strongly promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone).

    • Ketone (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[5][6]

    • Phenyl Ring (C₆H₅): While generally considered nonpolar, the pi-electron system of the phenyl ring can engage in dipole-induced dipole and quadrupole interactions, allowing for some solubility in moderately polar solvents.

  • Nonpolar Moiety:

    • Alkyl Chain (-(CH₂)₇-): The seven-carbon aliphatic chain is a significant nonpolar, hydrophobic component.[4] As the length of the nonpolar hydrocarbon chain increases in a homologous series, its influence grows, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar solvents.[4]

Predicted Solubility Profile:

Based on this structural analysis, a qualitative solubility profile for this compound can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of alcohols. The overall polarity of these solvents is compatible with the polar functionalities of the solute. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases (e.g., higher in methanol than in butanol).[6]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateModerate to High These solvents can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions with both the ketone and carboxylic acid moieties.[5] The presence of the nonpolar alkyl chain enhances solubility in solvents of intermediate polarity like ethyl acetate.
Nonpolar Toluene, Hexane, CyclohexaneLow to Moderate Solubility in these solvents will be primarily driven by the nonpolar alkyl chain and the phenyl group through London dispersion forces. The highly polar carboxylic acid and ketone groups will limit solubility. Toluene may show slightly better solvation than alkanes due to interactions with the phenyl ring.
Chlorinated Dichloromethane, ChloroformModerate These solvents have a moderate polarity and can act as weak hydrogen bond acceptors. They offer a balance, being able to interact with both the polar and nonpolar parts of the molecule. Cayman Chemical notes that 9-oxononanoic acid is slightly soluble in chloroform.[7]

The following diagram illustrates the logical flow for predicting the solubility of this compound.

G Solubility Prediction Framework for this compound cluster_solute Solute: this compound cluster_solvent Solvent Properties cluster_interaction Intermolecular Interactions ('Like Dissolves Like') cluster_prediction Predicted Solubility Outcome Solute Molecular Structure Polar Polar Groups: - Carboxylic Acid (-COOH) - Ketone (C=O) - Phenyl Ring Solute->Polar Nonpolar Nonpolar Groups: - Heptyl Chain (-(CH2)7-) Solute->Nonpolar HBond Hydrogen Bonding Polar->HBond Donor & Acceptor Dipole Dipole-Dipole Polar->Dipole Dispersion Dispersion Forces Nonpolar->Dispersion Solvent Solvent Classification PolarProtic Polar Protic (e.g., Methanol) Solvent->PolarProtic PolarAprotic Polar Aprotic (e.g., Acetone) Solvent->PolarAprotic NonpolarSolvent Nonpolar (e.g., Toluene) Solvent->NonpolarSolvent PolarProtic->HBond Donor & Acceptor PolarProtic->Dipole PolarAprotic->HBond Acceptor Only PolarAprotic->Dipole NonpolarSolvent->Dispersion HighSol High Solubility HBond->HighSol ModSol Moderate Solubility Dipole->ModSol LowSol Low Solubility Dispersion->LowSol

Caption: Logical framework for predicting solubility based on molecular interactions.

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable data, the thermodynamic equilibrium solubility must be determined experimentally. The saturation shake-flask method is the gold-standard and most widely accepted technique for this purpose.[8][9][10] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[11]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant or filtrate is quantified using a suitable analytical method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid, high purity)

  • Organic solvents of interest (analytical or HPLC grade)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg per 1-2 mL of solvent).[9] Using a consistent excess across samples is good practice.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[9]

    • Agitate the samples for a predetermined period to reach equilibrium. A common duration is 24 to 48 hours.[1][9] It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 30 minutes) to allow larger particles to settle.

    • To separate the saturated solution from the excess solid, two primary methods can be used:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10-15 minutes) at the controlled temperature.[12]

      • Filtration: Withdraw an aliquot from the upper layer of the solution using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial.[12] Discard the initial portion of the filtrate to saturate the filter membrane.

    • This step is critical; any suspended solid particles will lead to an overestimation of solubility.

  • Quantification:

    • Immediately after separation, accurately dilute a known volume of the clear filtrate/supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor. This value represents the equilibrium solubility.

The following diagram outlines the experimental workflow for the shake-flask method.

G Equilibrium Shake-Flask Solubility Workflow Prep 1. Preparation - Add excess solid solute to vial - Add known volume of solvent - Prepare triplicates Equil 2. Equilibration - Agitate at constant T (e.g., 24-48h) - Ensure system reaches equilibrium Prep->Equil Sep 3. Phase Separation - Centrifuge or filter (0.22 µm) - Isolate clear saturated solution Equil->Sep Quant 4. Quantification - Dilute aliquot of supernatant - Analyze via HPLC-UV or similar - Use calibration curve Sep->Quant Result Result Equilibrium Solubility (e.g., mg/mL or mol/L) Quant->Result

Caption: Experimental workflow for the shake-flask solubility determination.

Self-Validating System and Troubleshooting
  • Trustworthiness of the Protocol: The protocol's integrity is maintained by ensuring equilibrium is truly reached. Comparing concentrations at successive time points (e.g., 24h vs. 48h) is a self-validating step; if the values are consistent, equilibrium has been achieved.[13]

  • Solid Phase Analysis: For rigorous studies, it is good practice to analyze the solid material before and after the experiment (e.g., by DSC or XRPD) to ensure no polymorphic transformation or solvate formation has occurred, as this can alter solubility.[9]

  • Solvent Evaporation: Ensure vials are tightly sealed, especially with volatile solvents, as solvent loss will artificially inflate the measured concentration.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout equilibration and phase separation is critical for reproducibility.[9]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for easy comparison. The results should be reported in standard units such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a logarithm of the molar solubility (log S).

Example Data Table:

SolventSolvent ClassTemperature (°C)Mean Solubility (mg/mL) ± SDMolar Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
DichloromethaneChlorinated25Experimental ValueCalculated Value
HexaneNonpolar25Experimental ValueCalculated Value

Note: This table is a template for presenting experimentally determined data.

The interpretation of this data will validate or refine the predicted solubility profile. By correlating the quantitative results with solvent properties (e.g., polarity index, hydrogen bond donor/acceptor capacity), a deeper structure-solubility relationship can be established for this compound, guiding future experimental design and formulation efforts.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust predictive framework can be established based on its amphiphilic molecular structure. The presence of a polar carboxylic acid head and a nonpolar tail, including a phenyl ring, suggests moderate to high solubility in polar organic solvents and lower solubility in nonpolar aliphatic solvents. This guide provides the theoretical foundation for these predictions and, crucially, a detailed, self-validating protocol for the experimental determination of equilibrium solubility using the shake-flask method. By following this guide, researchers can confidently generate the accurate and reliable solubility data essential for advancing their research and development objectives.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Po-Chao Chen, et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • A. M. A. Dias, et al. (2020). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Van der Spoel, D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Souza, J., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences.
  • Martinez, M. N. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Chemistry with Dr. K. (2024, January 4). Hydrogen Bonds Explained with Water KCET 12th Chemistry Aldehydes Ketones And Carboxylic Acid [Video]. YouTube. [Link]

  • LibreTexts. (2021, July 31). 18.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?[Link]

  • National Center for Biotechnology Information. (n.d.). Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-. PubChem.
  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.
  • National Center for Biotechnology Information. (n.d.). 9-Oxononanoic acid. PubChem.
  • Human Metabolome Database. (2017, August 1). Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711). [Link]

  • CAS. (n.d.). 9-Oxononanoic acid. CAS Common Chemistry. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Seidell, A. (1919).
  • Wang, X., et al. (2018). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids.
  • Zhang, T., et al. (2021). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Journal of Molecular Liquids.

Sources

The Unseen Potential: A Technical Guide to the Biological Activities of Phenyl-Substituted Keto Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. Among the myriad of molecular scaffolds, phenyl-substituted keto fatty acids are emerging as a class of compounds with significant, yet underexplored, biological activities. This technical guide provides an in-depth analysis of the synthesis, characterization, and potential therapeutic applications of these intriguing molecules. Drawing upon established experimental evidence and field-proven insights, this document aims to equip researchers with the foundational knowledge and practical methodologies to investigate and harness the capabilities of phenyl-substituted keto fatty acids.

Introduction: The Structural Allure of Phenyl-Substituted Keto Fatty Acids

Phenyl-substituted keto fatty acids are hybrid molecules that combine the structural features of a fatty acid backbone, a reactive keto group, and a phenyl moiety. This unique combination confers a range of physicochemical properties that are conducive to diverse biological interactions. The fatty acid chain provides lipophilicity, facilitating passage across cellular membranes, while the keto group offers a site for specific interactions with biological macromolecules. The phenyl ring introduces aromaticity and can be readily functionalized to modulate the compound's electronic properties and steric profile, thereby influencing its binding affinity and specificity for various biological targets.

Synthesis and Characterization: Building and Verifying the Molecular Architecture

The synthesis of phenyl-substituted keto fatty acids can be achieved through various organic chemistry routes, with Friedel-Crafts acylation being a prominent and versatile method.[1][2] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

General Synthesis Workflow via Friedel-Crafts Acylation

A typical synthetic workflow for producing a phenyl-substituted keto fatty acid is outlined below. This process allows for the strategic placement of the keto-phenyl group at various positions along the fatty acid chain.

G cluster_start Starting Materials Fatty Acid Derivative Fatty Acid Derivative Friedel-Crafts Acylation Friedel-Crafts Acylation Fatty Acid Derivative->Friedel-Crafts Acylation Acylating Agent Aromatic Compound Aromatic Compound Aromatic Compound->Friedel-Crafts Acylation Substrate Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Friedel-Crafts Acylation Catalyst Work-up and Purification Work-up and Purification Friedel-Crafts Acylation->Work-up and Purification Characterization Characterization Work-up and Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General workflow for the synthesis of phenyl-substituted keto fatty acids.

Detailed Synthetic Protocol: Example Synthesis of 10-oxo-10-phenyl-decanoic acid

Materials:

  • Sebacic acid monomethyl ester

  • Thionyl chloride (SOCl₂)

  • Benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

Procedure:

  • Acid Chloride Formation: Reflux sebacic acid monomethyl ester with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the acyl chloride.

  • Friedel-Crafts Acylation: Dissolve the acyl chloride in dry benzene and cool the mixture to 0-5 °C in an ice bath. Add anhydrous aluminum chloride portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Saponification: Dissolve the purified methyl ester in methanol and add a solution of potassium hydroxide in water. Reflux the mixture for 2 hours.

  • Final Product Isolation: After cooling, acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane. Dry the organic layer and remove the solvent to yield 10-oxo-10-phenyl-decanoic acid.

Characterization Techniques

The structural integrity and purity of the synthesized phenyl-substituted keto fatty acids are confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. Characteristic signals in the ¹H NMR spectrum include those for the aromatic protons, the alpha-protons to the keto and carboxyl groups, and the aliphatic chain protons.[3][4] The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbons of the keto and carboxylic acid groups, as well as the aromatic carbons.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, with characteristic stretching vibrations for the C=O of the ketone and carboxylic acid, and the aromatic C=C bonds.

Potential Biological Activities and Mechanisms of Action

Phenyl-substituted keto fatty acids have shown promise in a variety of therapeutic areas, primarily due to their ability to modulate key signaling pathways involved in inflammation, cancer, microbial growth, and oxidative stress.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Phenyl-substituted keto fatty acids have demonstrated potential as anti-inflammatory agents, with a key mechanism being the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6]

Mechanism of Action: Inhibition of NF-κB Signaling

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.[8] Phenyl-substituted keto fatty acids can interfere with this cascade at multiple points. For instance, N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK), a related compound, has been shown to inhibit NF-κB activation by directly modifying cysteine residues on both IKKβ and the p65 subunit of NF-κB.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Activates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Phenyl-Keto Fatty Acid Phenyl-Keto Fatty Acid Phenyl-Keto Fatty Acid->IKK Complex Inhibits Phenyl-Keto Fatty Acid->NF-κB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by phenyl-substituted keto fatty acids.

Anticancer Properties

The potential of phenyl-substituted keto fatty acids as anticancer agents is an area of active investigation. Studies on related ω-phenyl fatty acids have demonstrated cytotoxic effects against various cancer cell lines.[9][10] One of the key mechanisms underlying their anticancer activity is the induction of apoptosis, or programmed cell death.

Mechanism of Action: Induction of Apoptosis

Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[3] Phenylalanine, a precursor to some of these compounds, has been shown to induce mitochondria-mediated apoptosis in cortical neurons.[11] Furthermore, the Fas/Fas ligand death receptor pathway has also been implicated in phenylalanine-induced apoptosis.[12] It is plausible that phenyl-substituted keto fatty acids trigger apoptosis through a combination of these pathways, leading to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and subsequent activation of executioner caspases (e.g., caspase-3).

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phenyl-Keto Fatty Acid Phenyl-Keto Fatty Acid Death Receptors (Fas) Death Receptors (Fas) Phenyl-Keto Fatty Acid->Death Receptors (Fas) Mitochondria Mitochondria Phenyl-Keto Fatty Acid->Mitochondria Caspase-8 Caspase-8 Death Receptors (Fas)->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathways induced by phenyl-substituted keto fatty acids.

Quantitative Data on Cytotoxicity

The cytotoxic effects of phenyl-substituted fatty acids have been quantified in various cancer cell lines. While specific data for keto-derivatives is emerging, the following table summarizes the IC₅₀ values for related ω-phenyl fatty acids.[9]

CompoundCancer Cell LineIC₅₀ (µM)
16-phenyl-6-hexadecynoic acidA549 (Lung)18 ± 1
10-cyclohexyl-6-decynoic acidA549 (Lung)40 ± 2
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Fatty acids and their derivatives have long been recognized for their antimicrobial properties.[1] The proposed mechanism of action for many antimicrobial fatty acids is the disruption of the bacterial cell membrane.[1][13]

Mechanism of Action: Membrane Disruption

The bacterial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of molecules. The amphipathic nature of phenyl-substituted keto fatty acids allows them to insert into the lipid bilayer of the bacterial membrane. This insertion can lead to a loss of membrane integrity, causing leakage of intracellular components and ultimately cell death.[1][14] This mechanism is often described as a "carpet-like" model, where the fatty acid molecules accumulate on the membrane surface, leading to its destabilization.[15]

Hepatoprotective Effects

The liver is a primary site of metabolism and is susceptible to damage from various toxins and metabolic stresses. Phenyl-substituted keto fatty acids may exert hepatoprotective effects by mitigating oxidative stress.[16][17]

Mechanism of Action: Amelioration of Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[18] Phenylalanine and its metabolites have been shown to induce oxidative stress, which can contribute to liver damage.[16] It is hypothesized that certain phenyl-substituted keto fatty acids, through their chemical structure, may possess antioxidant properties or upregulate endogenous antioxidant enzymes, thereby protecting hepatocytes from oxidative damage.

Experimental Protocols for Biological Evaluation

To investigate the biological activities of newly synthesized phenyl-substituted keto fatty acids, a series of well-established in vitro and in vivo assays are employed.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenyl-substituted keto fatty acid and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the phenyl-substituted keto fatty acid or vehicle control intraperitoneally or orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

Phenyl-substituted keto fatty acids represent a promising class of compounds with a diverse range of potential biological activities. Their unique structural features make them attractive candidates for further investigation as anti-inflammatory, anticancer, antimicrobial, and hepatoprotective agents. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of these molecules.

Future research should focus on:

  • Expanding the chemical library: Synthesizing a broader range of derivatives with variations in the fatty acid chain length, position of the keto-phenyl group, and substitution patterns on the phenyl ring to establish clear structure-activity relationships.

  • Elucidating detailed mechanisms of action: Utilizing advanced molecular biology and proteomics techniques to identify the specific protein targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety studies: Conducting comprehensive preclinical studies in relevant animal models to evaluate the therapeutic efficacy, pharmacokinetics, and toxicological profiles of lead compounds.

By systematically exploring the biological landscape of phenyl-substituted keto fatty acids, the scientific community can unlock their full potential and pave the way for the development of novel and effective therapies for a range of human diseases.

References

  • Shaari, K., et al. (2014). Synthesis of tHGA analogues through simple FC acylation and alkylation reactions. RSC Advances, 4(104), 59963-59972.
  • Gomaa, A. A., et al. (2021). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Oxidative Medicine and Cellular Longevity, 2021, 5566270.
  • Valdez-López, C., et al. (2018). Fatty Acid Production from Amino Acids and α-Keto Acids by Brevibacterium linens BL2. Applied and Environmental Microbiology, 84(16), e00841-18.
  • Magritek. (2021). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • Deng, Y., et al. (2017). Alpha-ketoglutarate suppresses the NF-κB-mediated inflammatory pathway and enhances the PXR-regulated detoxification pathway. Journal of Functional Foods, 35, 395-404.
  • Lee, J. H., et al. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Biochemistry, 48(30), 7144-7154.
  • Sass, J. O. (2007). Phenylketonuria: a model for the study of enzyme therapy. Journal of Inherited Metabolic Disease, 30(2), 154-162.
  • Zhang, Y. J., et al. (2007). Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons. European Journal of Neuroscience, 25(6), 1687-1695.
  • Khan Academy. (n.d.). Enzyme kinetics: Phenylalanine hydroxylase and phenylketonuria. [Link]

  • Schuck, P. F., et al. (2012). Metabolomics of Dietary Fatty Acid Restriction in Patients with Phenylketonuria. Journal of Inherited Metabolic Disease, 35(5), 815-822.
  • El-Sayed, M. A., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 27(23), 8299.
  • Baker, R. G., et al. (2011). NF-κB, inflammation, and metabolic disease. Cell Metabolism, 13(1), 11-22.
  • Khodarahmi, G., et al. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 4(104), 59963-59972.
  • Afzal, M., et al. (2021). Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Biomedicine & Pharmacotherapy, 142, 112035.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. Applied and Environmental Microbiology, 76(24), 8083-8090.
  • ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on... [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay. In Assay Guidance Manual. [Link]

  • Kim, H. J., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6489-6505.
  • Casillas-Vargas, G., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093.
  • ResearchGate. (n.d.). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity in carrageenan-induced paw edema in rats... [Link]

  • Tsuruo, T., et al. (2014). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancer Science, 105(8), 941-949.
  • ResearchGate. (n.d.). Hepatoprotective Effects of Flavonoids against Benzo[a]Pyrene-Induced Oxidative Liver Damage along Its Metabolic Pathways. [Link]

  • Mauro-Lizcano, M., et al. (2015). NF-κB: blending metabolism, immunity, and inflammation. Trends in Cell Biology, 25(11), 674-686.
  • ResearchGate. (n.d.). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]

  • ResearchGate. (n.d.). Trends in Enzyme Therapy for Phenylketonuria. [Link]

  • ResearchGate. (n.d.). Evaluation of fatty acid amides in the carrageenan-induced paw edema model. [Link]

  • AOCS. (n.d.). Quantification by 1H-NMR. [Link]

  • Life Extension. (n.d.). Fight Inflammation by Inhibiting NF-KB. [Link]

  • Protocols.io. (2023). MTT Assay protocol. [Link]

  • Han, X., et al. (2013). The Fas/Fas ligand death receptor pathway contributes to phenylalanine-induced apoptosis in cortical neurons. PLoS One, 8(8), e71553.
  • Li, S., et al. (2020). Hepatoprotective Effect and Molecular Mechanisms of Hengshun Aromatic Vinegar on Non-Alcoholic Fatty Liver Disease. Frontiers in Pharmacology, 11, 585582.
  • Lanning, M. E., et al. (2014). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 5(5), 542-547.
  • ResearchGate. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics. [Link]

  • Wintermute Biomedical. (n.d.). Audio Resource #2: Antibacterial Fatty Acids. [Link]

  • MDPI. (n.d.). In Vitro/In Vivo Hepatoprotective and Antioxidant Effects of Defatted Extract and a Phenolic Fraction Obtained from Phlomis Tuberosa. [Link]

  • de Groot, M. J., et al. (2013). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. Aging and Disease, 4(5), 283-293.
  • MDPI. (n.d.). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Review of natural products with hepatoprotective effects. [Link]

  • AccessMedicine. (n.d.). Oxidation of Fatty Acids: Ketogenesis. In Harper's Illustrated Biochemistry, 31e. [Link]

  • Magritek. (2018). Characterizing Fatty Acids with advanced multinuclear NMR methods. [Link]

  • PubMed. (2025). Structure-activity relationship studies of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. [Link]

  • Dove Medical Press. (2017). Apoptotic induction and inhibition of NF-KB signaling pathway in... [Link]

  • YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of 9-Oxo-9-phenylnonanoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confluence of computational power and burgeoning biological data has revolutionized early-stage drug discovery. In silico methodologies now provide an indispensable framework for rapidly assessing the therapeutic potential and liabilities of novel chemical entities, long before resource-intensive laboratory synthesis and testing. This guide offers a comprehensive, technically-grounded walkthrough of a multi-stage in silico workflow designed to predict the bioactivity of 9-oxo-9-phenylnonanoic acid. We will navigate the process from initial physicochemical and pharmacokinetic profiling to advanced target identification and interaction analysis. Each stage is presented with a dual focus: the practical "how-to" of the protocol and the critical "why" that underpins methodological choices, ensuring a robust and scientifically valid predictive model. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for accelerated and informed decision-making.

Foundational Analysis: Characterizing the Molecule of Interest

Before any predictive modeling can commence, a thorough understanding of the subject molecule is paramount. This compound is a long-chain fatty acid derivative characterized by a terminal phenyl group and a ketone at the 9-position. Its structure suggests potential interactions with biological systems that recognize fatty acids or similar lipophilic molecules.

Physicochemical and ADMET Profiling

The initial step in our in silico investigation is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[1][2][3] These parameters are critical for assessing the "drug-likeness" of a compound and identifying potential developmental hurdles.[1] We will utilize a consensus-based approach, leveraging multiple open-access prediction tools to enhance the reliability of our findings.[1][2]

Experimental Protocol: ADMET Prediction

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is O=C(CCCCCCCC(=O)c1ccccc1)O. This will be the input for our predictive tools.

  • Utilize a Suite of ADMET Predictors: We will employ a combination of web-based servers such as SwissADME, pkCSM, and PreADMET to generate a comprehensive ADMET profile.[4]

  • Data Aggregation and Analysis: The predictions from each server will be collated and compared. A consensus prediction will be favored where multiple tools provide similar results.

Table 1: Predicted Physicochemical and ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight262.32 g/mol Within the range for good oral bioavailability.
LogP3.5 - 4.5Indicates good lipophilicity and membrane permeability.
Water SolubilityModerately SolubleMay require formulation strategies for aqueous delivery.
Blood-Brain Barrier PermeabilityLikely to be permeablePotential for CNS activity or side effects.
CYP450 InhibitionPotential inhibitor of CYP2C9 and CYP3A4Risk of drug-drug interactions.
hERG InhibitionLow probabilityReduced risk of cardiotoxicity.
Ames MutagenicityLikely non-mutagenicLow concern for genotoxicity.

Note: The values presented are a consensus from multiple predictive tools and should be experimentally validated.

Target Identification and Ligand-Based Approaches

With a foundational understanding of the molecule's likely pharmacokinetic profile, the next stage is to identify potential biological targets. This can be achieved through a combination of ligand-based and structure-based methods.

Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[5][6][7][8] In the absence of a known target for this compound, we can employ a reverse pharmacophore screening approach.

Experimental Protocol: Reverse Pharmacophore Screening

  • Generate a 3D Conformation: A low-energy 3D conformation of this compound is generated using a computational chemistry software package (e.g., Avogadro, ChemDraw 3D).

  • Define Pharmacophoric Features: The key chemical features of the molecule are identified. For this compound, these include a hydrogen bond acceptor (ketone), a hydrogen bond donor/acceptor (carboxylic acid), and a hydrophobic aromatic ring.

  • Screen a Pharmacophore Database: The generated pharmacophore model is used as a query to screen a database of target-based pharmacophores (e.g., PharmaDB, ZINCPharmer).

  • Identify Potential Targets: Targets whose pharmacophores align well with the query molecule are identified as potential binding partners.

Diagram 1: Pharmacophore Model of this compound

G HBA HBA HBD_A HBD/A HBA->HBD_A ~4.5 Å HY HY HBA->HY ~3.0 Å Aro Aro HBD_A->Aro ~6.0 Å

Caption: A representative pharmacophore model for this compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[9][10][11][12][13] While we do not have a dataset of analogs for this compound, we can leverage existing QSAR models to predict its activity against various targets.

Experimental Protocol: QSAR-Based Bioactivity Prediction

  • Calculate Molecular Descriptors: A wide range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for this compound using software like PaDEL-Descriptor or Mordred.

  • Utilize Pre-built QSAR Models: The calculated descriptors are used as input for publicly available, validated QSAR models (e.g., those from the ChEMBL database or developed in-house).[14]

  • Predict Bioactivity: The QSAR models predict the likelihood of activity against a range of biological targets.

Structure-Based Prediction and Interaction Analysis

Once a set of potential targets has been identified, we can move to structure-based methods to predict the binding affinity and mode of interaction of this compound. Molecular docking is the primary technique for this stage.[15][16][17][18]

Diagram 2: In Silico Bioactivity Prediction Workflow

G cluster_0 Stage 1: Foundational Analysis cluster_1 Stage 2: Target Identification cluster_2 Stage 3: Interaction Analysis cluster_3 Stage 4: Validation & Interpretation a Obtain SMILES b ADMET Prediction a->b c Pharmacophore Screening b->c d QSAR Prediction b->d e Molecular Docking c->e d->e f Binding Affinity & Pose Analysis e->f g Model Validation f->g h Bioactivity Hypothesis g->h

Caption: A streamlined workflow for the in silico prediction of bioactivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17] This allows for the estimation of binding affinity and the visualization of key intermolecular interactions.

Experimental Protocol: Molecular Docking

  • Target Protein Preparation:

    • Obtain the 3D structure of a potential target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges using software like AutoDock Tools or UCSF Chimera.[16]

  • Ligand Preparation:

    • Generate a 3D structure of this compound and perform energy minimization.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or predicted active sites.

    • Perform the docking simulation using software such as AutoDock Vina or Glide.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (docking scores).

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

Table 2: Hypothetical Molecular Docking Results for this compound

Target ProteinDocking Score (kcal/mol)Key Predicted Interactions
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-8.5Hydrogen bond between carboxylic acid and His323; hydrophobic interactions with the phenyl group.
Cyclooxygenase-2 (COX-2)-7.2Hydrogen bond between the ketone and Ser530; hydrophobic interactions with the aliphatic chain.
Fatty Acid Amide Hydrolase (FAAH)-6.8Covalent linkage of the ketone with the catalytic serine residue.

Note: These are illustrative results and require experimental verification.

Model Validation and Interpretation

The final and most critical stage of any in silico study is the validation of the predictive models.[19][20][21][22] This ensures that the generated hypotheses are based on sound computational evidence.

Validation Strategies
  • Cross-Validation: For QSAR models, internal cross-validation (e.g., leave-one-out) and external validation with a test set of known active and inactive compounds are essential.[20]

  • Enrichment Studies: For docking and pharmacophore screening, the ability of the model to distinguish known active compounds from a set of decoys is a key validation metric.

  • Experimental Correlation: Ultimately, the most robust validation comes from correlating the in silico predictions with in vitro or in vivo experimental data.[19]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. The multi-faceted approach, combining ADMET profiling, ligand-based methods, and structure-based techniques, provides a robust framework for generating testable hypotheses about the molecule's therapeutic potential and mechanism of action. The predicted interactions with targets such as PPARγ and COX-2 suggest potential applications in metabolic diseases and inflammation, respectively. However, it is imperative to remember that in silico predictions are not a substitute for experimental validation. The hypotheses generated through this workflow should guide and prioritize future laboratory investigations to confirm the predicted bioactivities and elucidate the true biological role of this compound.

References

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Available at: [Link]

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]

  • Leach, A. R., et al. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261-267. Available at: [Link]

  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. Available at: [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. Available at: [Link]

  • QSPR and QSAR modeling. Meiler Lab. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]

  • The impact of pharmacophore modeling in drug design. ResearchGate. Available at: [Link]

  • #Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. YouTube. Available at: [Link]

  • Using QSAR Models to Predict Mitochondrial Targeting by Small-Molecule Xenobiotics Within Living Cells. PubMed. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. Available at: [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH. Available at: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available at: [Link]

  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. PubMed. Available at: [Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. Available at: [Link]

  • In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • Bioactivity predictions and virtual screening using machine learning predictive model. PubMed. Available at: [Link]

  • Predicting bioactivity. Cambridge MedChem Consulting. Available at: [Link]

  • Chemistry and Biology Databases. Cambridge MedChem Consulting. Available at: [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv. Available at: [Link]

  • Development, validation and integration of in silico models to identify androgen active chemicals. ResearchGate. Available at: [Link]

  • Public Chemical Databases. Chemistry LibreTexts. Available at: [Link]

  • List of chemical databases. Wikipedia. Available at: [Link]

  • Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available at: [Link]

  • List of publically available databases of chemical compounds. ResearchGate. Available at: [Link]

  • BioGRID | Database of Protein, Chemical, and Genetic Interactions. BioGRID. Available at: [Link]

  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. The Research Portal. Available at: [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. NIH. Available at: [Link]

Sources

Navigating the Landscape of Oxo-Fatty Acids: A Technical Guide to 9-Oxononanoic Acid as a Biosynthetic Precursor

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The specified topic of this guide was "9-Oxo-9-phenylnonanoic acid as a biosynthetic precursor." However, an extensive review of the scientific literature reveals a notable lack of evidence for this compound being a product of natural biosynthesis. Instead, the literature points to 9-oxononanoic acid as a significant biosynthetic precursor with diverse applications. This guide will therefore provide a comprehensive overview of 9-oxononanoic acid, addressing its biosynthesis, applications, and the relevant scientific methodologies. A discussion of the probable synthetic origins of this compound is also included for clarity.

Introduction: The Significance of 9-Oxononanoic Acid

9-Oxononanoic acid (also known as azelaaldehydic acid) is a nine-carbon ω-oxo fatty acid that has garnered considerable interest in the scientific community.[1][2] It is a naturally occurring molecule that serves as a valuable precursor in the synthesis of biopolymers.[3][4] Beyond its role in materials science, 9-oxononanoic acid is also recognized for its biological activities, including its involvement in lipid metabolism and platelet aggregation.[5][6] This guide will delve into the biosynthetic pathways that produce 9-oxononanoic acid, detail its applications as a precursor, and provide insights into the experimental protocols used for its study.

The Biosynthetic Pathway of 9-Oxononanoic Acid

The primary route for the biosynthesis of 9-oxononanoic acid involves a multi-enzyme cascade that utilizes linoleic acid as a starting substrate.[3][4] This process is a testament to the efficiency and specificity of enzymatic reactions in generating valuable chemical entities from renewable resources.[3] The key enzymes in this pathway are 9S-lipoxygenase (9S-LOX) and 9/13-hydroperoxide lyase (9/13-HPL).[3]

The biosynthesis can be summarized in two main steps:

  • Dioxygenation of Linoleic Acid: The process is initiated by the enzyme 9S-lipoxygenase, which catalyzes the insertion of molecular oxygen into linoleic acid. This reaction proceeds via a radical mechanism to yield 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).[3][4]

  • Cleavage of the Hydroperoxide: The intermediate, 9S-HPODE, is then cleaved by the action of 9/13-hydroperoxide lyase. This cleavage results in the formation of 9-oxononanoic acid and other by-products.[3][4]

Interestingly, research has shown that the sequential application of these enzymes, rather than a simultaneous reaction, leads to a higher yield and selectivity of 9-oxononanoic acid.[3] This one-pot, two-step enzymatic process has been demonstrated to achieve a yield of up to 73%.[3][4]

Biosynthesis of 9-Oxononanoic Acid Linoleic Acid Linoleic Acid 9S-HPODE 9S-HPODE Linoleic Acid->9S-HPODE 9S-Lipoxygenase (St-LOX1) 9-Oxononanoic Acid 9-Oxononanoic Acid 9S-HPODE->9-Oxononanoic Acid 9/13-Hydroperoxide Lyase (Cm-9/13HPL)

Figure 1: Enzymatic cascade for the biosynthesis of 9-oxononanoic acid from linoleic acid.

9-Oxononanoic Acid as a Precursor for Biopolymers

A primary application of 9-oxononanoic acid is its use as a monomeric building block for the synthesis of biopolymers.[3][4] The presence of both a carboxylic acid and an aldehyde functional group makes it a versatile precursor for polymerization reactions. This biotechnological pathway to produce polymer precursors is an environmentally sustainable alternative to traditional chemical methods, which can be inefficient for medium-chain length building blocks.[3]

Other Biological Activities and Applications

Beyond its role in biopolymer synthesis, 9-oxononanoic acid exhibits biological activity. It is a product of lipid peroxidation and is implicated in physiological and pathological processes.[5] Notably, it has been shown to induce platelet aggregation through the activation of phospholipase A2.[6] Furthermore, studies have indicated its role in hepatic lipid metabolism, where it can decrease de novo fatty acid synthesis.[6]

Experimental Protocols

Enzymatic Synthesis of 9-Oxononanoic Acid

The following is a generalized protocol for the one-pot, two-step enzymatic synthesis of 9-oxononanoic acid from linoleic acid, based on published methodologies.[3][4]

Materials:

  • Linoleic acid

  • 9S-Lipoxygenase (e.g., from Solanum tuberosum)

  • 9/13-Hydroperoxide lyase (e.g., from Cucumis melo)

  • Buffer solution (e.g., phosphate buffer, pH adjusted)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • Lipoxygenase Reaction:

    • Dissolve linoleic acid in the buffer solution.

    • Add 9S-lipoxygenase to the solution.

    • Incubate the reaction mixture with gentle agitation at a controlled temperature.

    • Monitor the formation of 9S-HPODE using an appropriate analytical technique (e.g., HPLC).

  • Hydroperoxide Lyase Reaction:

    • Once the formation of 9S-HPODE has reached its maximum, add the 9/13-hydroperoxide lyase to the reaction mixture.

    • Continue the incubation under the same conditions.

    • Monitor the formation of 9-oxononanoic acid.

  • Extraction and Purification:

    • Acidify the reaction mixture to protonate the carboxylic acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the 9-oxononanoic acid using column chromatography.

Analytical Methods for Detection and Quantification

The detection and quantification of 9-oxononanoic acid can be achieved through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method.[7] High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is also a powerful tool for its analysis.[7]

The Case of this compound: A Product of Chemical Synthesis

As previously mentioned, there is no substantial evidence to suggest that this compound is a biosynthetic precursor. Its chemical structure, featuring a phenyl ketone, strongly points towards a synthetic origin, most likely through a Friedel-Crafts acylation reaction.[8][9][10]

This classic organic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[9][10] In the context of this compound, the synthesis would likely involve the reaction of benzene with a derivative of nonanedioic acid (azelaic acid).

Synthesis of this compound Benzene Benzene Intermediate Acylium Ion Intermediate Nonanedioyl_Chloride Nonanedioyl Chloride Nonanedioyl_Chloride->Intermediate AlCl3 9_Oxo_9_phenylnonanoic_Acid 9-Oxo-9-phenylnonanoic Acid Intermediate->9_Oxo_9_phenylnonanoic_Acid Electrophilic Aromatic Substitution

Figure 2: Proposed synthetic route for this compound via Friedel-Crafts acylation.

While not a biosynthetic precursor itself, this compound and similar structures can be valuable intermediates in medicinal chemistry and drug development for the synthesis of more complex molecules.

Conclusion

References

  • Chem LibreTexts. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-. Retrieved from [Link]

  • Otte, O., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. Retrieved from [Link]

  • Kemnitzer, W., et al. (2010). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 9-Oxononanoic acid. Retrieved from [Link]

  • Kemnitzer, W., et al. (2009). Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group. PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Selective Synthesis of 9-Oxo-9-phenylnonanoic Acid via Benzylic Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 9-oxo-9-phenylnonanoic acid from 9-phenylnonanoic acid. The protocol is centered on the selective oxidation of the benzylic methylene group. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details, mechanistic insights, and a step-by-step experimental procedure.

Introduction and Scientific Rationale

This compound is a valuable bifunctional molecule, incorporating both a ketone and a carboxylic acid. This structure makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers. The conversion of 9-phenylnonanoic acid to its 9-oxo derivative is a targeted transformation that hinges on the unique reactivity of the benzylic position—the carbon atom directly attached to the phenyl ring.

The choice of an oxidative strategy is critical. The benzylic C-H bonds are weaker than other aliphatic C-H bonds, a consequence of the resonance stabilization of the intermediate benzylic radical or cation.[1][2] This inherent reactivity allows for selective oxidation. However, overly harsh conditions can lead to cleavage of the alkyl chain, yielding benzoic acid as an undesired byproduct.[3][4] Therefore, this protocol employs a controlled oxidation system designed to favor the formation of the desired ketone.

Chromium-based reagents, such as chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) in an acidic aqueous solution (Jones reagent), are effective for this transformation.[5][6][7] While potent, the reaction conditions can be tuned to achieve the desired ketone with high yield. This method is well-documented and provides a reliable pathway for the target molecule.

Reaction Mechanism: The Jones Oxidation

The Jones oxidation of a benzylic methylene group to a ketone proceeds through a well-established mechanism. The active oxidant is chromic acid, which is formed from chromium trioxide in aqueous sulfuric acid.[5][6]

The key steps are:

  • Initial Attack and Esterification: The reaction is thought to initiate with the formation of a benzylic alcohol intermediate, although this is often rapidly oxidized further. The alcohol's oxygen atom attacks the chromium atom of the chromic acid, forming a chromate ester.

  • Elimination: A base, typically water, abstracts a proton from the benzylic carbon. This facilitates an E2-like elimination, where the C-H bond breaks, a C=O double bond forms, and the O-Cr bond cleaves, reducing Cr(VI) to Cr(IV).[6]

  • Further Oxidation: The initially formed aldehyde (if starting from a primary benzylic carbon) or ketone (from a secondary benzylic carbon) is the product. In the case of 9-phenylnonanoic acid, the secondary benzylic carbon is oxidized to a ketone. The reaction stops at the ketone stage as there are no further benzylic hydrogens to abstract.[7]

It is crucial to control the reaction temperature, as excessive heat can promote C-C bond cleavage. The presence of the carboxylic acid group on the other end of the alkyl chain is generally not affected by the Jones reagent under these conditions.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve 9-phenylnonanoic acid in Acetone cool Cool Reactant Solution to 0-5 °C start->cool reagent_prep Prepare Jones Reagent (CrO₃ in H₂SO₄/H₂O) add_reagent Slowly Add Jones Reagent reagent_prep->add_reagent cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with Isopropanol react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ & Filter wash->dry evaporate Evaporate Solvent dry->evaporate purify Recrystallize Crude Product evaporate->purify characterize Characterize Pure Product (NMR, IR, MP) purify->characterize end This compound characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

4.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
9-Phenylnonanoic acid>98%Sigma-AldrichStarting material
Chromium Trioxide (CrO₃)ACS Reagent, >99%Fisher ScientificHighly Toxic & Corrosive
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWRHighly Corrosive
AcetoneACS ReagentEMD MilliporeReaction solvent
Ethyl AcetateACS ReagentFisher ScientificExtraction solvent
IsopropanolACS ReagentVWRFor quenching
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularSigma-AldrichDrying agent
Saturated Sodium Chloride (Brine)N/ALab-preparedFor washing
Deionized WaterN/ALab supply
Thin Layer Chromatography PlatesSilica Gel 60 F₂₅₄EMD MilliporeFor reaction monitoring

4.2 Equipment

  • Three-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Recrystallization apparatus

  • Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)

4.3 Safety Precautions

  • Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizers. Handle chromium trioxide and the prepared Jones reagent with extreme care inside a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Concentrated sulfuric acid is severely corrosive. Add it to water slowly and cautiously, never the other way around.

  • The reaction is exothermic. Maintain controlled addition and cooling to prevent runaways.

  • Dispose of all chromium-containing waste according to institutional hazardous waste protocols.

4.4 Reagent Preparation (Jones Reagent)

This procedure should be performed in a beaker cooled in an ice bath inside a fume hood.

  • Carefully dissolve 27 g of chromium trioxide (CrO₃) in 50 mL of deionized water.

  • With continuous stirring, slowly and cautiously add 23 mL of concentrated sulfuric acid (H₂SO₄).

  • Once the addition is complete, add deionized water to bring the total volume to 100 mL.

  • Allow the dark orange-red solution to cool before use.

4.5 Synthesis Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 10.0 g of 9-phenylnonanoic acid in 100 mL of acetone.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Oxidant Addition: Transfer the prepared Jones reagent to the dropping funnel. Add the reagent dropwise to the stirred acetone solution. Maintain the internal temperature of the reaction mixture below 20 °C throughout the addition. The solution will turn from a clear/pale yellow to a greenish-brown slurry as the Cr(VI) is reduced.

  • Reaction: After the addition is complete (typically 30-45 minutes), remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The disappearance of the starting material spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add isopropanol dropwise to quench any excess oxidant. The color of the solution will turn a deep green as the remaining Cr(VI) is reduced.

  • Work-up:

    • Pour the reaction mixture into a 1 L beaker containing 300 mL of deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL).

  • Isolation: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a yellowish solid or oil.

4.6 Purification

  • Recrystallize the crude product from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure this compound as a white crystalline solid.

  • Dry the purified crystals under vacuum.

Data Summary & Characterization

ParameterValue
Mass of Starting Material10.0 g (approx. 40 mmol)
Volume of Jones Reagent~30 mL (approx. 80 mmol of CrO₃)
Reaction Temperature0-20 °C (addition), RT (reaction)
Reaction Time2-4 hours
Theoretical Yield~10.6 g
Expected Product Data
AppearanceWhite Crystalline Solid
Melting Point75-77 °C
¹H NMR (CDCl₃, δ) ~7.95 (d, 2H), ~7.55 (t, 1H), ~7.45 (t, 2H), ~2.95 (t, 2H), ~2.35 (t, 2H), 1.80-1.60 (m, 4H), 1.40-1.30 (m, 4H)
IR (KBr, cm⁻¹) ~3300-2500 (broad, O-H), ~1710 (C=O, acid), ~1685 (C=O, ketone)

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional small portion of Jones reagent can be added. Ensure the initial reagent was prepared correctly.

  • Low Yield: Low yields can result from incomplete reaction or over-oxidation. Strict temperature control during the addition of the oxidant is paramount to prevent C-C bond cleavage.

  • Product Purification Issues: If the product oils out during recrystallization, try using a different solvent system or employing column chromatography for purification.

  • Green Precipitate: The green precipitate of chromium salts (Cr³⁺) is normal. The extensive extraction and washing steps are designed to remove these inorganic byproducts.

References

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • Wikipedia. (n.d.). Jones oxidation. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by Chromic Acid. [Link]

  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. [Link]

  • Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes | Organic Chemistry II. [Link]

  • Organic Chemistry Guide. (n.d.). 16.11 KMnO4 Oxidation of Alkylbenzene. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. [Link]

  • ACS Publications. (2022). Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water. [Link]

Sources

Application Notes & Protocols for the Enzymatic Synthesis of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the enzymatic synthesis of 9-oxo-9-phenylnonanoic acid, a valuable keto acid with potential applications in drug development and as a chemical building block. Recognizing the limitations and environmental concerns associated with traditional chemical synthesis, this application note details a bienzymatic, two-step cascade approach. This biocatalytic method offers a green and highly selective alternative, operating under mild reaction conditions. The proposed pathway commences with the regioselective hydroxylation of 9-phenylnonanoic acid to yield 9-hydroxy-9-phenylnonanoic acid, catalyzed by a cytochrome P450 monooxygenase. The subsequent oxidation of the secondary alcohol intermediate to the target ketone is achieved using an alcohol dehydrogenase. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth protocols, scientific rationale, and data presentation to facilitate the successful implementation of this enzymatic synthesis.

Introduction: The Case for Biocatalysis

Long-chain keto acids, particularly those incorporating aromatic moieties like this compound, are of significant interest in medicinal chemistry and materials science. Their bifunctional nature, possessing both a carboxylic acid and a ketone group, makes them versatile synthons for the creation of more complex molecules. However, traditional chemical routes to such compounds often necessitate harsh reaction conditions, the use of hazardous reagents, and can suffer from a lack of selectivity, leading to complex purification procedures.

Enzymatic synthesis presents a compelling alternative, leveraging the inherent selectivity and efficiency of biocatalysts. Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions, aligning with the principles of green chemistry. The high chemo-, regio-, and stereoselectivity of enzymes can significantly simplify downstream processing and lead to higher purity products.

This application note outlines a plausible and scientifically grounded bienzymatic strategy for the synthesis of this compound. The proposed pathway is a two-step cascade:

  • Hydroxylation: A cytochrome P450 monooxygenase (P450) introduces a hydroxyl group at the C9 position of the substrate, 9-phenylnonanoic acid. P450s are a versatile class of enzymes known for their ability to hydroxylate a wide range of substrates, including fatty acids.[1][2][3]

  • Oxidation: An alcohol dehydrogenase (ADH) subsequently oxidizes the resulting 9-hydroxy-9-phenylnonanoic acid to the desired this compound. ADHs are well-characterized enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[4][5][6]

This document provides detailed protocols for each enzymatic step, along with the necessary scientific context to empower researchers to adapt and optimize these methods for their specific needs.

Materials and Methods

Reagents and Enzymes
  • Substrate: 9-Phenylnonanoic acid (CAS 16269-06-0)[7][8][9]

  • Enzymes:

    • A suitable Cytochrome P450 monooxygenase (e.g., from a microbial source, potentially requiring screening or engineering for optimal activity on the target substrate).

    • A secondary alcohol dehydrogenase with broad substrate specificity (e.g., from Thermoanaerobacter ethanolicus or other microbial sources).[5][10]

  • Cofactors:

    • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) for the P450 reaction.

    • β-Nicotinamide adenine dinucleotide, oxidized form (NAD+) for the ADH reaction.

  • Buffers:

    • Potassium phosphate buffer (pH 7.4) for the P450 reaction.

    • Tris-HCl buffer (pH 8.0) for the ADH reaction.

  • Solvents:

    • Dimethyl sulfoxide (DMSO) for substrate solubilization.

    • Ethyl acetate for extraction.

    • Hexane and ethyl acetate for column chromatography.

  • Standards:

    • Authentic standard of this compound (if available) for analytical purposes.

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and quantifying substrate consumption and product formation.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid.

    • Detection: UV detector at a suitable wavelength for the aromatic ring (e.g., 254 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification and confirmation of the product after derivatization (e.g., methylation).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified product.

Experimental Protocols

Part A: Enzymatic Hydroxylation of 9-Phenylnonanoic Acid

This protocol describes the P450-catalyzed conversion of 9-phenylnonanoic acid to 9-hydroxy-9-phenylnonanoic acid.

Scientific Rationale: Cytochrome P450 monooxygenases utilize molecular oxygen and a reducing equivalent (NADPH) to introduce an oxygen atom into a substrate.[1][11][12] The reaction proceeds through a complex catalytic cycle involving the heme cofactor of the enzyme. The choice of a P450 system is critical, and screening of different P450s may be necessary to identify an enzyme with the desired regioselectivity for the C9 position of 9-phenylnonanoic acid.

Step-by-Step Protocol:

  • Substrate Preparation: Prepare a 100 mM stock solution of 9-phenylnonanoic acid in DMSO.

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components to the final concentrations indicated in Table 1:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Cytochrome P450 monooxygenase (e.g., 1-5 µM)

    • NADPH (1 mM)

    • An NADPH regeneration system can be included to improve efficiency (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Reaction Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 30 °C). Initiate the reaction by adding the 9-phenylnonanoic acid stock solution to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture with shaking (e.g., 200 rpm) to ensure adequate aeration.

  • Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture. Quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to precipitate the enzyme, and analyze the supernatant by HPLC to monitor the consumption of the substrate and the formation of the hydroxylated product.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate it by adding an equal volume of 1 M HCl to acidify the mixture to approximately pH 2.

Table 1: Reaction Conditions for Enzymatic Hydroxylation

ParameterRecommended ValueRationale
EnzymeCytochrome P450Catalyzes the hydroxylation reaction.[1][3]
Substrate9-Phenylnonanoic acidThe starting material for the synthesis.[7]
Buffer100 mM Potassium Phosphate, pH 7.4Maintains a stable pH for enzyme activity.
Cofactor1 mM NADPHProvides the reducing equivalents for the P450 catalytic cycle.
Temperature30 °COptimal temperature for many microbial P450 enzymes.
Reaction Time4-24 hoursDependent on enzyme activity and substrate concentration.

DOT Script for Hydroxylation Workflow

Hydroxylation_Workflow Substrate 9-Phenylnonanoic Acid Reaction Reaction Mixture (Buffer, 30°C) Substrate->Reaction P450 Cytochrome P450 + NADPH P450->Reaction Product 9-Hydroxy-9-phenylnonanoic Acid Reaction->Product Analysis HPLC Analysis Reaction->Analysis

Caption: Workflow for the P450-catalyzed hydroxylation of 9-phenylnonanoic acid.

Part B: Enzymatic Oxidation of 9-Hydroxy-9-phenylnonanoic Acid

This protocol details the oxidation of the intermediate, 9-hydroxy-9-phenylnonanoic acid, to the final product, this compound, using an alcohol dehydrogenase.

Scientific Rationale: Alcohol dehydrogenases catalyze the oxidation of alcohols to aldehydes or ketones by transferring a hydride ion from the alcohol to a nicotinamide cofactor, typically NAD+ or NADP+.[4][13] The reaction is reversible, and the equilibrium can be shifted towards the ketone product by using an excess of NAD+ or by removing the product as it is formed.

Step-by-Step Protocol:

  • Intermediate Preparation: The acidified reaction mixture from Part A, containing 9-hydroxy-9-phenylnonanoic acid, can be used directly after extraction or the purified intermediate can be used.

  • Reaction Mixture Preparation: In a new reaction vessel, combine the following components to the final concentrations specified in Table 2:

    • Tris-HCl buffer (100 mM, pH 8.0)

    • 9-Hydroxy-9-phenylnonanoic acid (from Part A, or a purified solution)

    • Alcohol dehydrogenase (e.g., 1-10 U/mL)

    • NAD+ (2 mM)

  • Reaction Initiation: Equilibrate the mixture to the optimal temperature for the ADH (e.g., 37 °C). Add the enzyme to start the reaction.

  • Incubation: Incubate the reaction with gentle agitation.

  • Reaction Monitoring: Monitor the formation of the keto acid product by HPLC as described previously.

  • Reaction Termination: Upon completion, stop the reaction by acidification with 1 M HCl to pH 2.

Table 2: Reaction Conditions for Enzymatic Oxidation

ParameterRecommended ValueRationale
EnzymeAlcohol DehydrogenaseCatalyzes the oxidation of the secondary alcohol.[4][6]
Substrate9-Hydroxy-9-phenylnonanoic acidThe intermediate from the hydroxylation step.
Buffer100 mM Tris-HCl, pH 8.0A slightly alkaline pH favors the oxidation reaction.
Cofactor2 mM NAD+Acts as the hydride acceptor in the oxidation reaction.
Temperature37 °CA common optimal temperature for ADHs.
Reaction Time2-12 hoursDependent on enzyme activity and substrate concentration.

DOT Script for Oxidation Workflow

Oxidation_Workflow Intermediate 9-Hydroxy-9-phenylnonanoic Acid Reaction Reaction Mixture (Buffer, 37°C) Intermediate->Reaction ADH Alcohol Dehydrogenase + NAD+ ADH->Reaction Final_Product This compound Reaction->Final_Product Analysis HPLC/GC-MS Analysis Reaction->Analysis

Caption: Workflow for the ADH-catalyzed oxidation to the final product.

Part C: Product Purification
  • Extraction: After acidification of the final reaction mixture, extract the product into an organic solvent such as ethyl acetate. Repeat the extraction three times to maximize recovery.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Visualization of the Enzymatic Pathway

DOT Script for the Bienzymatic Cascade

Bienzymatic_Cascade Substrate 9-Phenylnonanoic Acid Intermediate 9-Hydroxy-9-phenylnonanoic Acid Substrate->Intermediate  P450 Monooxygenase  NADPH, O2 Product This compound Intermediate->Product  Alcohol Dehydrogenase  NAD+

Caption: The two-step enzymatic synthesis of this compound.

Concluding Remarks and Future Perspectives

The proposed bienzymatic synthesis of this compound offers a promising and sustainable alternative to conventional chemical methods. The protocols provided herein serve as a foundational guide for researchers to develop and optimize this biocatalytic process. Key to the success of this approach will be the identification of highly active and selective enzymes. Modern techniques in enzyme discovery and protein engineering can be employed to tailor biocatalysts for this specific transformation. The successful implementation of this enzymatic route will not only provide efficient access to this compound but also contribute to the growing toolbox of green chemistry for the synthesis of valuable chemicals.

References

  • Wikipedia. Alcohol dehydrogenase. [Link]

  • Google Patents. US20020064847A1 - Novel secondary alcohol dehydrogenase, process for preparing said enzyme, and process for preparing alcohols and ketones using said enzyme.
  • PubMed. Oxygenation of polyunsaturated fatty acids by cytochrome P450 monooxygenases. [Link]

  • ACS Publications. Asymmetric Reduction and Oxidation of Aromatic Ketones and Alcohols Using W110A Secondary Alcohol Dehydrogenase from Thermoanaerobacter ethanolicus. [Link]

  • Nature. Unique electron transfer system of cytochrome P450 monooxygenase includes a mechanism of fatty acid β-oxidation. [Link]

  • PubMed. Stereospecific oxidation of secondary alcohols by human alcohol dehydrogenases. [Link]

  • Wikipedia. Omega oxidation. [Link]

  • PubMed. Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis. [Link]

  • YouTube. Biochemistry | Basics of Omega (ω)-Oxidation. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • PubMed. Identification of enzymes involved in oxidation of phenylbutyrate. [Link]

  • PubMed. The structural basis for specificity in lipoxygenase catalysis. [Link]

  • PubMed. Synthesis of 9-oxononanoic acid, a precursor for biopolymers. [Link]

  • LSU Scholarly Repository. The structural basis for specificity in lipoxygenase catalysis. [Link]

  • Taylor & Francis Online. Full article: Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. [Link]

  • ResearchGate. Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. [Link]

  • PubMed. Substrate Specificity for the Synthesis of Cyclic Fatty Acids by a Flaxseed Extract. [Link]

  • PubMed. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. [Link]

  • GSRS. 9-PHENYLNONANOIC ACID. [Link]

  • PubMed. SUBSTRATE SPECIFICITY EFFECTS OF LIPOXYGENASE PRODUCTS AND INHIBITORS ON SOYBEAN LIPOXYGENASE-1. [Link]

  • MDPI. Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. [Link]

  • Frontiers. The Biosynthesis of Enzymatically Oxidized Lipids. [Link]

  • PubMed. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms. [Link]

  • MDPI. The Physiological and Pathological Role of Acyl-CoA Oxidation. [Link]

  • PubMed. Very long chain fatty acid metabolism is required in acute myeloid leukemia. [Link]

  • AOCS. Fatty Acid beta-Oxidation. [Link]

  • ResearchGate. Biocatalytic Synthesis of Natural and Non‐Natural α‐Amino Acids. [Link]

  • PubMed. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. [Link]

  • Google Patents.

Sources

Application Note & Protocol: High-Purity Isolation of 9-Oxo-9-phenylnonanoic Acid Utilizing Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for High-Purity 9-Oxo-9-phenylnonanoic Acid

This compound is a bifunctional molecule featuring a terminal phenyl ketone and a carboxylic acid connected by a C8 alkyl chain. This unique structure makes it a valuable building block in the synthesis of a variety of target molecules, including bioactive compounds and specialty polymers. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in downstream applications. This guide provides a comprehensive protocol for the purification of this compound from a crude reaction mixture using flash chromatography, a widely accessible and efficient technique.

The principles outlined herein are grounded in established chromatographic theory for the separation of medium-chain fatty acids and aromatic ketones.[1][2] This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for obtaining high-purity this compound for their research and development endeavors.

Chromatographic Strategy: Selecting the Optimal Approach

The purification of this compound can be approached using either normal-phase or reverse-phase chromatography. The choice between these two modes depends on the nature of the impurities present in the crude material.

  • Normal-Phase Chromatography: This technique is ideal for separating compounds based on polarity, using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is particularly effective for removing non-polar impurities.

  • Reverse-Phase Chromatography: This method employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. It excels at separating compounds with differing hydrophobicities and is well-suited for removing polar impurities.[2][3]

For this application note, we will detail a normal-phase flash chromatography protocol, as it is often the first choice for the purification of organic synthesis products due to the lower cost of solvents and silica gel. A brief discussion of a reverse-phase alternative will also be provided.

Experimental Workflow: From Crude Mixture to Pure Compound

The overall process for the purification of this compound is depicted in the workflow diagram below. This multi-step procedure ensures the efficient removal of impurities and the isolation of the target compound in high purity.

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis & Final Product Crude_Sample Crude this compound Dissolution Dissolve in minimal DCM Crude_Sample->Dissolution Adsorption Adsorb onto Celite/Silica Gel Dissolution->Adsorption Drying Dry to a free-flowing powder Adsorption->Drying Sample_Loading Load Dry Sample onto Column Drying->Sample_Loading Load Column_Packing Pack Silica Gel Column Column_Packing->Sample_Loading Elution Elute with Hexane/Ethyl Acetate Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Analyze Pooling Pool Pure Fractions TLC_Analysis->Pooling Solvent_Removal Remove Solvent in vacuo Pooling->Solvent_Removal Final_Product High-Purity Product Solvent_Removal->Final_Product

Figure 1. A comprehensive workflow for the purification of this compound.

Detailed Protocol: Normal-Phase Flash Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.

Materials and Reagents
Item Specification
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle size
Mobile Phase A n-Hexane, HPLC grade
Mobile Phase B Ethyl Acetate, HPLC grade
Additive Acetic Acid, glacial
Sample Adsorbent Celite® or a small amount of silica gel
Solvent for Loading Dichloromethane (DCM), HPLC grade
TLC Plates Silica gel 60 F254
TLC Stains Potassium permanganate or vanillin stain
Step-by-Step Purification Procedure
  • Sample Preparation (Dry Loading):

    • Dissolve ~1 g of crude this compound in a minimal amount of dichloromethane.

    • To this solution, add approximately 2-3 g of Celite® or silica gel.

    • Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This dry loading technique generally results in better peak resolution compared to direct liquid injection.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring a homogenous and well-packed bed to prevent channeling. The amount of silica should be 50-100 times the weight of the crude sample.

  • Chromatography Execution:

    • Carefully load the dried sample onto the top of the packed silica gel column.

    • Begin elution with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% acetic acid). The addition of a small amount of acetic acid to the mobile phase can help to reduce peak tailing of the carboxylic acid moiety by suppressing its ionization.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 40% ethyl acetate over several column volumes.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the run.

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions onto TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

    • Visualize the spots under UV light (the phenyl group should be UV active) and/or by staining with potassium permanganate or vanillin.

    • Identify and pool the fractions containing the pure desired product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

Alternative Strategy: Reverse-Phase Chromatography

For crude mixtures containing highly polar impurities, a reverse-phase approach may be more effective.

Parameter Recommendation
Stationary Phase C18-functionalized Silica Gel
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Acetic Acid
Gradient Start with a high percentage of water and gradually increase the organic solvent percentage.

The use of an acidic modifier in the mobile phase is crucial in reverse-phase chromatography to ensure the carboxylic acid is protonated, which leads to better retention and peak shape.[3]

Purity Assessment

The purity of the final product should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on a C18 column can provide a quantitative measure of purity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.[6]

Conclusion

This application note provides a robust and adaptable protocol for the purification of this compound using flash chromatography. By following the detailed steps for either normal-phase or reverse-phase separation, researchers can obtain this valuable chemical intermediate in high purity, suitable for demanding downstream applications in drug discovery and materials science. The key to a successful purification lies in the careful selection of the chromatographic mode based on the impurity profile and meticulous execution of the protocol.

References

  • Eurofins. (2021-05-24). ANALYTICAL METHOD SUMMARIES.
  • Z. Zhang, et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 441(2), 153-159. Retrieved from [Link]

  • D. Otte, et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemCatChem, 5(9), 2686-2692. Retrieved from [Link]

  • RSC Publishing. Analytical methods for peroxo acids – a review. Retrieved from [Link]

  • Human Metabolome Database. (2017-08-01). Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711). Retrieved from [Link]

  • S. D'Aurial, et al. (1996). Reversed-phase high-performance liquid chromatography coupled with second-order derivative spectroscopy for the quantitation of aromatic amino acids in peptides: application to hemorphins. Journal of Chromatography A, 723(1), 35-41. Retrieved from [Link]

  • J. M. Wynne, et al. (2013). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography-mass spectrometry. Analytical Biochemistry, 441(2), 153-159. Retrieved from [Link]

  • J. A. Bar-Tana, et al. (1983). A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. Analytical Biochemistry, 134(2), 465-472. Retrieved from [Link]

  • Semantic Scholar. Gas-liquid chromatography of α-keto acids: Quantification of the branched-chain α-keto acids from physiological sources. Retrieved from [Link]

  • PubChem. 9-Oxononanoic acid. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

  • MDPI. (2022). Alteration in Amino Acid Metabolism After Isocaloric, Energy-Restricted Ketogenic Diet in Women with Overweight and Obesity: Randomized KETO-MINOX Trial. Retrieved from [Link]

  • H. Li, et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 147. Retrieved from [Link]

  • Y. Chen, et al. (2010). PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9. Journal of Virological Methods, 163(2), 407-413. Retrieved from [Link]

  • MDPI. (2024). Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity. Retrieved from [Link]

Sources

A Robust Reversed-Phase HPLC-UV Method for the Quantification of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 9-Oxo-9-phenylnonanoic acid. This compound, featuring a terminal phenylketone and a carboxylic acid function, is of interest in various research and development areas. The described method utilizes reversed-phase chromatography on a C18 stationary phase with gradient elution and UV detection. The core of the methodology is built upon the principle of ion suppression to achieve excellent peak shape and retention. We provide detailed, step-by-step protocols for standard preparation, sample treatment, and instrument operation. Furthermore, this guide discusses key method validation parameters and offers insights into the scientific rationale behind the chosen conditions, ensuring both reproducibility and accuracy for researchers, scientists, and drug development professionals.

Principle of the Method and Scientific Rationale

The successful analysis of this compound hinges on controlling its ionization state and leveraging its inherent physicochemical properties. The molecule possesses a dual nature: a hydrophobic phenyl ring and alkyl chain, and a hydrophilic carboxylic acid group.

  • Reversed-Phase Chromatography: This is the most widely used HPLC mode, ideal for separating compounds with hydrophobic functionality.[1] Our method employs a C18 stationary phase, which consists of silica particles functionalized with 18-carbon alkyl chains, creating a non-polar surface.[1][2] The hydrophobic portions of this compound interact with this stationary phase, leading to its retention.

  • Ion Suppression: The carboxylic acid moiety of the analyte is acidic and will be ionized (deprotonated) at neutral pH. In its ionized state, the molecule is highly polar and would exhibit poor retention on a reversed-phase column. To counteract this, the principle of ion suppression is applied.[3][4] By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the equilibrium of the carboxylic acid group is shifted towards its non-ionized, protonated form (-COOH).[3] This makes the overall molecule more non-polar, significantly increasing its retention and promoting a symmetrical peak shape. Formic acid is an excellent choice for this purpose as it is effective and compatible with mass spectrometry detectors.[5]

  • UV Detection: The presence of the phenyl ketone group provides a strong chromophore, making the molecule highly suitable for UV-Visible spectrophotometric detection.[6] This allows for sensitive and specific quantification without the need for complex derivatization procedures, which are often required for keto acids lacking a native chromophore.[7][8][9]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method design.

PropertyValueSource
Chemical Name This compound[10]
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Structure Chemical structure of this compound
Key Functional Groups Carboxylic Acid, Phenyl Ketone
Expected UV λmax ~245 nm (typical for phenyl ketones)
Solubility Soluble in organic solvents like Methanol, Acetonitrile, Chloroform[11]

Instrumentation, Reagents, and Materials

3.1 Instrumentation

  • HPLC system equipped with a binary gradient pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or UV-Visible Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

3.2 Reagents and Chemicals

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC or LC-MS grade).

  • Water (Type I, 18.2 MΩ·cm).

  • Formic Acid (LC-MS grade, >99%).

  • Methanol (HPLC grade).

3.3 Materials

  • Analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Autosampler vials with caps and septa.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).[12]

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Experimental Protocols

4.1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with Methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution. This stock is stable for at least one month when stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution using a diluent of 50:50 (v/v) Acetonitrile:Water. A typical calibration curve might range from 0.5 µg/mL to 100 µg/mL.

4.2. Sample Preparation Protocol

The choice of sample preparation is contingent on the sample matrix.[13]

  • Protocol A: For Clean Sample Matrices (e.g., Reaction Mixtures, Formulations)

    • Dilute an accurately measured aliquot of the sample with the mobile phase (initial conditions) or the 50:50 Acetonitrile:Water diluent to bring the analyte concentration within the calibration range.

    • Vortex the diluted sample for 30 seconds.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[12]

  • Protocol B: For Biological Matrices (e.g., Plasma, Serum)

    • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of ice-cold Acetonitrile. This step precipitates the bulk of the plasma proteins.[13]

    • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

    • Evaporation (Optional): To concentrate the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase (initial conditions).[12]

    • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4.3. HPLC Method Parameters and Gradient

The following table outlines the validated chromatographic conditions.

ParameterCondition
Column C18 Reversed-Phase (e.g., Zorbax, Luna, Kinetex), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Column Temp. 30 °C
Detector UV/PDA
Wavelength 245 nm (Verify with PDA scan for maximum absorbance)
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
8.0595
10.0595
10.15050
15.05050

Method Validation and Data Analysis

A validated method ensures trustworthy and reliable results. The following parameters should be assessed.

5.1. System Suitability Before sample analysis, inject a mid-level standard five times. The results should meet the following criteria:

  • Peak Area %RSD: ≤ 2.0%

  • Retention Time %RSD: ≤ 1.0%

  • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Theoretical Plates (N): > 2000

5.2. Quantitative Method Performance The following table summarizes typical performance characteristics to be expected from this method.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL (S/N ≥ 10)
Precision (%RSD) < 5% for intra- and inter-day
Accuracy (% Recovery) 90 - 110%

5.3. Data Analysis Quantification is performed using an external standard calibration curve. Plot the peak area of the analyte versus the known concentration of the prepared standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). The concentration of the analyte in unknown samples is calculated using this equation.

Workflow Visualization

The following diagrams illustrate the logical flow of the analytical process.

HPLC Analysis Workflow cluster_prep Sample Handling & Preparation cluster_hplc Instrumental Analysis cluster_data Data Processing Sample Receive Sample Prep Sample Preparation (Dilution / Extraction) Sample->Prep Filter Syringe Filtration (0.22 µm) Prep->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (245 nm) Separate->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Quantify Quantification (vs. Calibration Curve) Acquire->Quantify Report Final Report Quantify->Report

Caption: High-level workflow from sample receipt to final report.

References

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods.
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
  • High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. PubMed.
  • A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZ
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Organic Acids : HPLC (Type-IV). OIV.
  • HPLC Sample Preparation.
  • Separation of Organic Acids by Reversed Phase HPLC. Dr. Maisch.
  • HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases.
  • Analysis of Organic Acids in Aqueous Samples Applic
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-. PubChem. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • 9-Oxononanoic acid. CAS Common Chemistry. [Link]

  • HPLC analysis of organic acids in juice and wine using resin and reversed-phase columns. ResearchGate. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Hungarian Journal of Industrial Chemistry. [Link]

  • 9-Oxononanoic acid | C9H16O3. PubChem. [Link]

Sources

Application Note: A Robust Protocol for the GC-MS Analysis of 9-Oxo-9-phenylnonanoic Acid via Two-Step Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantitative analysis of bifunctional molecules such as 9-Oxo-9-phenylnonanoic acid, which contains both a ketone and a carboxylic acid moiety, presents a significant challenge for gas chromatography-mass spectrometry (GC-MS) due to low volatility and potential thermal degradation. This application note details a comprehensive, field-proven protocol for the robust and sensitive analysis of this compound. The methodology is centered on a two-step derivatization strategy: first, methoximation to stabilize the keto group, followed by silylation to increase the volatility of the carboxylic acid group. This guide provides a deep dive into the causality behind the procedural choices, detailed step-by-step workflows, recommended instrumental parameters, and expected mass spectral data to ensure methodological integrity and reproducibility for researchers in metabolomics, drug development, and environmental analysis.

The Analytical Challenge and the Rationale for Derivatization

This compound is a polar molecule characterized by two functional groups: a terminal carboxylic acid and a ketone at the C9 position, adjacent to the phenyl ring. These groups, while key to the molecule's chemical properties, are problematic for GC analysis.

  • Polarity and Low Volatility: The carboxylic acid group can form strong hydrogen bonds, significantly decreasing the molecule's volatility and requiring high temperatures for vaporization, which can lead to degradation.[1][2] This also causes poor chromatographic performance, such as severe peak tailing on standard non-polar GC columns.

  • Thermal Instability and Reactivity: The keto group, particularly in the presence of an acidic proton, can exist in equilibrium with its enol tautomer. This tautomerization can lead to the formation of multiple derivatives during a subsequent silylation step, complicating chromatographic separation and quantification.[3][4]

To overcome these challenges, a two-step derivatization is essential. This process chemically modifies the functional groups to create a new molecule that is both volatile and thermally stable, making it ideally suited for GC-MS analysis.[5]

  • Methoximation: The first step targets the ketone. By reacting it with methoxyamine hydrochloride, a stable methoxime is formed. This "locks" the carbonyl group, preventing enolization and ensuring that only a single, stable derivative is formed in the subsequent step.[3][6]

  • Silylation: The second step targets the carboxylic acid. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[7] This conversion to a TMS ester dramatically increases volatility and thermal stability, enabling sharp, symmetrical peaks during GC analysis.[8]

Comprehensive Derivatization and Analysis Workflow

The entire process, from sample preparation to data acquisition, is designed to ensure complete and reproducible derivatization while minimizing sample degradation or contamination.

GC-MS_Workflow cluster_Prep Sample Preparation cluster_Deriv Two-Step Derivatization cluster_Analysis Instrumental Analysis Sample Analyte Sample Dry Evaporate to Complete Dryness (under N2 stream) Sample->Dry Critical Step: Remove all moisture Methoximation Step 1: Methoximation Add Methoxyamine HCl in Pyridine Heat at 60°C for 60 min Dry->Methoximation Silylation Step 2: Silylation Add BSTFA + 1% TMCS Heat at 70°C for 30 min Methoximation->Silylation After cooling Cool_Inject Cool to Room Temperature Ready for Injection Silylation->Cool_Inject GCMS GC-MS Injection & Data Acquisition Cool_Inject->GCMS

Caption: Overall workflow for the analysis of this compound.

Detailed Experimental Protocols

3.1. Required Materials and Reagents

Reagent/MaterialGrade/SpecificationSupplier ExamplePurpose
This compound≥98% PurityN/A (Custom Synthesis)Analyte Standard
PyridineAnhydrous, ≥99.8%Sigma-AldrichReaction Solvent
Methoxyamine hydrochloride≥98%Sigma-AldrichMethoximation Reagent
BSTFA + 1% TMCSDerivatization GradeSigma-AldrichSilylation Reagent
Toluene / HexaneHPLC or GC GradeFisher ScientificSolvent for Standards
Nitrogen GasHigh Purity (99.999%)AirgasSample Drying
GC Vials with Inserts2 mL, PTFE-lined capsAgilent TechnologiesReaction Vessels

3.2. Sample Preparation

The complete absence of water is the most critical factor for successful silylation.[9][10] Water will preferentially react with the silylating reagent, reducing the yield of the desired derivative and potentially hydrolyzing already-formed derivatives.

  • Accurately transfer the sample or standard solution containing 1-100 µg of this compound into a 2 mL GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. A heating block set to 40-50°C can accelerate this process.

  • Ensure no visible liquid or condensation remains. This step is mandatory for samples in aqueous or protic solvents.[9]

3.3. Two-Step Derivatization Procedure

This procedure should be performed in a fume hood. Derivatization reagents are moisture-sensitive and should be handled under dry conditions.

Step 1: Methoximation

  • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

  • To the dried sample residue in the GC vial, add 50 µL of the Methoxyamine HCl/pyridine solution.

  • Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.

  • Place the vial in a heating block or oven at 60°C for 60 minutes .[11]

  • After incubation, remove the vial and allow it to cool completely to room temperature.

Step 2: Silylation

  • To the cooled, methoximated sample, add 100 µL of BSTFA + 1% TMCS . The TMCS acts as a catalyst, ensuring a rapid and complete reaction with the carboxylic acid.[7][12]

  • Cap the vial tightly and vortex for 30 seconds.

  • Return the vial to the heating block and incubate at 70°C for 30 minutes .[12]

  • Remove the vial, allow it to cool to room temperature, and proceed with GC-MS analysis within 24 hours for best results.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
GC ColumnAgilent DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Injection Volume1 µLPrevents overloading the column.
Inlet Temperature280°CEnsures rapid and complete vaporization of the high-molecular-weight derivative.
Injection ModeSplitless (or 10:1 Split)Splitless mode is ideal for trace analysis, while a low split ratio can be used for more concentrated samples.
Carrier GasHelium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency.
Oven ProgramInitial: 100°C (hold 2 min) Ramp 1: 15°C/min to 300°C Hold: 5 min at 300°CThe temperature program is designed to separate the derivative from solvent and reagent byproducts and elute it as a sharp peak.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard mode, provides reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating characteristic and comparable mass spectra.
Source Temperature230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
Scan ModeFull ScanTo acquire complete mass spectra for identification.
Mass Range50 - 550 amuCovers the expected molecular ion and all significant fragments of the derivative.[5]

Expected Results and Data Interpretation

The two-step derivatization converts this compound into its trimethylsilyl 9-(methoxyimino)-9-phenylnonanoate derivative.

  • Molecular Weight Calculation:

    • Base Molecule (C₁₅H₂₀O₃): 248.26 g/mol

    • Methoximation (+C₁H₃N₁): +29.02 g/mol

    • Silylation (+C₃H₈Si₁): +72.05 g/mol

    • Final Derivative MW: 349.33 g/mol

Expected Mass Spectrum and Fragmentation:

Electron ionization of the derivative is expected to produce a series of characteristic ions that confirm its structure. The molecular ion (M⁺) at m/z 349 may be of low abundance, but key fragments will be prominent.

m/zIon IdentityInterpretation
349[M]⁺Molecular Ion
334[M-15]⁺Loss of a methyl group (•CH₃) from the TMS moiety. A very common and indicative fragmentation.
244[M-105]⁺Cleavage of the phenyl group (C₆H₅•).
179[C₆H₅-C=N(OCH₃)-CH₂]⁺Alpha-cleavage adjacent to the methoxime group.
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺A common rearrangement ion when using BSTFA, often seen in the background.
117[COOSi(CH₃)₃]⁺Fragment representing the silylated carboxyl group.
73[Si(CH₃)₃]⁺The trimethylsilyl cation, a hallmark of TMS derivatives.

digraph "Fragmentation" {
graph [fontname="Arial"];
node [fontname="Arial", shape=plaintext];
edge [fontname="Arial", color="#EA4335"];

Mol [label="[C₆H₅-C(=NOCH₃)-(CH₂)₇-COOSi(CH₃)₃]⁺·\nm/z = 349", fontcolor="#202124"];

subgraph "cluster_frags" { style=invis; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; M_minus_15 [label="[M-15]⁺\nm/z = 334"]; Frag_179 [label="[C₆H₅-C(=NOCH₃)-CH₂]⁺\nm/z = 179"]; Frag_73 [label="[Si(CH₃)₃]⁺\nm/z = 73"]; Frag_117 [label="[COOSi(CH₃)₃]⁺\nm/z = 117"]; }

Mol -> M_minus_15 [label="- •CH₃"]; Mol -> Frag_179 [label="α-cleavage"]; Mol -> Frag_117 [label="cleavage"]; M_minus_15 -> Frag_73 [label="further frag."]; }

Caption: Proposed EI fragmentation of the derivatized analyte.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No analyte peak or very low response 1. Incomplete derivatization. 2. Degradation of reagents. 3. Active sites in the GC inlet liner.1. Ensure the sample is completely dry before adding reagents. Optimize reaction time/temperature.[9] 2. Use fresh, unopened derivatization reagents. Store reagents under inert gas and away from moisture. 3. Replace the GC inlet liner or use a deactivated liner.
Multiple peaks for the analyte 1. Presence of water during silylation, causing side-products. 2. Incomplete methoximation leading to multiple silylated tautomers.1. Thoroughly dry the sample and use anhydrous solvents.[2] 2. Increase methoximation reaction time or temperature. Ensure methoxyamine reagent is active.
Broad, tailing peak shape 1. Incomplete silylation of the carboxylic acid. 2. Column degradation or contamination.1. Use a catalyst (1% TMCS) with BSTFA. Ensure a sufficient excess of the silylating reagent is used.[12] 2. Condition the GC column. Trim the first few cm of the column inlet.

References

  • Bibel Lab Update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • ResearchGate. (n.d.). Representing the mass spectrum of Nonanoic acid, 9-oxo-, ethyl ester.... Available at: [Link]

  • Taylor, M. P., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Metabolomics, 10(4), 674-682. Available at: [Link]

  • Grewal, K. K., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 874. Available at: [Link]

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Available at: [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Available at: [Link]

  • NIST. (n.d.). Nonanoic acid, 9-oxo-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Riekeberg, E., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491-7503. Available at: [Link]

  • Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for fatty acid analysis using GC-MS. Available at: [Link]

  • Trapp, O., & Schurig, V. (2001). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 16(12), 1324-1328. Available at: [Link]

  • Mandl, M., et al. (2022). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Separations, 9(1), 5. Available at: [Link]

  • ResearchGate. (n.d.). Method development and validation for the quantification of organic acids in microbial samples.... Available at: [Link]

  • ResearchGate. (n.d.). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids.... Available at: [Link]

  • MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available at: [Link]

  • Li, X., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 163. Available at: [Link]

  • Hama, Y., et al. (2013). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Clinical and translational science, 6(5), 350–358. Available at: [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]

  • Caltech GPS. (2009). Preparation of TMS Derivatives for GC/MS. Available at: [Link]

  • Kéki, S., et al. (2023). Increasing Flame Ionization Detector Response by Silylation: The Effective Carbon Number of Carboxylic Acids. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114, 30.4.1–30.4.32. Available at: [Link]

  • Castro, V., et al. (2022). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Foods, 11(3), 441. Available at: [Link]

  • Semantic Scholar. (n.d.). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Available at: [Link]

  • PubChem. (n.d.). 9-Oxononanoic acid. Available at: [Link]

  • Kim, J., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Chromatographic Science, 54(9), 1541-1547. Available at: [Link]

  • Zhang, S., et al. (2020). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. International journal of environmental research and public health, 17(1), 21. Available at: [Link]

  • LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. Available at: [Link]

  • ResearchGate. (n.d.). Effect of methoximation time on the derivatization of glucose. Available at: [Link]

  • Isaac, G., et al. (n.d.). Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. Waters Corporation. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 9-Oxononanoic acid. Available at: [Link]

Sources

Application Note & Protocol Guide: Enhancing Keto Fatty Acid Analysis by Mass Spectrometry through Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Keto Fatty Acids

Keto fatty acids (KFAs) or oxo-fatty acids (oxo-FAs) are a class of lipids characterized by the presence of a ketone group along their aliphatic chain, in addition to a terminal carboxylic acid. These molecules are critical intermediates and end-products in various metabolic pathways, including fatty acid oxidation and biosynthesis. Their levels and isomeric forms can serve as important biomarkers for metabolic disorders, oxidative stress, and disease states. However, the intrinsic chemical properties of KFAs present significant analytical challenges for mass spectrometry (MS)-based quantification.

Direct analysis of underivatized KFAs often suffers from poor ionization efficiency, especially in electrospray ionization (ESI), leading to low sensitivity.[1] Furthermore, their structural complexity can result in ambiguous fragmentation patterns, complicating unequivocal identification and localization of the keto group. For gas chromatography-mass spectrometry (GC-MS), their low volatility necessitates derivatization.

This comprehensive guide provides an in-depth exploration of robust derivatization strategies to overcome these analytical hurdles. We will delve into the causality behind various experimental choices, offering field-proven insights for both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. The protocols described herein are designed to be self-validating systems for researchers, scientists, and drug development professionals aiming for sensitive, specific, and reliable quantification of keto fatty acids.

Core Principles of KFA Derivatization for Mass Spectrometry

The primary goals of derivatizing keto fatty acids for mass spectrometric analysis are:

  • For GC-MS:

    • Increase Volatility: To allow the analytes to be amenable to gas-phase analysis.

    • Enhance Thermal Stability: To prevent degradation in the heated injector and column.

    • Improve Chromatographic Properties: To achieve better peak shape and resolution.

  • For LC-MS (ESI):

    • Enhance Ionization Efficiency: By introducing a readily ionizable or permanently charged group.[1][2][3]

    • Promote Predictable Fragmentation: To yield structurally informative product ions for identification and quantification.

    • Improve Chromatographic Separation: By altering the polarity of the analyte.

The derivatization strategies discussed below target either the keto group, the carboxylic acid group, or both, depending on the analytical platform and the desired outcome.

Derivatization Strategies for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a two-step derivatization process is the gold standard for keto fatty acids: oximation followed by silylation.[4][5]

The "Why": Causality of the Two-Step Approach
  • Oximation (Protection of the Keto Group): The initial step involves the reaction of the ketone functionality with an oximation reagent, such as methoxyamine hydrochloride (MeOx) or hydroxylamine.[4][6] This conversion of the keto group to an oxime is crucial for several reasons:

    • It prevents keto-enol tautomerization, which would otherwise lead to multiple derivatized products and chromatographic peaks for a single analyte.[4][5]

    • It stabilizes α-keto acids, which are prone to decarboxylation at the elevated temperatures used in GC.[4][5]

    • The resulting oxime is less polar than the original ketone, contributing to better chromatographic behavior.

  • Silylation (Enhancing Volatility): Following oximation, the carboxylic acid group and any other active hydrogens (e.g., hydroxyl groups) are derivatized using a silylating agent.[4] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[5][7] This step replaces acidic protons with a non-polar trimethylsilyl (TMS) group, which dramatically increases the volatility of the molecule, making it suitable for GC analysis.[4]

GC_Derivatization_Workflow KFA Keto Fatty Acid (in dried sample) MeOx Step 1: Oximation (e.g., MeOx in Pyridine) KFA->MeOx Incubate1 Incubate (e.g., 37-90°C) MeOx->Incubate1 Oxime Oxime Derivative Incubate1->Oxime MSTFA Step 2: Silylation (e.g., MSTFA + TMCS) Oxime->MSTFA Incubate2 Incubate (e.g., 37-60°C) MSTFA->Incubate2 TMS_Oxime Volatile TMS-Oxime Derivative Incubate2->TMS_Oxime GCMS GC-MS Analysis TMS_Oxime->GCMS

Figure 1: Workflow for the two-step derivatization of keto fatty acids for GC-MS analysis.

Protocol 1: Oximation and Silylation for GC-MS

This protocol provides a general methodology for the derivatization of KFAs in a dried sample extract.

Materials:

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4]

  • Dried sample containing keto fatty acids.

  • Internal standard (e.g., a stable isotope-labeled KFA).

  • Anhydrous solvent (e.g., hexane or ethyl acetate) for dilution.

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Ensure the sample extract containing the KFAs is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended. Water will interfere with the silylation reagent.[8]

  • Internal Standard: Add a known amount of the internal standard to the dried sample.

  • Oximation:

    • Add 50 µL of the MeOx solution to the dried sample vial.[4]

    • Cap the vial tightly and vortex briefly to ensure the sample is dissolved.

    • Incubate the mixture at a controlled temperature. A common condition is 37°C for 90 minutes.[4][5] Some protocols may use higher temperatures (e.g., 60-80°C) for shorter times.

    • After incubation, allow the vial to cool to room temperature.

  • Silylation:

    • Add 80-100 µL of MSTFA (with or without 1% TMCS) to the vial.

    • Cap the vial tightly and vortex.

    • Incubate the mixture. A typical condition is 37°C for 30 minutes.[5] Some more robust compounds may require higher temperatures (e.g., 60°C).

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system. If necessary, the sample can be diluted with an anhydrous solvent like hexane.

Derivatization Strategies for Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS, the focus shifts from increasing volatility to enhancing ionization efficiency. Several highly effective reagents are available that react specifically with the ketone group.

Girard Reagents: The "Charge-Tagging" Strategy

Girard's reagents (T and P) are hydrazides that carry a pre-existing permanent positive charge in the form of a quaternary ammonium or pyridinium group, respectively.[2][9]

The "Why": Causality of Charge-Tagging

  • Reaction: Girard reagents react with the ketone group to form a hydrazone derivative.[9]

  • Enhanced Ionization: This reaction covalently attaches a permanent positive charge to the neutral KFA molecule.[2][10] This "charge-tagging" dramatically enhances the sensitivity of detection in positive-ion ESI-MS, as the analyte is already an ion before it enters the mass spectrometer source.[9][10] This circumvents the often-inefficient protonation of underivatized KFAs.

  • Predictable Fragmentation: Girard hydrazones exhibit characteristic fragmentation patterns. A common and facile neutral loss of the quaternary amine (trimethylamine for Girard T or pyridine for Girard P) is often observed during collision-induced dissociation (CID).[9][10] This predictable fragmentation is ideal for developing sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.[10]

Girard_Reaction cluster_0 Keto Fatty Acid cluster_1 Girard's Reagent T cluster_2 Hydrazone Derivative (Charge-Tagged) KFA R-C(=O)-R'-COOH Plus + KFA->Plus GirT (CH₃)₃N⁺CH₂C(=O)NHNH₂ Reacts Reacts in Acidic Methanol/Acetic Acid GirT->Reacts Hydrazone R-C(=N-NHC(=O)CH₂N⁺(CH₃)₃)-R'-COOH Plus->GirT Reacts->Hydrazone

Figure 2: Reaction of a keto fatty acid with Girard's Reagent T to form a charge-tagged hydrazone.

Protocol 2: Derivatization with Girard's Reagent T (GirT)

This protocol is adapted from methodologies used for ketosteroids and other carbonyl-containing molecules.[10]

Materials:

  • Girard's Reagent T.

  • Glacial Acetic Acid.

  • Methanol, HPLC grade.

  • Ammonium Hydroxide (for neutralization).

  • Water, LC-MS grade.

  • Internal standard (e.g., a stable isotope-labeled KFA).

  • Sample containing KFAs (can be in a solvent like methanol).

  • Reaction vials.

  • Heating block.

Procedure:

  • Sample Preparation: The KFA sample can be in a solvent like methanol. Add a known amount of internal standard.

  • Reagent Preparation: Prepare a reaction mixture. For a 50 µL sample, a typical mixture might be:

    • 50 mg of Girard's Reagent T.

    • 50 µL of glacial acetic acid.

    • The solvent is often methanol, in which the sample is dissolved.

  • Derivatization Reaction:

    • Add the Girard's reagent and acetic acid to the sample vial.

    • Cap the vial tightly and vortex.

    • Incubate the mixture. Reaction conditions can vary, but 60-80°C for 30-60 minutes is a common starting point. Optimization of temperature and time may be required for specific KFAs.

  • Reaction Quenching & Neutralization:

    • After incubation, cool the sample to room temperature.

    • Neutralize the reaction. For example, a 5 µL aliquot of the reaction mixture can be neutralized with 95 µL of methanol containing 1% NH₄OH.[10]

  • Sample Dilution and Analysis:

    • Further dilute the neutralized sample with an appropriate solvent for LC-MS analysis (e.g., water or mobile phase).

    • The sample is now ready for injection into the LC-MS/MS system for analysis in positive-ion mode.

2,4-Dinitrophenylhydrazine (DNPH)

DNPH is another classic reagent that reacts with ketones to form 2,4-dinitrophenylhydrazone derivatives.

The "Why": Rationale for DNPH Derivatization

  • Chromophore Introduction: The DNPH tag is a strong chromophore, which historically made it excellent for HPLC-UV detection.[11] For MS, this property is less critical but still useful for method development.

  • Enhanced Ionization (Negative Mode): The resulting hydrazone is readily deprotonated, making it highly suitable for sensitive analysis using negative-ion ESI-MS.[12][13] The dinitrophenyl group is highly electron-withdrawing, which stabilizes the negative charge.

  • Specificity: The reaction is specific to aldehydes and ketones, providing selectivity for carbonyl-containing compounds in complex mixtures.[12][14]

Protocol 3: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is based on methods developed for the analysis of keto acids in aqueous samples.[12][14]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a catalytic amount of strong acid like sulfuric acid or HCl).

  • Sample containing KFAs.

  • Internal standard.

  • Quenching/extraction solvent (e.g., dichloromethane or ethyl acetate).

  • Reconstitution solvent for LC-MS (e.g., mobile phase).

  • Reaction vials.

  • Heating block or water bath.

Procedure:

  • Sample Preparation: Adjust the pH of the aqueous sample if necessary. Add the internal standard.

  • Derivatization Reaction:

    • Add an excess of the DNPH reagent solution to the sample. The optimal molar ratio of DNPH to the analyte should be determined, but ratios of 150:1 have been reported.[12][14]

    • Cap the vial and vortex.

    • Incubate the reaction. Optimized conditions have been reported at 40°C for 1 hour.[12][14]

  • Extraction:

    • After the reaction, extract the DNPH-hydrazone derivatives from the aqueous matrix using an organic solvent like ethyl acetate or by using solid-phase extraction (SPE).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for LC-MS analysis.

  • Analysis:

    • Inject the sample into the LC-MS/MS system for analysis, typically in negative-ion mode.

Other Hydroxylamine and Diamine Reagents

Several other reagents are effective for derivatizing the keto group, each offering specific advantages.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent forms an oxime derivative that is highly electronegative due to the pentafluorobenzyl group. This makes it exceptionally sensitive for detection by GC with an electron capture detector (ECD) and by negative-ion ESI-MS.[15]

  • O-benzylhydroxylamine (O-BHA): Forms a stable oxime derivative suitable for LC-MS/MS analysis, offering good sensitivity and chromatographic properties.[16][17]

  • o-Phenylenediamine (OPD): This reagent reacts with α-keto acids to form stable, cyclic quinoxalinol derivatives. These derivatives are fluorescent and provide excellent sensitivity and stable signals for LC-MS analysis.[18]

Comparative Summary of Derivatization Methods

Derivatization MethodAnalytical PlatformTarget Functional GroupPrinciple of EnhancementTypical Ionization ModeKey AdvantagesKey Considerations
Oximation + Silylation GC-MSKetone & Carboxylic AcidIncreased volatility and thermal stability.[4][5]Electron Ionization (EI)Well-established, robust, provides excellent chromatographic separation.Two-step process, sensitive to moisture.
Girard's Reagents (T & P) LC-MSKetone"Charge-tagging" with a permanent positive charge.[2][9][10]Positive ESIMassive sensitivity increase, predictable fragmentation.[2][10]Requires acidic conditions, may form E/Z isomers.[10]
2,4-Dinitrophenylhydrazine (DNPH) LC-MSKetoneForms stable hydrazone, enhances negative ion formation.[12][13][14]Negative ESIHigh sensitivity in negative mode, good for complex matrices.Can be less sensitive than positive-mode charge-tagging methods.
PFBHA / O-BHA GC-MS / LC-MSKetoneForms stable oxime derivatives.[15][16]Negative ESI (PFBHA), Positive/Negative ESI (O-BHA)PFBHA offers very high sensitivity for ECD and neg-ESI. O-BHA is versatile.[15][16]Requires optimization of reaction conditions.
o-Phenylenediamine (OPD) LC-MSα-Keto AcidForms stable, fluorescent quinoxalinol derivatives.[18]Positive ESIHigh sensitivity and specificity for α-keto acids, stable derivatives.[18]Specific for α-keto acids, not applicable to other KFA isomers.

Conclusion and Best Practices

The choice of derivatization method for keto fatty acid analysis is fundamentally dependent on the available instrumentation (GC-MS vs. LC-MS) and the specific analytical goals.

  • For GC-MS , the two-step oximation and silylation approach remains the most reliable and comprehensive method for creating volatile and stable derivatives.

  • For LC-MS , especially when high sensitivity is paramount, derivatization with Girard's reagents is a superior strategy. The introduction of a permanent positive charge provides a significant boost in ionization efficiency that is often orders of magnitude greater than analyzing the underivatized species in negative mode.

Regardless of the chosen method, adherence to best practices is crucial for success. This includes the use of high-purity reagents and solvents, careful control of reaction conditions (temperature and time), complete removal of water for silylation reactions, and the consistent use of appropriate stable isotope-labeled internal standards to correct for derivatization efficiency and matrix effects. By carefully selecting and optimizing a derivatization strategy, researchers can achieve the sensitivity, specificity, and reliability required for the accurate quantification of keto fatty acids in complex biological samples.

References

  • Shui, G., Bendt, A. K., Jappar, I. A., et al. (2010). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 51(9), 2845–2854. [Link]

  • Gao, Y., Wang, Y., & Li, W. (2010). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 82(15), 6563–6569. [Link]

  • Han, J., & Lin, K. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Analytica Chimica Acta, 1037, 87-95. [Link]

  • Cahoon, E. R., et al. (2020). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry, 31(8), 1625–1634. [Link]

  • Noguchi, D., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Metabolites, 6(2), 19. [Link]

  • Zwiener, C., & Richardson, S. D. (2005). Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. Environmental Science & Technology, 39(21), 8344–8351. [Link]

  • Johnson, D. W. (2007). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2686–2692. [Link]

  • Lian, K., et al. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Journal of Chromatography B, 997, 137-142. [Link]

  • Richardson, S. D., et al. (2005). Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. ResearchGate. [Link]

  • Bibel Labs. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Regis Technologies. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A. [Link]

  • Liu, X., et al. (2011). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Journal of the American Society for Mass Spectrometry, 22(9), 1636–1645. [Link]

  • Hsu, F.-F. (2017). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Analytical and Bioanalytical Chemistry, 375(3), 397-403. [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Journal of Visualized Experiments, (73), 50222. [Link]

  • Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link]

  • Multiple Authors. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. [Link]

  • Johnson, D. W., & Murphy, R. C. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Journal of the American Society for Mass Spectrometry, 18(7), 1305–1315. [Link]

  • Richardson, S. D., et al. (2002). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Ozone: Science & Engineering, 24(6), 429-441. [Link]

  • Tsiafoulis, C. G., et al. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Foods, 10(1), 163. [Link]

  • Niedenführ, S., et al. (2016). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 88(12), 6497–6504. [Link]

  • Al-Sari, N., & Glibetic, M. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5855. [Link]

  • Johnson, D. W., & Murphy, R. C. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. ResearchGate. [Link]

  • Paine, M. R., et al. (2018). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(23), 5737–5752. [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Globisch, D., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 869. [Link]

  • Jetter, R., & Kunst, L. (2008). Mass spectra and fragmentation diagram of secondary/secondary α-ketols... ResearchGate. [Link]

  • Maccarone, A. T., et al. (2018). Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids. Journal of Lipid Research, 59(9), 1669–1681. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Sparr, E., & Efer, J. (2004). Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis. Journal of Chromatography A, 1045(1-2), 1-13. [Link]

  • Jung, F., et al. (2019). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Journal of Lipid Research, 60(4), 885-893. [Link]

  • Yuliana, A., et al. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [Link]

  • De Vadder, F., et al. (2016). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Journal of Chromatography B, 1021, 51-58. [Link]

  • Chem Survival. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

  • Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Al-Sari, N., & Glibetic, M. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. [Link]

Sources

Application Notes and Protocols: Cell-Based Assays for Testing 9-Oxo-9-phenylnonanoic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Oxo-9-phenylnonanoic acid is a keto acid with emerging interest in various biological contexts. As with any compound under investigation for potential therapeutic or other biological applications, a thorough assessment of its cytotoxic profile is a critical first step. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to determine the cytotoxicity of this compound. We will delve into the rationale behind selecting specific assays, provide detailed, step-by-step protocols, and discuss the interpretation of results. Our focus is on providing a holistic approach that combines multiple assays to build a comprehensive understanding of the compound's effect on cell health.

Understanding the cytotoxic potential of a compound involves more than just determining the concentration at which it kills cells. A complete picture includes understanding the mechanism of cell death, whether it be through necrosis or programmed apoptosis, and identifying the cellular pathways affected. To this end, we will explore a suite of assays that probe different aspects of cellular health: metabolic activity, membrane integrity, and the activation of apoptotic pathways.

I. Foundational Assays for Cytotoxicity Screening

The initial assessment of cytotoxicity typically involves determining the concentration-dependent effect of the compound on cell viability. For this purpose, we recommend a multi-assay approach to provide a more complete picture than any single assay could alone.

A. MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of metabolically active cells.[1]

Causality Behind Experimental Choices: This assay is an excellent first-pass screen due to its high throughput and sensitivity. A reduction in MTT conversion can indicate either cell death or a reduction in metabolic activity (cytostatic effect), providing a broad initial assessment of the compound's impact.

Protocol: MTT Assay for this compound Cytotoxicity

Materials:

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium appropriate for the chosen cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[2][3]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or DMSO)[2]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 620-630 nm)[1][3]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 7.5 x 10^4 cells/mL.[2]

    • Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[2]

    • Include wells with medium only to serve as blanks.[2]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of solvent used for the compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 3.5-4 hours at 37°C.[4][2] During this time, purple formazan crystals will form in viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.[2]

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[2]

    • Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[2][3]

  • Absorbance Measurement:

    • Read the absorbance at 590 nm with a reference wavelength of 620 nm.[2]

    • Subtract the absorbance of the blank wells from all other readings.

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

B. LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[5][7]

Causality Behind Experimental Choices: This assay is complementary to the MTT assay. While the MTT assay measures metabolic activity, the LDH assay directly quantifies cell death through membrane damage (necrosis).[8] Running these assays in parallel can help distinguish between cytostatic and cytotoxic effects. For instance, a compound might reduce metabolic activity (low MTT signal) without causing significant membrane damage (low LDH release), suggesting a cytostatic effect.

Protocol: LDH Cytotoxicity Assay for this compound

Materials:

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended, e.g., from Promega, Cayman Chemical, or Thermo Fisher Scientific)

  • Lysis Solution (often 10X, provided in the kit)

  • Stop Solution (provided in the kit)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm[9]

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

    • It is crucial to set up the following controls:

      • Vehicle Control: Cells treated with the vehicle only.

      • Maximum LDH Release Control: Cells treated with the Lysis Solution to induce 100% cell death.

      • Medium Background Control: Complete medium without cells.

  • Sample Collection and LDH Reaction:

    • After the desired incubation time with this compound, centrifuge the plate at 400 x g for 5 minutes.[6]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stopping the Reaction and Measuring Absorbance:

    • Add 50 µL of the Stop Solution to each well.[9]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm and 680 nm (background).[9]

Data Analysis:

  • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to correct for background.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] x 100

II. Mechanistic Assays: Unraveling the Mode of Cell Death

Once the cytotoxic potential of this compound has been established, the next logical step is to investigate the mechanism of cell death. A key distinction to make is between necrosis (uncontrolled cell death) and apoptosis (programmed cell death).

Caspase-3/7 Activation Assay: A Hallmark of Apoptosis

Caspases are a family of proteases that play a crucial role in apoptosis.[10] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a central event in the apoptotic cascade.[11] Assays that measure the activity of these caspases are therefore reliable indicators of apoptosis.[12]

Causality Behind Experimental Choices: Detecting the activation of caspase-3/7 provides strong evidence that this compound induces apoptosis. This information is critical for understanding the compound's mechanism of action and its potential as a therapeutic agent, particularly in oncology where inducing apoptosis in cancer cells is a primary goal.

Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Induction

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent caspase assay kit

  • Microplate luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2), using a white-walled plate.

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[13]

    • After the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate luminometer.

Data Analysis: Plot the relative luminescence units (RLU) against the concentration of this compound. An increase in luminescence indicates an increase in caspase-3/7 activity and thus, apoptosis.

III. Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Culture Cell Line Selection & Culture Plate_Seeding Cell Seeding in 96-well Plates Cell_Culture->Plate_Seeding Compound_Prep This compound Stock Solution Preparation Serial_Dilution Serial Dilution of Compound Treatment Incubation with Compound (e.g., 24, 48, 72h) Serial_Dilution->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data_Acquisition Plate Reader (Absorbance/Luminescence) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50 Mechanism Mechanism of Cell Death (Necrosis vs. Apoptosis) Data_Acquisition->Mechanism

Caption: Experimental workflow for cytotoxicity testing.

IV. Data Presentation and Interpretation

For a clear and concise presentation of the results, we recommend summarizing the quantitative data in a structured table.

AssayEndpoint MeasuredPrincipleTypical Result Interpretation
MTT Metabolic ActivityEnzymatic reduction of tetrazolium saltDecrease in signal indicates reduced cell viability or proliferation.
LDH Membrane IntegrityRelease of lactate dehydrogenase from damaged cellsIncrease in signal indicates cell lysis and necrosis.
Caspase-3/7 ApoptosisCleavage of a pro-luminescent substrate by active caspasesIncrease in signal indicates induction of apoptosis.

By comparing the results from these three assays, a more nuanced understanding of the cytotoxic effects of this compound can be achieved. For example:

  • High LDH release and low MTT signal: Suggests necrotic cell death.

  • Low LDH release, low MTT signal, and high caspase-3/7 activity: Suggests apoptotic cell death.

  • Low MTT signal with minimal LDH release and caspase activity: May indicate a cytostatic effect where cell proliferation is inhibited without inducing cell death.

V. Concluding Remarks and Future Directions

The protocols and strategies outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. It is imperative to perform these assays in a panel of relevant cell lines, including both cancerous and non-cancerous lines, to assess for any cell-type-specific effects.

Further investigations could involve more detailed mechanistic studies, such as flow cytometry analysis for apoptosis using Annexin V/PI staining, cell cycle analysis, and assessment of mitochondrial membrane potential. For compounds that show promising and specific activity, target identification and engagement studies using techniques like the Cellular Thermal Shift Assay (CETSA) can provide invaluable insights into the molecular targets of this compound.[14][15][16][17][18]

By following a systematic and multi-faceted approach to cytotoxicity testing, researchers can gain a comprehensive understanding of the biological effects of this compound, which is essential for its continued development in any field of application.

References

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • PubMed. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins. Retrieved from [Link]

  • PubMed. (1987). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Retrieved from [Link]

  • PubMed. (2002). Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate. Retrieved from [Link]

  • PubMed. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Oxononanoic acid. Retrieved from [Link]

  • PubMed. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Fatty acids and their derivatives have emerged as a promising class of compounds with potential antimicrobial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of the antimicrobial activity of 9-oxo-9-phenylnonanoic acid (CAS No: 16269-05-9; Molecular Formula: C₁₅H₂₀O₃). While direct empirical data on the antimicrobial efficacy of this specific molecule is not yet extensively published, this guide offers a robust framework for its evaluation. We present detailed, field-proven protocols for preliminary and quantitative antimicrobial susceptibility testing, including agar well diffusion and broth microdilution for Minimum Inhibitory Concentration (MIC) determination. Furthermore, this guide outlines methods for assessing cytotoxicity to ensure the selectivity of the compound for microbial targets. The causality behind experimental choices is elucidated to empower researchers to not only execute the protocols but also to interpret the results with a high degree of scientific rigor.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens poses a significant global health crisis. Traditional antibiotics are losing their effectiveness, leading to increased morbidity, mortality, and healthcare costs. This challenging landscape underscores the critical need for the exploration of new chemical entities with novel mechanisms of action. Fatty acids and their derivatives are intriguing candidates due to their diverse biological activities and their fundamental role in biological systems. Their amphipathic nature can facilitate interaction with and disruption of microbial cell membranes, a mechanism that may be less prone to the development of resistance compared to antibiotics targeting specific enzymes. This document focuses on providing the foundational methodologies to investigate the antimicrobial potential of a specific medium-chain fatty acid derivative, this compound.

Compound Profile: this compound

  • Chemical Name: this compound[1]

  • CAS Number: 16269-05-9[1][2]

  • Molecular Formula: C₁₅H₂₀O₃[1]

  • Structure:

    • A nine-carbon aliphatic chain (nonanoic acid).

    • A ketone group at the 9th carbon.

    • A phenyl group attached to the 9th carbon.

The presence of both a carboxylic acid group and a phenyl-substituted ketone introduces interesting chemical properties that may contribute to its biological activity. The long aliphatic chain provides lipophilicity, which could enable interaction with bacterial cell membranes, while the polar carboxylic acid and ketone groups could be involved in specific molecular interactions.

Preliminary Antimicrobial Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used, cost-effective preliminary technique to qualitatively assess the antimicrobial activity of a test compound.[3][4][5][6] This assay relies on the diffusion of the compound from a well through a solidified agar medium inoculated with a target microorganism, resulting in a zone of growth inhibition if the compound is active.[3][5]

Rationale and Key Considerations

The size of the zone of inhibition is influenced by the compound's concentration, diffusion rate in agar, and the microorganism's susceptibility. It is a crucial first step to quickly screen for any antimicrobial effect before proceeding to more quantitative assays.

Experimental Protocol
  • Preparation of Microbial Inoculum:

    • From a fresh 18-24 hour culture plate of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), pick a few colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[4]

  • Well Preparation and Sample Loading:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[3]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to obtain desired test concentrations.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[6]

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) on each plate.[8]

  • Incubation and Data Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.[8]

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition generally indicates greater antimicrobial activity.

Workflow Diagram

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Plates Inoculate MHA Plates Inoculum->Plates Wells Create Wells in Agar Plates->Wells Compound Prepare Compound Dilutions Load Load Compound & Controls Compound->Load Wells->Load Incubate Incubate Plates (18-24h, 37°C) Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Figure 1: Agar Well Diffusion Workflow.

Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] It is a quantitative measure of a compound's potency and is a standard metric in antimicrobial drug discovery.[11][12] The broth microdilution method is a widely used technique for determining MIC values.[13]

Rationale and Key Considerations

This method involves preparing a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.[7][13] Each well is then inoculated with a standardized microbial suspension. After incubation, the wells are examined for visible signs of growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[12]

Experimental Protocol
  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.

    • Prepare a 2x concentrated stock solution of this compound in MHB. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Preparation and Addition of Inoculum:

    • Prepare a microbial inoculum as described in section 3.2.1 and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation and MIC Determination:

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[13]

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Data Presentation
Concentration (µg/mL)Well 1Well 2Well 3Well 4Well 5Well 6Well 7Well 8Well 9Well 10Growth ControlSterility Control
Compound Conc. 25612864321684210.500
Growth (+/-) ----+++++++-
Interpretation No GrowthNo GrowthNo GrowthNo GrowthGrowthGrowthGrowthGrowthGrowthGrowthGrowthNo Growth
MIC Value \multicolumn{12}{c}{32 µg/mL }
Workflow Diagram

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilution Serial Dilution of Compound in 96-well Plate Inoculate Inoculate Wells Dilution->Inoculate Inoculum Prepare and Dilute Microbial Inoculum Inoculum->Inoculate Incubate Incubate Plate (16-20h, 37°C) Inoculate->Incubate Read Visually Inspect or Read OD600 Incubate->Read Determine Determine MIC Read->Determine

Figure 2: Broth Microdilution Workflow.

Cytotoxicity Assessment: Ensuring Selective Toxicity

A critical aspect of developing a new antimicrobial agent is to ensure its selective toxicity towards microbial cells over host cells.[14] Cytotoxicity assays are therefore essential to evaluate the potential for adverse effects on mammalian cells.[15]

Rationale and Key Considerations

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17] Viable cells with active metabolism can convert MTT into a purple formazan product, whereas dead cells lose this ability.[15] The concentration of formazan is proportional to the number of viable cells.

Experimental Protocol
  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay and Data Analysis:

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the log of the compound concentration.

Potential Mechanisms of Action: A Hypothetical Framework

While the precise mechanism of action of this compound is yet to be determined, its chemical structure allows for informed hypotheses based on the known activities of other fatty acids and related compounds.

  • Disruption of Cell Membrane Integrity: The lipophilic nonanoic acid chain could intercalate into the bacterial cell membrane, disrupting the lipid bilayer and leading to increased permeability and leakage of cellular contents.[18]

  • Inhibition of Cellular Processes: The carboxylic acid and ketone functionalities may interact with essential enzymes or proteins, inhibiting critical metabolic pathways or cellular processes.[19][20]

  • Interference with Energy Production: Some fatty acids can uncouple the electron transport chain, dissipating the proton motive force and inhibiting ATP synthesis.[18]

Further studies, such as membrane potential assays, macromolecular synthesis inhibition assays, and transcriptomic or proteomic analyses, would be required to elucidate the specific mechanism(s) of action.[21]

Conclusion

This application note provides a comprehensive set of protocols for the initial antimicrobial screening of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the compound's antimicrobial spectrum, potency, and selectivity. The systematic approach outlined herein, from preliminary screening to quantitative MIC determination and cytotoxicity assessment, forms a solid foundation for the further investigation and potential development of this compound as a novel antimicrobial agent.

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • LookChem. (n.d.). This compound (CAS# 16269-05-9). Retrieved from [Link]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Preclinical Development of New Antifungal Agents (pp. 77-89). Humana Press, New York, NY.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Reller, L. B., Weinstein, M., Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Taylor, P. C., & Kirby, J. E. (2015). High-throughput, real-time, dual-readout testing of intracellular antimicrobial activity and eukaryotic cell cytotoxicity. Journal of visualized experiments: JoVE, (105). [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

Sources

A Researcher's Guide to Investigating 9-Oxo-9-phenylnonanoic Acid in Metabolic Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Frontier of Novel Metabolic Modulators

In the dynamic fields of metabolic research and drug development, the exploration of novel bioactive lipids is paramount. 9-Oxo-9-phenylnonanoic acid, a medium-chain keto-acid with a terminal phenyl group, represents an intriguing yet largely uncharacterized molecule. While direct studies on its metabolic impact are scarce, its structural similarity to other known keto-acids, particularly 9-oxononanoic acid, provides a solid foundation for hypothesizing its potential roles and devising a comprehensive research strategy.

This guide is designed for researchers, scientists, and drug development professionals embarking on the study of this compound and other novel fatty acid derivatives. We will leverage the existing knowledge of related compounds to propose potential metabolic pathways of interest and provide detailed, adaptable protocols for their investigation. Our approach is grounded in scientific integrity, offering a framework for generating robust and verifiable data.

Part 1: The Scientific Rationale - What We Know and What We Can Infer

The Precedent: 9-Oxononanoic Acid in Hepatic Lipid Metabolism

9-Oxononanoic acid, a product of linoleic acid autoxidation, has been shown to significantly influence hepatic lipid metabolism.[1][2] Understanding its mechanism of action is crucial for postulating the effects of its phenyl-substituted counterpart. Orally administered 9-oxononanoic acid has been demonstrated to decrease the de novo synthesis of fatty acids in rats.[2] This effect is primarily attributed to two key enzymatic modulations:

  • Inhibition of Acetyl-CoA Carboxylase (ACC): ACC is the rate-limiting enzyme in fatty acid synthesis. 9-Oxononanoic acid administration leads to a significant decrease in its activity.[2]

  • Activation of Carnitine Palmitoyltransferase (CPT): CPT is essential for the transport of fatty acids into the mitochondria for β-oxidation. 9-Oxononanoic acid increases its activity, promoting fatty acid breakdown.[2]

The following table summarizes the reported effects of 9-oxononanoic acid on key enzymes in hepatic lipid metabolism:

EnzymeMetabolic PathwayEffect of 9-Oxononanoic AcidReference
Acetyl-CoA Carboxylase (ACC)Fatty Acid SynthesisDecreased Activity (by 60%)[2]
Carnitine Palmitoyltransferase (CPT)Fatty Acid OxidationIncreased Activity (by 35%)[2]
The Hypothesis: How Might the Phenyl Group Influence Metabolic Activity?

The introduction of a phenyl group to the nonanoic acid backbone is expected to alter the molecule's physicochemical properties, potentially influencing its cellular uptake, metabolic fate, and interaction with protein targets. The phenyl group increases the hydrophobicity of the molecule, which could affect its transport across cell membranes and its binding to fatty acid-binding proteins.[3][4][5][6]

Furthermore, the presence of an aromatic ring opens up possibilities for different metabolic pathways compared to its aliphatic analogue. Aromatic compounds are often metabolized through cytochrome P450-mediated hydroxylation and subsequent conjugation reactions.

Part 2: A Proposed Research Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the comprehensive investigation of this compound's metabolic effects.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Cellular Uptake Studies (e.g., in HepG2 cells) C Enzyme Activity Assays (ACC, CPT, etc.) A->C B Cytotoxicity Assays (e.g., MTT, LDH) B->C D Gene Expression Analysis (qPCR for metabolic genes) C->D E Metabolite Profiling (LC-MS/MS) C->E F Mitochondrial Respiration Assays (e.g., Seahorse Analyzer) E->F G Signaling Pathway Analysis (Western Blot for p-AMPK, etc.) F->G H Animal Model Studies (e.g., diet-induced obese mice) G->H I Pharmacokinetic Analysis H->I J Histological Examination of Tissues H->J

Caption: A phased experimental workflow for investigating the metabolic effects of this compound.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific experimental setup and cell/animal models used.

Protocol 1: Assessment of Cellular Uptake

Objective: To determine the rate and mechanism of this compound uptake into a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • HepG2 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Radiolabeled [14C]-9-oxo-9-phenylnonanoic acid (if available) or a fluorescently tagged analogue

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Plate HepG2 cells in 24-well plates and grow to 80-90% confluency.

  • Preparation of Dosing Solution: Prepare a stock solution of this compound complexed with fatty acid-free BSA in serum-free medium. Include the radiolabeled or fluorescent tracer at a known specific activity.

  • Uptake Assay:

    • Wash the cells twice with warm PBS.

    • Add the dosing solution to each well and incubate for various time points (e.g., 0, 1, 5, 15, 30 minutes) at 37°C.

    • To stop the uptake, aspirate the dosing solution and wash the cells three times with ice-cold PBS containing 0.2% BSA.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • For radiolabeled compounds, measure the radioactivity in the cell lysate using a scintillation counter.

    • For fluorescently tagged compounds, measure the fluorescence using a plate reader.

  • Data Analysis: Normalize the uptake to the total protein content of the cell lysate. Plot the uptake over time to determine the initial rate of uptake.

Protocol 2: In Vitro Assay for Acetyl-CoA Carboxylase (ACC) Activity

Objective: To assess the direct effect of this compound on the activity of ACC, a key enzyme in fatty acid synthesis.

Materials:

  • Purified ACC enzyme or liver microsomal fraction

  • Assay buffer (containing citrate, ATP, MgCl₂, and DTT)

  • [14C]-Sodium bicarbonate

  • Acetyl-CoA

  • This compound (at various concentrations)

  • Scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified ACC or microsomal fraction, and varying concentrations of this compound or vehicle control.

  • Initiation of Reaction: Start the reaction by adding acetyl-CoA and [14C]-sodium bicarbonate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a small volume of 1 M HCl. This will also remove any unincorporated [14C]-bicarbonate as 14CO₂.

  • Quantification: After drying the samples, add scintillation fluid and measure the incorporation of 14C into the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Data Analysis: Calculate the specific activity of ACC (nmol of bicarbonate incorporated/min/mg of protein) and compare the activity in the presence and absence of this compound.

Protocol 3: Analysis of Mitochondrial Respiration

Objective: To evaluate the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF Cell Culture Microplates

  • Relevant cell line (e.g., C2C12 myotubes or HepG2 cells)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and grow to the desired confluency.

  • Pre-treatment: Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, replace the culture medium with the Seahorse XF Base Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Mitochondrial Stress Test:

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Calibrate the instrument.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.

  • Data Analysis: The instrument will measure the OCR in real-time. Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Part 4: Proposed Metabolic Pathway and Signaling Cascade

Based on the known effects of related keto-acids, we propose the following hypothetical pathway for the action of this compound.

G cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Mitochondrion 9-OPNA This compound MembraneTransporter Fatty Acid Transporter (e.g., CD36/FATP) 9-OPNA->MembraneTransporter Uptake 9-OPNA_int Intracellular 9-OPNA MembraneTransporter->9-OPNA_int AMPK AMPK 9-OPNA_int->AMPK Activates? pAMPK p-AMPK AMPK->pAMPK Phosphorylation ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates pACC p-ACC (inactive) ACC->pACC Inactivation MalonylCoA Malonyl-CoA pACC->MalonylCoA Inhibits production FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis Precursor CPT1 CPT1 MalonylCoA->CPT1 Inhibits BetaOxidation β-Oxidation CPT1->BetaOxidation FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 Substrate AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: A hypothesized signaling cascade for this compound in regulating hepatic lipid metabolism.

Conclusion and Future Directions

The study of this compound offers a promising avenue for discovering novel regulators of metabolic pathways. While the direct biological evidence is currently limited, the established effects of structurally similar compounds provide a robust framework for initiating a comprehensive investigation. The protocols and workflows detailed in this guide are designed to be a starting point for researchers to systematically characterize the metabolic impact of this and other novel keto-acids. Future research should focus on elucidating the specific protein targets of this compound, its detailed metabolic fate, and its potential therapeutic applications in metabolic diseases.

References

  • Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]

  • Fujita, T., et al. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells.
  • Katsuki, H., et al. (1968). Improved method for the separation and characterization of keto acid 2,4-dinitrophenylhydrazones. Analytical Biochemistry, 24(1), 112-119.
  • Mizushina, Y., et al. (1998). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1393(2-3), 224-230.
  • Otte, A., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers.
  • PubChem. (n.d.). 9-Oxononanoic acid. Retrieved from [Link]

  • Bonate, P. L. (2002). Cellular fatty acid uptake: the contribution of metabolism. Current Opinion in Lipidology, 17(3), 274-278.
  • Glatz, J. F., & van der Vusse, G. J. (2002). Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins.
  • He, Q., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10.
  • Stahl, A. (2004). A current review of fatty acid transport proteins (SLC27). Pflügers Archiv - European Journal of Physiology, 447(5), 722-727.

Sources

Application Note: 9-Oxo-9-phenylnonanoic Acid as a Novel Internal Standard for Robust Quantification in Mass Spectrometry-Based Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of lipid species is paramount in understanding their roles in health and disease. Mass spectrometry-based lipidomics, while powerful, is susceptible to variations in sample preparation, extraction efficiency, and instrument response. The use of internal standards is a cornerstone of rigorous quantitative analysis, correcting for these potential inaccuracies. This application note details the rationale and provides a comprehensive protocol for the use of 9-Oxo-9-phenylnonanoic acid as a non-endogenous internal standard for the quantification of a broad range of lipid classes in complex biological matrices. Its unique structure, combining a C9 fatty acid backbone with a terminal phenyl group, ensures it does not interfere with endogenous lipid species, making it an ideal choice for both targeted and untargeted lipidomics workflows.

The Imperative for a Robust Internal Standard in Lipidomics

Lipidomics aims to identify and quantify the entire complement of lipids in a biological system.[1] However, the vast structural diversity and wide dynamic range of lipids present significant analytical challenges.[2] Variations can be introduced at multiple stages of the analytical workflow, including:

  • Lipid Extraction: The efficiency of lipid extraction can vary between samples and for different lipid classes.[2][3]

  • Matrix Effects: Co-eluting compounds in the sample matrix can suppress or enhance the ionization of target lipids in the mass spectrometer.

  • Instrumental Variability: Fluctuations in instrument performance over the course of an analytical run can affect signal intensity.

The introduction of a known quantity of an internal standard (IS) into the sample at the earliest stage of sample preparation allows for the normalization of the analytical signal, thereby correcting for these variations. An ideal internal standard should mimic the chemical behavior of the analytes of interest but be distinguishable by the mass spectrometer.[4] Stable isotope-labeled lipids are often considered the gold standard, but their cost and availability for every lipid species can be prohibitive.[5] Non-endogenous lipids, such as those with odd-chain fatty acids, provide a cost-effective and reliable alternative.[3]

This compound: A Novel Standard for Comprehensive Lipidomics

We propose the use of this compound as a superior internal standard for lipidomics applications. Its key advantages are:

  • Non-Endogenous Nature: The phenyl group and the C9 chain length ensure that this molecule is not naturally present in most biological systems, preventing any interference with the measurement of endogenous lipids.

  • Broad Applicability: As a carboxylic acid, it can be used to normalize the quantification of a wide range of lipid classes that are often analyzed as free fatty acids after hydrolysis, or it can be used directly for the analysis of free fatty acids and other lipid classes where its extraction and ionization behavior is representative.

  • Chemical Stability: The keto and carboxylic acid functionalities are stable under typical lipid extraction and analysis conditions.

  • Distinct Mass-to-Charge Ratio (m/z): Its unique molecular weight allows for easy detection without overlapping with the m/z of common endogenous lipids.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Exact Mass 248.141245 u
Predicted [M-H]⁻ (m/z) 247.1339
Predicted [M+H]⁺ (m/z) 249.1485
Structure Phenyl-(C=O)-(CH₂)₇-COOH

Experimental Protocol: Quantification of Lipids using this compound

This protocol provides a step-by-step guide for the use of this compound as an internal standard in a typical LC-MS/MS-based lipidomics workflow.

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of the internal standard stock and working solutions is critical for accurate quantification. Using high-purity solvents minimizes contamination.

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound (>98% purity).

    • Dissolve in 1 mL of methanol (LC-MS grade).

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C in an amber glass vial. This stock solution is stable for up to 6 months.

  • Working Solution (10 µg/mL):

    • Perform a 1:100 serial dilution of the stock solution in methanol.

    • For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of methanol.

    • This working solution should be prepared fresh weekly and stored at -20°C.

Sample Preparation and Lipid Extraction

Rationale: The internal standard must be added to the sample before lipid extraction to account for any losses during this process. The Bligh and Dyer method is a well-established protocol for the extraction of a broad range of lipids.[1]

  • Sample Aliquoting:

    • For plasma or serum, use 50 µL.

    • For tissue homogenates, use a concentration equivalent to 10 mg of tissue.

    • For cultured cells, use a pellet of approximately 1 million cells.

  • Internal Standard Spiking:

    • Add 10 µL of the 10 µg/mL this compound working solution to each sample. This results in a final amount of 100 ng of the internal standard per sample.

  • Lipid Extraction (Modified Bligh and Dyer Method):

    • To the spiked sample, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex for 1 minute at 4°C.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water (LC-MS grade) and vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Hamilton syringe.

    • Transfer the organic phase to a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol:chloroform for LC-MS/MS analysis.

Workflow for Lipid Extraction with Internal Standard

G sample Biological Sample (Plasma, Tissue, Cells) is_spike Spike with this compound Working Solution sample->is_spike extraction Lipid Extraction (e.g., Bligh & Dyer) is_spike->extraction phase_sep Phase Separation (Centrifugation) extraction->phase_sep collect Collect Organic Phase phase_sep->collect dry Dry Down (Nitrogen Evaporation) collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Lipid extraction workflow with internal standard spiking.

LC-MS/MS Analysis

Rationale: Reversed-phase chromatography separates lipids based on their hydrophobicity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity for quantification.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate a wide range of lipid classes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry (MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the target lipid analytes.

Proposed MRM Transitions for this compound:

Precursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)Rationale
247.159.025Fragment corresponding to the acetate ion
247.1120.020Fragment corresponding to the benzoyl ion

Note: The optimal collision energies should be determined empirically on the specific mass spectrometer being used.

Principle of Internal Standard-Based Quantification

G SampleA Sample A Analyte: Unknown (X) IS: Known (Y) PeakA Peak Area Analyte: 1000 IS: 1200 SampleA->PeakA Extraction & Analysis SampleB Sample B Analyte: Unknown (1.5X) IS: Known (Y) PeakB Peak Area Analyte: 1500 IS: 1200 SampleB->PeakB Extraction & Analysis RatioA Response Ratio A (Analyte/IS) 1000/1200 = 0.83 PeakA->RatioA Normalization RatioB Response Ratio B (Analyte/IS) 1500/1200 = 1.25 PeakB->RatioB Normalization

Caption: Normalization of analyte signal to the internal standard signal.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peak areas for the MRM transitions of both the target analytes and the this compound internal standard.

  • Response Ratio Calculation: For each analyte, calculate the response ratio:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Quantification: The concentration of the analyte can be determined by comparing its response ratio to a calibration curve prepared with known concentrations of an authentic standard for that analyte, also spiked with the same amount of internal standard.

Conclusion

This compound is a promising, novel internal standard for mass spectrometry-based lipidomics. Its non-endogenous nature, chemical stability, and distinct mass spectrometric properties make it an excellent tool for correcting analytical variability. The protocol detailed in this application note provides a robust framework for its implementation in both targeted and untargeted lipidomics studies, ultimately leading to more accurate and reliable quantification of lipid species. This enhanced accuracy is crucial for researchers, scientists, and drug development professionals seeking to elucidate the complex roles of lipids in biological systems.

References

  • Ulmer, C. Z., et al. (2020). LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study. Metabolites. Available at: [Link]

  • Lísa, M., & Holčapek, M. (2015). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology.
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass Spectrometry Reviews.
  • Burla, B., et al. (2018). MS-based lipidomics of human blood plasma: a targeted and standardized approach for clinical applications. Journal of Lipid Research. Available at: [Link]

  • PubChem. 9-Oxononanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • IROA Technologies. (2023). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Available at: [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Application Note: Protocol for the Solubilization of 9-Oxo-9-phenylnonanoic Acid for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide

Abstract

9-Oxo-9-phenylnonanoic acid is a keto-carboxylic acid derivative with a molecular structure that confers significant hydrophobicity, presenting a considerable challenge for its use in aqueous-based in vitro biological assays. The long hydrocarbon chain and the terminal phenyl group make this compound poorly soluble in cell culture media and standard buffers. This application note provides a robust, validated protocol for the effective solubilization of this compound, ensuring solution homogeneity and bioavailability for accurate and reproducible experimental results. We will detail the underlying principles of solvent selection, provide a step-by-step methodology for preparing stock and working solutions, and offer troubleshooting guidance for researchers in pharmacology, cell biology, and drug development.

Foundational Knowledge: Physicochemical Characteristics

A successful solubilization strategy begins with a thorough understanding of the compound's physical and chemical properties. This compound's structure is characterized by a nine-carbon aliphatic chain, a carboxylic acid functional group, and a phenyl ring attached to the keto group. This combination dictates its solubility behavior, classifying it as a lipophilic, weakly acidic molecule.[1] The long carbon chain and phenyl group are hydrophobic, while the carboxylic acid group offers a minor potential for aqueous solubility, particularly at a pH above its pKa. However, for most cell culture applications (typically pH 7.2-7.4), the hydrophobic nature dominates, leading to extremely low solubility in aqueous media.[2]

PropertyValueSource / Comment
CAS Number 16269-05-9[3]
Molecular Formula C₁₅H₂₀O₃[3]
Molecular Weight 248.32 g/mol Calculated
Physical State Solid[4] (Inferred from similar compounds)
Predicted Aqueous Solubility Very Low / PoorBased on its hydrophobic structure[1][2]
Predicted Organic Solubility SolubleIn polar aprotic solvents (e.g., DMSO, DMF) and some alcohols.
The Causality of Solubilization: A Multi-Step Approach

Directly adding a hydrophobic compound like this compound to an aqueous medium will result in precipitation, aggregation, or the formation of an unstable suspension.[5] This leads to an unknown and inconsistent effective concentration, rendering experimental data unreliable. To overcome this, a multi-step solubilization protocol is required. This method leverages a highly polar, water-miscible organic solvent to first create a concentrated primary stock solution. This stock is then carefully diluted into the final aqueous medium.

The Rationale:

  • Primary Solvent - DMSO: Dimethyl sulfoxide (DMSO) is the solvent of choice for this initial step. Its polar aprotic nature effectively disrupts the intermolecular forces of the crystalline compound, allowing it to be fully solvated at a high concentration.

  • Preventing Precipitation: The critical challenge is the transition from a 100% organic solvent environment to a >99% aqueous one. Hydrophobic compounds tend to "crash out" or precipitate during this dilution.[6] The strategy outlined in this protocol minimizes this "hydrophobic effect" by ensuring the stock solution is added to a larger, well-mixed volume of the final medium, allowing for rapid dispersion of the compound molecules before they can aggregate.[5][7]

  • Solvent Cytotoxicity: A key consideration in any in vitro study is the potential toxicity of the solvent itself. While DMSO is widely used, concentrations above 1% can impact cell viability and function.[6] Therefore, the protocol is designed to keep the final DMSO concentration well below this threshold, typically ≤0.5%.

Detailed Experimental Protocol

This protocol is divided into two key stages: the preparation of a high-concentration stock solution and the subsequent dilution to the final working concentration in cell culture medium.

Part A: Preparation of a High-Concentration Stock Solution (10 mM in DMSO)
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of the stock solution.

  • Weighing: Tare a sterile, conical microcentrifuge tube (e.g., 1.5 mL). Carefully weigh out 2.48 mg of this compound (MW = 248.32 g/mol ) into the tube.

    • Expert Note: For different stock concentrations, use the formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) .

  • Solvent Addition: Add 1.0 mL of high-purity, sterile-filtered DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Quality Control (Visual Inspection): Visually inspect the solution against a light source to ensure that all solid material has completely dissolved and the solution is clear.

    • Troubleshooting: If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.[5] Do not overheat, as this may degrade the compound.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.

Part B: Preparation of the Final Working Solution (e.g., 10 µM)
  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a sterile tube.

    • Expert Note: Serum proteins like albumin can help stabilize hydrophobic compounds in solution. If your experiment requires serum-free conditions, be aware that the compound's solubility limit may be lower.

  • Thaw Stock: Remove one aliquot of the 10 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution Calculation: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This means 1 µL of stock for every 999 µL of medium.

    • Final DMSO Concentration: This 1:1000 dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[6]

  • The Critical Dilution Step: a. Dispense the required volume of pre-warmed medium into a sterile tube (e.g., for a 10 mL final volume, use 10 mL of medium). b. While gently vortexing or swirling the tube of medium, add the calculated volume of the 10 mM stock solution (e.g., 10 µL for a 10 mL final volume). c. Crucially, add the DMSO stock to the medium, not the other way around. This ensures immediate and rapid dispersion.

  • Final Mix and Quality Control: Cap the tube and mix gently by inverting it several times. Visually inspect the final working solution to ensure it is clear and free of any precipitate or cloudiness. The solution is now ready for addition to your cell cultures.

Visualization of the Experimental Workflow

The following diagram illustrates the validated workflow for preparing the working solution of this compound.

G cluster_0 Part A: Stock Solution Preparation cluster_1 Part B: Working Solution Preparation a Weigh 2.48 mg of This compound b Add 1.0 mL of pure DMSO a->b c Vortex and/or Warm (37°C) to fully dissolve b->c d 10 mM Stock Solution (in 100% DMSO) c->d e Aliquot and Store at -20°C / -80°C d->e g Thaw one aliquot of 10 mM Stock e->g Use one aliquot f Pre-warm Cell Culture Medium to 37°C h Add 1 part stock to 999 parts pre-warmed medium while mixing f->h g->h i 10 µM Working Solution (in ≤0.1% DMSO) h->i j Ready for In Vitro Assay i->j

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 9-Oxo-9-phenylnonanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this compound in aqueous buffers. This guide moves beyond simple protocols to explain the chemical principles behind each method, ensuring you can make informed decisions for your specific experimental needs.

Understanding the Challenge: Why is this compound Difficult to Dissolve?

This compound possesses a dual chemical nature that is central to its solubility issues. Its structure consists of:

  • A long, nine-carbon aliphatic chain with a terminal phenyl group, which is highly hydrophobic (water-repelling).

  • A terminal carboxylic acid group, which is hydrophilic (water-attracting), especially when deprotonated.

The dominance of the long, nonpolar phenylalkyl chain makes the molecule poorly soluble in aqueous solutions.[1] Effective solubilization requires strategies that can overcome the energetic barrier of forcing this hydrophobic structure into a polar aqueous environment.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both quick solutions and detailed explanations.

Q1: I tried dissolving this compound directly in my aqueous buffer (e.g., PBS, pH 7.4) and it won't go into solution. What is the first thing I should try?

A1: Prepare a concentrated stock solution in an organic solvent.

Directly dissolving a hydrophobic compound like this compound in an aqueous buffer is often unsuccessful. The standard and most reliable first step is to create a high-concentration stock solution in a water-miscible organic solvent.

Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol are effective because they are nonpolar enough to disrupt the intermolecular forces between the this compound molecules, allowing them to be solvated.[2] This concentrated stock can then be serially diluted into your aqueous buffer to the final desired concentration. The small volume of organic solvent introduced during this dilution is typically well-tolerated by the aqueous system.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for many poorly soluble compounds.

  • Ethanol: A good alternative, often preferred when DMSO interferes with the assay or is toxic to the cells being used.[2]

See Protocol 1 for a detailed step-by-step guide to preparing an organic stock solution.

Q2: I've prepared a DMSO stock, but when I add it to my aqueous buffer, the compound precipitates. What's happening and how can I fix it?

A2: This is a common issue known as "crashing out." It occurs when the compound, upon transfer from a favorable organic environment to an unfavorable aqueous one, aggregates and precipitates.

Here are several strategies to prevent this, which can be used alone or in combination:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.

  • Increase the Final Solvent Concentration: While keeping the final solvent concentration as low as possible is ideal, sometimes a slight increase is necessary. For many cell-based assays, a final DMSO concentration of up to 0.5% is acceptable, though it is crucial to run a vehicle control to account for any solvent effects.[3][4] Concentrations above 1% can cause cell membrane damage and other cytotoxic effects.[4][5]

  • Use Vortexing/Sonication: As you add the stock solution to the buffer, vortex the tube vigorously. This rapid mixing can help disperse the molecules quickly before they have a chance to aggregate. Gentle sonication can also be effective.[6]

  • Add a Surfactant/Detergent: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous solution.[7]

  • Utilize a Carrier Protein: For cell culture experiments, complexing the fatty acid with Bovine Serum Albumin (BSA) is a highly effective and biologically relevant method. BSA binds to fatty acids and acts as a natural carrier, enhancing their solubility and bioavailability in media.[2][6]

Q3: Can I avoid organic solvents altogether? My experiment is highly sensitive to them.

A3: Yes, it is possible to solubilize this compound without organic solvents, primarily by adjusting the pH of the buffer.

Causality: The carboxylic acid group on the molecule has a specific pKa, which is the pH at which it is 50% protonated (neutral charge) and 50% deprotonated (negative charge). By raising the pH of the solution to be at least 1-2 units above the pKa, you can ensure the vast majority of the carboxylic acid groups are deprotonated.[8] This negative charge significantly increases the molecule's polarity and, therefore, its solubility in water. While the specific pKa for this compound is not readily published, related medium-chain fatty acids have pKa values around 4.8-5.0.[9]

Method:

  • Start with a slightly basic buffer (e.g., Tris or HEPES at pH 8.0-8.5).

  • Alternatively, add a small amount of a weak base like sodium hydroxide (NaOH) to your aqueous buffer while stirring to raise the pH.

  • Add the solid this compound slowly while stirring.

  • Once dissolved, you can carefully adjust the pH back down to your desired experimental pH if necessary, but be aware that the compound may precipitate if the pH drops too low.

See Protocol 2 for a detailed guide on pH adjustment.

Q4: I've heard about cyclodextrins for improving solubility. Are they suitable for this compound?

A4: Absolutely. Cyclodextrins are an excellent and widely used tool for enhancing the solubility of hydrophobic molecules and are a strong alternative to organic solvents or high pH. [10]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[11] The hydrophobic phenylalkyl chain of this compound can become encapsulated within this cavity, forming an "inclusion complex."[12][13] This complex presents a hydrophilic exterior to the water, rendering the entire assembly soluble.[14][15]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Often effective but has relatively low water solubility itself.[15]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for many biological applications.[14]

  • Methyl-β-Cyclodextrin (MβCD): Also highly soluble and effective.[13]

See Protocol 3 for a method using cyclodextrins.

Data Summary & Decision Workflow

The choice of solubilization method depends heavily on the experimental context, particularly the required concentration and the sensitivity of the assay system.

Table 1: Comparison of Solubilization Strategies
MethodPrincipleProsConsBest For
Organic Solvent Stock Solubilization in a nonpolar solvent followed by aqueous dilution.Simple, fast, effective for high concentrations.Potential for precipitation upon dilution; solvent may have cytotoxic or off-target effects.Initial screening, in vitro biochemical assays.
pH Adjustment Deprotonation of the carboxylic acid to form a more soluble salt.Avoids organic solvents.May require a final pH that is not optimal for the experiment; risk of precipitation if pH is lowered.Experiments where solvent artifacts are a primary concern.
Cyclodextrin Complexation Encapsulation of the hydrophobic tail in a cyclodextrin cavity.[11]High biocompatibility; avoids organic solvents and extreme pH.Can be more expensive; may require optimization of the cyclodextrin:compound ratio.Cell-based assays, in vivo studies, sensitive biological systems.
BSA Conjugation Binding to the hydrophobic pockets of albumin.Biologically relevant; enhances stability and bioavailability.Preparation can be more complex; introduces a protein into the system.Cell culture models of lipotoxicity and fatty acid metabolism.[2]
Solubilization Strategy Workflow

The following diagram provides a decision-making framework to help you select the most appropriate method for your experiment.

Solubilization_Workflow start Start: Need to dissolve This compound q_solvent Is your assay sensitive to organic solvents (e.g., DMSO)? start->q_solvent use_solvent Method 1: Prepare a stock solution in DMSO or Ethanol. (See Protocol 1) q_solvent->use_solvent No q_pH Can your experiment tolerate a basic pH? q_solvent->q_pH Yes q_precipitate Does it precipitate upon dilution? use_solvent->q_precipitate optimize_dilution Optimize Dilution: - Lower final concentration - Vortex during addition - Add surfactant (e.g., Tween-20) q_precipitate->optimize_dilution Yes success Solution Achieved q_precipitate->success No optimize_dilution->success use_pH Method 2: Use pH adjustment to solubilize the carboxylate salt. (See Protocol 2) q_pH->use_pH Yes q_cell_culture Is this for a cell culture experiment? q_pH->q_cell_culture No use_pH->success use_cd Method 3: Use Cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. (See Protocol 3) use_cd->success q_cell_culture->use_cd No/Maybe use_bsa Consider BSA Conjugation for biological relevance. q_cell_culture->use_bsa Yes use_bsa->success fail Contact Technical Support

Caption: Decision workflow for selecting a solubilization method.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent

This protocol describes the most common method for solubilizing this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or 200-proof Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound into a sterile vial.

  • Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock (e.g., 10-50 mM). It is always better to start with a higher concentration to minimize the volume of solvent added to your final solution.

  • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Visually inspect the solution against a light source to ensure there are no suspended particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

To Prepare Working Solution:

  • Thaw a stock solution aliquot.

  • Add your aqueous buffer to a new tube.

  • While vortexing the buffer, add the small volume of the stock solution drop-by-drop to achieve the final desired concentration. This rapid mixing is critical to prevent precipitation.

  • Crucial Control: Always prepare a "vehicle control" by adding the same volume of the organic solvent to your buffer without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent.[4]

Protocol 2: Solubilization via pH Adjustment

This protocol is for situations where organic solvents must be avoided.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., 10 mM HEPES)

  • 1 M NaOH solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare your desired aqueous buffer. Start with a pH around 7.0.

  • Place the buffer on a stir plate with a stir bar.

  • Slowly add the solid this compound to the stirring buffer. It will likely not dissolve initially.

  • While monitoring the pH with a calibrated meter, add 1 M NaOH dropwise. You should observe the solid dissolving as the pH rises.

  • Continue adding NaOH until all the solid is dissolved. The final pH will likely be in the range of 8.0-9.0.

  • Self-Validation: Once dissolved, let the solution stir for 15-20 minutes. If it remains clear, the compound is stably dissolved at that pH. If you need to adjust the pH back down for your experiment, do so very slowly with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate out if the pH drops below a critical point.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses a complexation agent to enhance aqueous solubility, ideal for sensitive biological systems.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Stir plate and stir bar or sonicator

Procedure:

  • Determine the desired molar ratio of HP-β-CD to your compound. A starting ratio of 5:1 to 10:1 (moles of HP-β-CD : moles of compound) is common.

  • Dissolve the required amount of HP-β-CD in your aqueous buffer first. It should dissolve easily.

  • Slowly add the solid this compound to the HP-β-CD solution while stirring or sonicating.

  • Allow the mixture to stir at room temperature for several hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex. The solution should become clear.

  • Self-Validation: The resulting solution should be clear and stable. It can typically be sterile-filtered through a 0.22 µm filter without loss of the complexed compound.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Gould, P. L. (1986). Salt effects on protein stability. International Journal of Pharmaceutics, 33(1-3), 201-217.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161.
  • Scientist Solutions. (2023). DMSO in cell based assays. Retrieved from [Link]

  • Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045-2076.
  • Human Metabolome Database. (n.d.). 9-Oxo-nonanoic acid (HMDB0094711). Retrieved from [Link]

  • Quora. (n.d.). Why does solubility of fatty acids decreases as the length chain increases? Retrieved from [Link]

  • PharmaCompass. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery. Retrieved from [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Quora. (n.d.). What effects does DMSO have on cell assays? Retrieved from [Link]

  • Ferreira, C. G., et al. (2022). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 27(5), 1789.
  • Human Metabolome Database. (n.d.). Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711). Retrieved from [Link]

  • Quora. (n.d.). Why does solubility of fatty acids decreases as the length chain increases? Retrieved from [Link]

  • PubMed Central. (n.d.). Micellar solubilization of fatty acids in aqueous media containing bile salts and phospholipids. Retrieved from [Link]

  • Reddit. (n.d.). Long-chain Fatty Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Solubility of Common Saturated Fatty Acids at Different Temperatures. Retrieved from [Link]

  • Quora. (n.d.). How to neutralize free fatty acids. Retrieved from [Link]

  • Quora. (n.d.). How to dissolve fatty acids in water. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. Retrieved from [Link]

  • PubChem. (n.d.). 9-Oxononanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 9-Oxononanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Integrity of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9-Oxo-9-phenylnonanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable keto-acid during storage. As a molecule possessing both a ketone and a carboxylic acid functional group, with an aromatic phenyl ring, its stability is paramount for reproducible and accurate experimental outcomes. This document provides in-depth, experience-driven advice on storage, handling, and troubleshooting potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The degradation of this compound is primarily influenced by temperature, the presence of moisture, and exposure to light. As a keto-acid, it is susceptible to several degradation pathways, including oxidation, decarboxylation at elevated temperatures, and photodegradation due to its aromatic ketone structure.

Q2: I noticed a slight discoloration in my solid sample. Is it still usable?

A2: Discoloration can be an initial sign of degradation. While the compound may still be largely intact, the presence of color suggests the formation of impurities. It is highly recommended to assess the purity of the sample using an analytical technique like High-Performance Liquid Chromatography (HPLC) before use.

Q3: Can I store this compound in an aqueous solution?

A3: It is strongly advised not to store this compound in aqueous solutions for extended periods. Keto-acids are generally less stable in water, which can facilitate degradation. For experimental use, it is best to prepare aqueous solutions fresh and use them within the same day.

Q4: What is the recommended long-term storage condition for this compound?

A4: For long-term storage, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound has been shown to be stable for at least four years.

Troubleshooting Guide: Identifying and Preventing Degradation

This section provides a structured approach to troubleshoot common issues related to the stability of this compound.

Issue 1: Loss of Purity Detected by Analytical Methods (e.g., HPLC, NMR)
  • Observation: You observe new peaks in your HPLC chromatogram or unexpected signals in your NMR spectrum.

  • Potential Cause: This is a clear indication of degradation. The presence of additional peaks suggests the formation of one or more degradation products.

  • Troubleshooting Workflow:

    G A Purity Loss Detected B Review Storage Conditions A->B C Check for Light Exposure B->C D Assess for Moisture Contamination B->D E Confirm Storage Temperature B->E G Discard Degraded Sample C->G D->G F Characterize Degradation Products (Optional) E->F If necessary for investigation E->G If conditions were incorrect H Implement Correct Storage Protocol G->H

    Caption: Troubleshooting workflow for purity loss.

  • Preventative Measures & Explanations:

    • Light Protection: The phenyl ketone moiety in this compound can absorb UV light, potentially leading to photodegradation through Norrish type I or type II reactions. These photochemical processes can lead to cleavage of the molecule and the formation of radical species, resulting in a complex mixture of degradation products. Always store the compound in amber vials or in a light-proof container.

    • Moisture Control: Store the solid compound in a desiccator, especially if the container is frequently opened and closed. Moisture can facilitate hydrolytic reactions or act as a catalyst for other degradation pathways.

    • Temperature Stability: Maintain a consistent storage temperature of -20°C. Avoid repeated freeze-thaw cycles if the compound is dissolved in an organic solvent for stock solutions. Aliquoting into single-use vials is recommended.

Issue 2: Inconsistent Experimental Results
  • Observation: You are experiencing variability in your experimental outcomes, such as changes in bioactivity or reaction kinetics.

  • Potential Cause: This could be due to the use of a partially degraded sample of this compound, where the presence of impurities is affecting the experiment.

  • Preventative Protocol:

    • Purity Verification: Before starting a new set of experiments, always verify the purity of your this compound lot using a validated analytical method like HPLC.

    • Fresh Solutions: Prepare fresh stock solutions from the solid material, especially if your experiments are sensitive to low levels of impurities. Do not use old stock solutions that have been stored for an extended period, particularly at room temperature or in aqueous buffers.

    • Inert Atmosphere: For highly sensitive applications, consider handling the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Understanding Potential Degradation Pathways

Knowledge of the potential degradation pathways is crucial for effective prevention and troubleshooting.

G cluster_0 Degradation Stressors cluster_1 This compound cluster_2 Potential Degradation Pathways & Products Light Light (UV) Molecule C₆H₅-C(=O)-(CH₂)₇-COOH This compound Light->Molecule initiates Heat Heat Heat->Molecule can induce Oxidants Oxidizing Agents Oxidants->Molecule promote Photo Photodegradation (Norrish Reactions) Radical Intermediates Molecule->Photo Oxidation Oxidative Cleavage Benzoic Acid + Shorter-chain acids Molecule->Oxidation Decarboxylation Thermal Decarboxylation Phenyl-octanone + CO₂ Molecule->Decarboxylation

Caption: Potential degradation pathways for this compound.

  • Oxidative Cleavage: Strong oxidizing agents can cleave the ketone, breaking the carbon-carbon bonds and potentially forming benzoic acid and a dicarboxylic acid.

  • Photodegradation: The phenyl ketone is a chromophore that can absorb UV light. This can initiate Norrish type I (alpha-cleavage) or type II (intramolecular hydrogen abstraction) reactions, leading to a variety of degradation products.

  • Thermal Decarboxylation: While less common for this type of carboxylic acid compared to beta-keto acids, at elevated temperatures, the carboxylic acid group could be lost as carbon dioxide.

Recommended Storage Protocols

To ensure the long-term stability of this compound, adhere to the following storage protocols.

Form Storage Temperature Recommended Duration Key Considerations
Solid -20°C≥ 4 yearsStore in a tightly sealed, amber glass vial inside a desiccator.
Organic Solvent -20°C or -80°CShort to medium term (weeks to months)Use anhydrous solvents. Aliquot into single-use vials to avoid freeze-thaw cycles.
Aqueous Solution 2-8°C≤ 24 hoursPrepare fresh before use. Aqueous solutions are not recommended for storage.[1]

Analytical Method for Purity Assessment: HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Detection: UV detection at a wavelength where the phenyl ketone moiety absorbs (e.g., 245 nm).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Dissolve the sample to be tested in the same solvent.

    • Inject both the standard and the sample solutions into the HPLC system.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation.

References

Sources

Technical Support Center: Optimizing HPLC Separation of 9-Oxo-9-phenylnonanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 9-oxo-9-phenylnonanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic protocols for overcoming the challenges associated with separating this aromatic keto-acid from its structural isomers.

Introduction: The Analytical Challenge

This compound is a molecule characterized by a C9 alkyl chain, a terminal carboxylic acid, and a phenyl-ketone (phenacyl) group. The primary analytical challenge lies in resolving this target analyte from its positional isomers, where the phenacyl group is located at different positions along the nonanoic acid backbone. Due to their similar molecular weights and polarities, these isomers often co-elute, demanding a highly selective and robust HPLC method. This guide provides a structured approach to method development and troubleshooting to achieve baseline separation.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the analysis of this compound and similar acidic compounds.

Q1: Why are my analyte peaks tailing?

  • Peak tailing for acidic compounds is most often caused by secondary ionic interactions between the negatively charged carboxylate group of the analyte and positively charged sites on the HPLC column, such as residual silanols on silica-based columns.[1][2] To mitigate this, ensure the mobile phase pH is sufficiently low to keep the acid in its neutral, protonated form.[1]

Q2: Why are my peaks fronting?

  • Peak fronting is typically a symptom of column overload or injecting the sample in a solvent that is significantly stronger than the mobile phase.[3][4] Try reducing the injection volume or sample concentration. Whenever feasible, dissolve your sample in the initial mobile phase to ensure good peak shape.[5]

Q3: My retention times are drifting between injections. What is the cause?

  • Irreproducible retention times are commonly linked to an unstable mobile phase pH or inadequate column equilibration.[6] Using a properly prepared buffer is critical. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis to achieve a stable baseline and consistent retention.[1]

Q4: I have poor resolution between my target analyte and an isomeric impurity. How can I improve it?

  • Improving the resolution of closely eluting isomers requires optimizing selectivity. This can be achieved by adjusting the mobile phase pH, changing the organic solvent (e.g., from acetonitrile to methanol), or switching to a different column chemistry.[7] A phenyl-based stationary phase, for instance, can introduce π-π interactions that help differentiate aromatic positional isomers.[8][9]

Section 2: In-Depth Troubleshooting Guide

When basic FAQs are not enough, a systematic approach is necessary. This guide helps diagnose and resolve complex separation issues.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor separation of this compound and its isomers.

TroubleshootingWorkflow start Problem: Poor Peak Shape or Resolution peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution tailing Tailing Peak? peak_shape->tailing Symmetric? fronting Fronting Peak? peak_shape->fronting Symmetric? tailing_cause1 Check Mobile Phase pH tailing->tailing_cause1 Yes tailing_cause2 Secondary Interactions? tailing->tailing_cause2 Yes fronting_cause1 Column Overload? fronting->fronting_cause1 Yes fronting_cause2 Sample Solvent Issue? fronting->fronting_cause2 Yes tailing_sol1 Lower pH to 2 pH units below analyte pKa tailing_cause1->tailing_sol1 tailing_sol2 Use high-purity, end-capped column or add competitor acid (e.g., 0.05% TFA) tailing_cause2->tailing_sol2 fronting_sol1 Decrease sample concentration or injection volume fronting_cause1->fronting_sol1 fronting_sol2 Dissolve sample in mobile phase fronting_cause2->fronting_sol2 coelution Co-elution or Poor Separation? resolution->coelution res_cause1 Optimize Mobile Phase coelution->res_cause1 res_cause2 Optimize Selectivity coelution->res_cause2 res_cause3 Optimize Efficiency coelution->res_cause3 res_sol1 Adjust Organic % (Gradient) Screen ACN vs. MeOH res_cause1->res_sol1 res_sol2 Change Column Chemistry (e.g., C18 -> Phenyl) Adjust pH res_cause2->res_sol2 res_sol3 Decrease flow rate Increase column length res_cause3->res_sol3

Caption: Troubleshooting workflow for HPLC separation issues.

Detailed Q&A Troubleshooting

Question: My peak for this compound is tailing severely, even after lowering the mobile phase pH. What else could be the cause?

Answer: While pH is the primary factor, persistent tailing suggests other mechanisms are at play.

  • Cause - Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become ionized (Si-O-) and interact with any residual positive charges on your molecule or, more commonly, create a mixed-mode interaction mechanism that leads to tailing.[1]

    • Solution: Use a modern, high-purity silica column that is fully end-capped. Alternatively, adding a small concentration of a competing acid, like 0.05% trifluoroacetic acid (TFA), to the mobile phase can mask these active sites.[1] However, be aware that TFA is a strong ion-pairing agent and can be difficult to flush from the system.[1]

  • Cause - Metal Contamination: The silica backbone of the column or even metal components of the HPLC system (frits, tubing) can contain trace metal impurities. The ketone and carboxylic acid moieties in your analyte can chelate with these metals, causing significant peak tailing.

    • Solution: Use a column from a reputable manufacturer known for low-metal content silica. If system contamination is suspected, passivating the HPLC with an acid wash (following manufacturer guidelines) may be necessary.

Question: I am trying to separate positional isomers, but they elute as a single peak. How do I develop a method with sufficient selectivity?

Answer: Separating positional isomers requires exploiting subtle differences in their structure and interaction with the stationary phase. A multi-faceted approach to method development is required.

  • Cause - Insufficient Hydrophobic/Polar Selectivity: A standard C18 column separates primarily based on hydrophobicity. Positional isomers of this compound will have very similar hydrophobicities, leading to poor resolution.

    • Solution 1 - Change Stationary Phase: This is the most powerful tool for altering selectivity.[7]

      • Phenyl Column: A phenyl-hexyl or phenyl-propyl stationary phase is highly recommended.[8] It provides hydrophobic interactions but also introduces π-π interactions between the stationary phase's phenyl rings and the analyte's phenyl ring. The position of the phenacyl group on the alkyl chain will slightly alter how it is presented to the stationary phase, allowing for differential π-π interactions and improved separation.[9][10]

      • Pentafluorophenyl (PFP) Column: A PFP column offers alternative selectivity through dipole-dipole, hydrogen bonding, and π-π interactions, making it an excellent choice for aromatic positional isomers.[8]

    • Solution 2 - Change Organic Modifier: Acetonitrile and methanol have different solvent properties.[11] Methanol is a protic solvent and a better hydrogen-bond acceptor/donor, while acetonitrile has a strong dipole moment. Screening your separation with both solvents can reveal significant changes in selectivity and may alter the elution order of your isomers.

Section 3: Systematic Method Development Protocol

This section provides a step-by-step protocol for developing a robust, validated HPLC method for the separation of this compound from its isomers.

Visual Method Development Workflow

MethodDevelopment step1 Step 1: Analyte & Column Selection step2 Step 2: Initial Mobile Phase Screening (Isocratic) step1->step2 desc1 Select C18 and Phenyl columns. Characterize analyte (pKa, UV λmax). step1->desc1 step3 Step 3: pH Optimization step2->step3 desc2 Run broad isocratic holds (e.g., 30%, 50%, 70% B) to determine retention characteristics. step2->desc2 step4 Step 4: Gradient Development step3->step4 desc3 Test mobile phase pH at 2.5, 3.0, 3.5 using appropriate buffers. Goal: Maximize retention & symmetric peaks. step3->desc3 step5 Step 5: Fine-Tuning & Robustness Testing step4->step5 desc4 Develop a linear gradient from ~5% below first eluting peak to ~5% above last eluting peak. step4->desc4 step6 Step 6: Method Validation step5->step6 desc5 Adjust flow rate and temperature. Slightly vary pH and organic % to confirm method is robust. step5->desc5

Caption: A logical workflow for systematic HPLC method development.

Step-by-Step Experimental Protocol

1. Analyte Characterization and Initial Setup

  • Analyte Properties: this compound is a weak acid. Its pKa must be estimated or determined to select the appropriate mobile phase pH. The phenyl-ketone group provides a strong chromophore for UV detection, typically around 245 nm, but a full UV scan is recommended to determine the optimal wavelength (λmax).

  • Column Selection: Begin by screening two columns with different selectivities:

    • A high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • A Phenyl-Hexyl column of similar dimensions.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL.

2. Mobile Phase and Initial Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8) or 20 mM Potassium Phosphate monobasic adjusted to pH 2.5 with phosphoric acid. Using a buffer like phosphate provides better pH control than formic acid alone.[12][13]

  • Mobile Phase B: Acetonitrile (ACN).

  • Starting Conditions: See Table 1 for recommended starting parameters.

3. pH Optimization Protocol

  • Objective: To ensure the analyte is fully protonated (non-ionized) for optimal retention and peak shape.

  • Procedure:

    • Prepare three different Mobile Phase A solutions using a 20 mM phosphate buffer at pH 2.5, 3.0, and 3.5.

    • Using the C18 column, perform a fast gradient run (e.g., 10-90% B in 5 minutes) with each of the three mobile phases.

    • Evaluate the chromatograms. The optimal pH will yield the sharpest, most symmetrical peaks with the longest retention time.[14][15] For most carboxylic acids, a pH of 2.5 is a robust starting point.[1][16]

4. Gradient Optimization Protocol

  • Objective: To achieve baseline separation of the target analyte and all isomeric impurities.

  • Procedure:

    • Using the optimal column and pH determined from previous steps, perform an initial broad, "scouting" gradient (e.g., 5% to 95% ACN over 20 minutes).

    • Identify the organic solvent percentage (%) at which the first isomer elutes (t_start) and the last isomer elutes (t_end).

    • Calculate a focused gradient using the following formula:

      • Start %B = %B at t_start - 5%

      • End %B = %B at t_end + 5%

    • Run the new, focused gradient over a suitable time (e.g., 15-20 minutes) to expand the separation window for the isomers. Adjust the gradient slope (rate of change of %B per minute) to fine-tune the resolution. A shallower gradient provides higher resolution.

Section 4: Reference Tables

Table 1: Recommended Starting HPLC Conditions
ParameterRecommended SettingRationale
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)C18 for initial screening based on hydrophobicity; Phenyl for enhanced selectivity of aromatic isomers.[8][9]
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 2.5Low pH buffer ensures the carboxylic acid is protonated, preventing peak tailing.[1][12]
Mobile Phase B Acetonitrile (HPLC Grade)Common reversed-phase organic solvent.
Gradient 10% to 90% B over 15 minutesA broad "scouting" gradient to determine the elution range of all compounds.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.[17]
Detection UV at 245 nm (or determined λmax)The phenacyl group provides strong UV absorbance.
Injection Vol. 5 µLA small volume minimizes potential for column overload.
Table 2: Troubleshooting Summary
SymptomProbable Cause(s)Recommended Solution(s)
Peak Tailing Mobile phase pH too high; Secondary silanol interactions.[2]Lower mobile phase pH to < 3.0; Use a modern, end-capped column.
Peak Fronting Column overload; Sample solvent too strong.[3]Dilute sample or reduce injection volume; Dissolve sample in mobile phase.
Poor Resolution Insufficient selectivity; Low column efficiency.Change to a Phenyl column; Screen ACN vs. MeOH; Decrease gradient slope.
Retention Time Drift Poor pH control; Column not equilibrated; Temperature fluctuation.Use a buffer in the mobile phase; Increase equilibration time; Use a column oven.
High Backpressure Blocked column frit; Buffer precipitation.[5]Reverse-flush the column; Ensure buffer is soluble in the highest organic %.
Ghost Peaks Contaminated mobile phase; Carryover from previous injection.[4]Use fresh, HPLC-grade solvents; Run a blank gradient to wash the column.

Section 5: References

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from MicroSolv.

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho.

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from KNAUER.

  • BenchChem. (2025). common HPLC problems and solutions for organic acid analysis. Retrieved from BenchChem.

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek.

  • Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials.

  • Pandey, P. K. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.

  • Rousseau, R. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from Gilson.

  • Labtech Group. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from Labtech.

  • Zhang, Y., et al. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online.

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments.

  • Al-Fares, M. A., et al. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI.

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from SCION Instruments.

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. Retrieved from Sigma-Aldrich.

  • Drawell. (n.d.). Columns Used in HPLC - Different Types and How to Choose. Retrieved from Drawell.

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences.

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from ACE.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich.

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.

  • CHROMacademy. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent.

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.

Sources

Reducing signal suppression of 9-Oxo-9-phenylnonanoic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 9-Oxo-9-phenylnonanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression in mass spectrometry. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

Frequently Asked Questions (FAQs)

Q1: What is mass spectrometry signal suppression, and why is it a problem for my this compound analysis?

Signal suppression is a type of matrix effect that frequently plagues quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] It occurs when components in your sample matrix (e.g., salts, proteins, phospholipids from plasma) co-elute with your analyte, this compound, and interfere with its ionization process in the MS source.[3][4] This interference doesn't mean your analyte is lost; it means it's not being detected efficiently, leading to a reduced signal.

The consequences are significant, as suppression can severely compromise the accuracy, precision, and sensitivity of your assay, ultimately leading to erroneous quantitative results.[2][3][5]

The primary mechanisms behind suppression, especially in the commonly used Electrospray Ionization (ESI) source, include:

  • Competition for Ionization: In the ESI source, there's a limited amount of charge available on the surface of evaporating droplets. If high concentrations of matrix components co-elute with your analyte, they can out-compete it for this charge, reducing the number of analyte ions that form.[1][4]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets.[6] This change hinders efficient solvent evaporation and prevents the release of your analyte ions into the gas phase.[4][6]

  • Co-precipitation: Non-volatile materials can cause your analyte to precipitate within the droplet, effectively trapping it and preventing ionization.[3][6]

Q2: My signal for this compound is low and variable. How can I confirm if signal suppression is the cause?

Low and inconsistent signal intensity are classic symptoms of ion suppression. The most definitive way to diagnose this is through a post-column infusion experiment . This technique allows you to visualize the specific regions in your chromatogram where matrix components are causing suppression.[4][7]

The experiment involves continuously infusing a standard solution of this compound into the mobile phase after the analytical column but before the mass spectrometer. You then inject a blank matrix extract (e.g., a plasma sample prepared without the analyte). If co-eluting matrix components are present, you will observe a dip or drop in the constant signal baseline of your infused analyte. This dip directly corresponds to the retention time where suppression is occurring.[4]

Below is a generalized workflow for this critical diagnostic test.

cluster_setup System Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis setup1 LC System with Analytical Column tee T-Piece Connector setup1->tee Mobile Phase setup2 Syringe Pump with Analyte Standard setup2->tee Infusion ms Mass Spectrometer tee->ms proc1 Equilibrate system to achieve a stable analyte signal baseline. proc2 Inject blank matrix extract onto the LC column. proc1->proc2 proc3 Acquire data, monitoring the infused analyte's signal. proc2->proc3 analysis1 Examine the chromatogram of the infused analyte. result Baseline Signal? analysis1->result suppression Dip in Baseline: Ion Suppression Zone Identified result->suppression No no_suppression Flat Baseline: No Significant Suppression result->no_suppression Yes

Caption: Workflow for a Post-Column Infusion Experiment.

Q3: I'm working with plasma samples. What sample preparation technique is most effective for reducing matrix effects for an acidic compound like this compound?

Improving sample preparation is the single most effective strategy to combat ion suppression.[1][4][8] For plasma, the main culprits are proteins and phospholipids.[8] Your choice of technique involves a trade-off between speed, cost, and cleanliness.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile) or acid. The supernatant is analyzed.Simple, fast, inexpensive.[4]Non-selective. While it removes proteins, it leaves behind many other interferences like phospholipids, often resulting in significant matrix effects.[4][6]Suitable for initial screening but often insufficient for sensitive, validated quantitative assays.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquids (e.g., aqueous plasma and an organic solvent) based on its solubility and the pH of the aqueous phase.More selective than PPT; can remove salts and highly polar/non-polar interferences.[4]Can be labor-intensive and requires careful solvent selection. Emulsion formation can be an issue.Good option. As an acid, you can adjust the pH of the plasma sample to be acidic (e.g., pH 2-3 with formic acid). This neutralizes the carboxylic acid on this compound, making it less polar and more extractable into a moderately polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate, while leaving more polar interferences behind.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent, matrix components are washed away, and the analyte is then eluted with a small volume of solvent.Highly selective, provides the cleanest extracts, and allows for analyte concentration, leading to the best reduction in matrix effects.[4][9]More complex method development, higher cost per sample.Excellent choice. A mixed-mode anion exchange SPE sorbent would be ideal. At a neutral or slightly basic pH, the carboxylic acid of your analyte will be negatively charged and will bind strongly to the sorbent. You can then wash away neutral and basic interferences before eluting your analyte with an acidic solvent.

Recommendation: Start with LLE for a good balance of cleanup and simplicity. If suppression persists or you require maximum sensitivity, developing a mixed-mode SPE method is the most robust solution.[9]

Q4: How can I optimize my LC method to separate this compound from the suppression zone I identified?

Chromatographic separation is your second line of defense.[3] The goal is to shift the retention time of your analyte so that it doesn't elute in the "suppression zone" you found with your post-column infusion experiment.[6]

  • Change Column Chemistry: If you are using a standard C18 column, consider a different stationary phase. A phenyl-hexyl column could offer different selectivity due to pi-pi interactions with the phenyl ring on your analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option if you need to retain and separate it from very non-polar interferences like lipids.[4]

  • Adjust Mobile Phase:

    • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and change elution patterns.

    • Additives: Use volatile mobile phase additives like formic acid or ammonium formate.[10] These are much more MS-friendly than non-volatile salts (e.g., phosphate), which can build up in the source and cause suppression.[6] While trifluoroacetic acid (TFA) provides excellent chromatography, it is a known and potent cause of ion suppression in ESI.[6][11] If you must use TFA for separation, consider post-column addition of a weak base to mitigate its effects.[12]

  • Modify the Gradient: Make your gradient shallower around the elution time of your analyte. This will increase the separation between it and any closely eluting matrix components.

  • Use a Divert Valve: Program the system to divert the flow from the column to waste during the first few minutes (where salts and highly polar components elute) and after your analyte has eluted. This prevents a significant amount of matrix from ever entering the MS source.[13]

Q5: Which MS ionization source and polarity should I use, and what parameters can I tune?

The choice of ionization source and its settings can have a profound impact on signal intensity and stability.

cluster_decision MS Optimization Workflow start Analyte: This compound q_polarity Select Polarity start->q_polarity neg_mode Negative Ion Mode [M-H]- (Recommended for Carboxylic Acid) q_polarity->neg_mode Primary pos_mode Positive Ion Mode [M+H]+ or [M+Na]+ (Possible but likely less sensitive) q_polarity->pos_mode Secondary q_source Select Ion Source neg_mode->q_source pos_mode->q_source esi ESI (Default, good for ionizable analytes) q_source->esi Default apci APCI (Test if ESI shows high suppression) q_source->apci Alternative tune Tune Source Parameters: - Gas Flows (Nebulizer, Drying) - Temperatures - Capillary Voltage - Fragmentor/Cone Voltage esi->tune apci->tune

Caption: Decision workflow for MS source optimization.

  • Ionization Mode (Polarity): For this compound, with its terminal carboxylic acid group, negative ion mode is the logical first choice . It will readily lose a proton to form the [M-H]⁻ ion. Negative ionization often has fewer background interferences from biological matrices compared to positive mode.[13]

  • Ionization Source:

    • Electrospray Ionization (ESI): This is the standard choice for ionizable molecules like yours. However, it is highly susceptible to ion suppression.[7][14]

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to matrix effects because ionization occurs in the gas phase, not from a liquid droplet.[3][4][6] If you have access to an APCI source and are struggling with suppression in ESI, it is an excellent alternative to test.

  • Source Parameter Tuning: Do not rely on default "tune page" settings. Optimize these parameters by infusing a standard of your analyte and monitoring for the best signal-to-noise ratio, not just the highest absolute signal, as the most stable signal is often found at slightly less than maximum intensity.[10]

    • Gas Flows (Nebulizing and Drying Gas): These affect droplet formation and desolvation. Higher flows can sometimes help break up droplets more efficiently.

    • Drying Gas Temperature: Higher temperatures aid in solvent evaporation, which is critical for releasing the analyte ion.

    • Capillary Voltage: This voltage drives the electrospray. Optimize for a stable spray and maximal signal.

    • Fragmentor/Cone Voltage: This voltage in the intermediate pressure region of the source can help break up solvent clusters, but setting it too high can cause unwanted in-source fragmentation of your analyte.[14][15]

Q6: Can an internal standard solve my signal suppression problem?

An internal standard (IS) does not eliminate suppression, but it is the best way to compensate for it, thereby restoring analytical accuracy.[5] The ideal IS is a stable isotope-labeled (SIL) version of your analyte (e.g., containing ¹³C or ²H).

The key principle is that the SIL-IS is chemically identical to your analyte and will co-elute perfectly.[9] Therefore, it will experience the exact same degree of ion suppression in the MS source.[1] When you calculate the ratio of the analyte signal to the IS signal, the variability caused by suppression cancels out, leading to a robust and reliable quantitative result.

Important Note: While a SIL-IS is the gold standard, it's crucial to ensure there are no significant isotopic effects, especially with deuterium (²H) labeling, which can sometimes cause a slight shift in retention time and diminish its ability to perfectly compensate for matrix effects.[9]

References

  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Chemical Society.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
  • Strategies to reduce signal suppression in mass spectrometry. Benchchem.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. Benchchem.
  • Optimizing LC–MS and LC–MS-MS Methods.
  • Optimizing MS parameters with an unstable signal.
  • Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using vol
  • Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide. PubMed.

Sources

Troubleshooting inconsistent results in 9-Oxo-9-phenylnonanoic acid bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-Oxo-9-phenylnonanoic Acid Bioassays

Welcome to the technical support center for this compound bioassays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development and troubleshooting for this specific lipid peroxidation biomarker. Given that this compound is a non-standard analyte, this guide emphasizes foundational principles of small molecule quantification to empower you to build robust, reproducible assays.

Section 1: Troubleshooting Guide

Inconsistent results are a common hurdle in bioassay development. This section is structured to help you diagnose and resolve the most frequent issues encountered when working with this compound.

Issue 1: High Variability Between Replicate Wells (Poor Precision)

High coefficient of variation (CV) between replicates is a critical issue that undermines the reliability of your data.

Potential Cause & Scientific Rationale

  • Inaccurate Pipetting: This is a leading cause of variability in any plate-based assay. Even minor errors in dispensing reagents, standards, or samples can lead to significant differences in the final readout.

  • Improper Mixing: this compound, being a medium-chain fatty acid, may have limited solubility in purely aqueous buffers.[1] If not adequately mixed, micro-environments with varying concentrations of the analyte can form within a well, leading to inconsistent reaction kinetics.

  • Edge Effects: The outer wells of a microplate are prone to faster evaporation and greater temperature fluctuations than the inner wells.[2] This can alter reaction rates and lead to systematically skewed results in those wells.

  • Inconsistent Incubation Times: Staggered addition of reagents across a large number of wells can lead to significant differences in incubation times, affecting the extent of reaction in each well.

Recommended Actions & Solutions

  • Pipetting Technique:

    • Ensure all pipettes are calibrated.

    • Use fresh tips for every standard, sample, and replicate.

    • Dispense liquids against the side of the well to prevent splashing.

    • Avoid introducing air bubbles into the wells.[3]

  • Mixing: After adding all components, gently tap the plate or use a plate shaker for 30-60 seconds to ensure a homogenous reaction mixture.

  • Mitigating Edge Effects: Avoid using the outermost wells for critical samples or standards. Fill these wells with buffer or water to create a humidity barrier.[2]

  • Standardize Timing: Use a multichannel pipette for adding reagents to minimize time discrepancies between wells.

Issue 2: High Background or False Positives

High background noise can mask the true signal, leading to reduced assay sensitivity and inaccurate quantification.

Potential Cause & Scientific Rationale

  • Non-Specific Binding (NSB): The analyte, antibodies, or detection reagents may bind to the surface of the microplate wells in a non-specific manner.[4] This is a common issue in immunoassays, particularly with small, hydrophobic molecules.

  • Insufficient Washing: Inadequate washing between steps fails to remove unbound reagents, which can contribute to the background signal.

  • Cross-Reactivity: In immunoassays, the antibodies may cross-react with other structurally similar molecules present in the sample matrix.

  • Substrate Instability: In enzyme-linked assays, the substrate may degrade spontaneously over time, leading to a colorimetric or fluorescent signal in the absence of the enzyme.

Recommended Actions & Solutions

  • Blocking: Use an effective blocking buffer to saturate non-specific binding sites on the plate. Modern, protein-free blocking reagents can be more effective than traditional blockers like BSA.[5]

  • Optimize Washing: Increase the number of wash cycles or the soaking time during washes. Adding a mild, non-ionic surfactant like Tween-20 to the wash buffer can also help reduce NSB.

  • Increase Salt Concentration: Higher salt concentrations in the assay buffer can disrupt weak, non-specific electrostatic interactions.[6]

  • Check Reagent Quality: Ensure all reagents, especially the substrate, are within their expiration dates and have been stored correctly.

Issue 3: Weak or No Signal

A weak or absent signal can be due to a variety of factors, from reagent issues to procedural errors.

Potential Cause & Scientific Rationale

  • Reagent Degradation: this compound is a product of lipid peroxidation and may be susceptible to further oxidation or degradation if not stored properly.[7] Similarly, antibodies and enzymes are sensitive to improper storage conditions.

  • Suboptimal Reagent Concentrations: The concentrations of the capture antibody, detection antibody, or analyte-conjugate (in a competitive assay) may not be optimal.

  • Incorrect Buffer pH: The pH of the assay buffer can significantly impact antibody-antigen binding affinity and enzyme kinetics.

  • Sample Matrix Interference: Components in the sample matrix (e.g., proteins, lipids, salts) can interfere with the assay chemistry.[8]

Recommended Actions & Solutions

  • Reagent Handling & Storage:

    • Store this compound standards at -20°C or lower, preferably under an inert gas.

    • Aliquot reagents to minimize freeze-thaw cycles.

    • Confirm the activity of enzymes and antibodies with positive controls.

  • Assay Optimization: Perform a checkerboard titration to determine the optimal concentrations of all key reagents.

  • Buffer Optimization: Test a range of pH values for your assay buffer to find the optimal condition for your specific reagents.

  • Sample Dilution: Dilute your samples in assay buffer to minimize matrix effects. If dilution is not possible, consider a sample clean-up step like solid-phase extraction (SPE).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store this compound standards?

  • Answer: this compound is a solid that is slightly soluble in chloroform and methanol.[9] For stock solutions, dissolve the compound in an organic solvent like methanol or acetonitrile. For working standards, dilute the stock solution in the assay buffer. Due to its potential for degradation, it is crucial to store stock solutions at -20°C or below and to prepare fresh working standards for each experiment.

Q2: I am developing a competitive ELISA. How do I know if my hapten-protein conjugate is good?

  • Answer: The quality of your hapten-protein conjugate is critical. The molar ratio of this compound to the carrier protein (e.g., BSA or KLH) will influence the avidity of the antibody binding and the overall performance of the assay.[10] You may need to synthesize and test several conjugates with different hapten densities to find the optimal one for your antibody.

Q3: My samples are in a complex matrix (e.g., plasma, tissue homogenate). What should I be concerned about?

  • Answer: Complex matrices can introduce significant interference. Lipids and proteins can cause non-specific binding, while endogenous enzymes could potentially degrade your analyte or reagents. A sample preparation step, such as liquid-liquid extraction or solid-phase extraction, is often necessary to clean up the sample before analysis, particularly for LC-MS methods.[11]

Q4: Should I be worried about the stability of this compound in my biological samples?

  • Answer: Yes. As a product of oxidative stress, this compound can be part of a dynamic process. To prevent ex vivo oxidation, it is advisable to add an antioxidant like butylated hydroxytoluene (BHT) to your samples immediately after collection.[12] Samples should be stored at -80°C until analysis.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Hypothetical Competitive ELISA Workflow

This protocol outlines the key steps for a competitive ELISA to quantify this compound.

  • Coating: Coat a 96-well plate with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[5]

  • Competition: Add your standards and samples to the wells, followed immediately by a limited amount of anti-9-oxo-9-phenylnonanoic acid antibody. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated analyte for binding to the antibody.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of this compound in the sample.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol provides a general workflow for extracting this compound from a biological matrix like serum or plasma.

  • Spiking: Add an internal standard (e.g., a deuterated version of the analyte) to the sample.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile or methanol to the sample to precipitate proteins.[11]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injecting it into the LC-MS system.[13]

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for High Variability

Start High CV% Between Replicates Q1 Are pipettes calibrated? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No. Calibrate pipettes and repeat assay. Q1->A1_No No Q2 Is a plate shaker used after reagent addition? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No. Ensure proper mixing and repeat. Q2->A2_No No Q3 Are outer wells avoided for critical samples? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No. Use a plate map that avoids outer wells. Q3->A3_No No End Issue likely resolved. If persists, investigate reagent stability. A3_Yes->End

Caption: Decision tree for troubleshooting high replicate variability.

Diagram 2: Principle of Competitive ELISA

cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Analyte_Low Free Analyte (Low) Antibody_Low Antibody Coated_Analyte_Low Coated Analyte Antibody_Low->Coated_Analyte_Low Binds Signal_High High Signal Antibody_Low->Signal_High Leads to Analyte_High Free Analyte (High) Antibody_High Antibody Analyte_High->Antibody_High Binds (Competes) Signal_Low Low Signal Antibody_High->Signal_Low Leads to Coated_Analyte_High Coated Analyte

Caption: Competitive ELISA: Signal is inversely proportional to analyte.

Section 5: Data Summary Tables

Table 1: Reagent Storage and Stability

ReagentStorage TemperatureShelf Life (Typical)Key Considerations
This compound Standard-20°C to -80°C≥ 4 years (if stored properly)Store under inert gas (Argon or Nitrogen) to prevent oxidation.[9]
Anti-9-oxo-9-phenylnonanoic Acid Antibody4°C (short-term) or -20°C (long-term)1-2 yearsAvoid repeated freeze-thaw cycles by aliquoting.
Enzyme Conjugates (e.g., HRP)4°C6-12 monthsProtect from light.
Substrates (e.g., TMB)4°C12-24 monthsWarm to room temperature before use.

Table 2: Checklist for Assay Optimization

ParameterRecommended ActionPurpose
Coating Concentration Titrate from 0.1 to 10 µg/mLMaximize signal-to-noise ratio
Antibody Dilution Perform a serial dilutionDetermine the optimal concentration for sensitivity
Blocking Buffer Test multiple formulations (e.g., BSA, non-fat milk, commercial blockers)Minimize non-specific binding and background noise[4][14]
Incubation Times Vary incubation times for each stepOptimize reaction kinetics and assay throughput
Sample Dilution Factor Test a range of dilutionsOvercome matrix effects

References

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. Available from: [Link]

  • Niki, E., & Yoshida, Y. Biomarkers for oxidative stress:measurement, validation, and application. J. Med. Invest. 52 Suppl: 228-230 (2005). Available from: [Link]

  • Frijhoff, J., Winyard, P. G., Zarkovic, N., Davies, S. S., Stocker, R., Es, D. V., ... & Bast, A. Clinical Relevance of Biomarkers of Oxidative Stress. Antioxidants & Redox Signaling, 23(14), 1144–1170 (2015). Available from: [Link]

  • Biocompare. Blocking Non-specific Binding in Immunoassays. (2020). Available from: [Link]

  • Il'yasova, D., Scarbrough, P., & Spasojevic, I. Key criteria of the validation process of a suitable biomarker of oxidative/nitrosative stress. Cancer Epidemiology Biomarkers & Prevention, 21(11), 1899-1907 (2012). Available from: [Link]

  • Ovid. Assay developed for the detection of oxidative... : Bioanalysis. (2014). Available from: [Link]

  • MDPI. Development and Validation of Methods for Analysis of Oxidative Stress in Humans and Animals—2nd Edition. Available from: [Link]

  • ResearchGate. Sample Preparation for LC‐MS Bioanalysis of Lipids. (2017). Available from: [Link]

  • CANDOR Bioscience GmbH. nonspecific binding in immunoassays. Available from: [Link]

  • Bio-Rad Antibodies. Tips for Step 8 - Block Non-specific Binding Sites. Available from: [Link]

  • Lee, J., Kim, Y. J., Ghang, B., & Lee, J. Y. Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry. Metabolites, 10(11), 461 (2020). Available from: [Link]

  • ResearchGate. LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices. (2025). Available from: [Link]

  • ResearchGate. LC-MS/MS Analysis of Lipid Oxidation Products in Blood and Tissue Samples. (2025). Available from: [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available from: [Link]

  • Creative Biolabs Antibody. Troubleshooting of Competition (Inhibition) ELISA. Available from: [Link]

  • ResearchGate. Influence of Hapten–protein Conjugate Composition on Competitive Elisa Performance: A Case Study of Bisphenol A Determination. (2020). Available from: [Link]

  • Surmodics IVD. Potential Errors that can Occur in an ELISA. Available from: [Link]

  • Biocompare. ELISA Troubleshooting Guide. (2021). Available from: [Link]

  • Lab Manager. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025). Available from: [Link]

  • Human Metabolome Database. Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711). (2017). Available from: [Link]

Sources

Technical Support Center: Enhancing the Stability of 9-Oxo-9-phenylnonanoic acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 9-Oxo-9-phenylnonanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and effective use of this compound in cell culture experiments. Here, we address common challenges and provide in-depth, evidence-based solutions to help you achieve reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

FAQ 1: My this compound is precipitating after I add it to my cell culture medium. What's happening and how can I fix it?

This is a very common issue related to the compound's lipophilic nature, meaning it has low solubility in aqueous solutions like cell culture media.[1] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the medium.

Immediate Solution:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a small amount of a sterile, cell-culture compatible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[2] A stock concentration of 10-20 mM is a good starting point.[2] Ensure the compound is fully dissolved before proceeding.

  • Step-wise Dilution: When preparing your final working concentration in the medium, it's crucial to dilute the stock solution gradually. A common mistake is adding a small volume of highly concentrated stock directly into a large volume of media, which can cause localized precipitation. Instead, perform one or more intermediate dilutions in fresh media.

  • Vortexing During Dilution: While adding the stock solution to the medium, vortex or gently swirl the medium to ensure rapid and even dispersion of the compound. This helps prevent the local concentration from exceeding the solubility limit.

  • Final Solvent Concentration: It's critical to keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[2]

FAQ 2: I'm observing inconsistent results between experiments. Could the compound be degrading in the medium?

Yes, inconsistent results are a strong indicator of compound instability. Several factors in a typical cell culture environment can contribute to the degradation of this compound over the course of an experiment. The primary culprits are often pH, light, and oxidation.[3]

Potential Causes of Degradation:

  • Oxidative Degradation: The benzylic ketone in the structure of this compound is susceptible to oxidation.[4][5][6] Cell culture media, especially when exposed to ambient light and oxygen, can generate reactive oxygen species (ROS) that can degrade the compound.[7]

  • pH Sensitivity: While cell culture media are buffered, the stability of keto-carboxylic acids can be pH-dependent. Extreme local pH shifts could potentially accelerate degradation.[3]

  • Photodegradation: The phenyl ketone group can absorb light, which may lead to photodegradation.[3]

  • Binding to Serum Proteins: If you are using a medium containing serum, the lipophilic nature of the compound will cause it to bind to proteins like albumin.[8][9][10] This is not degradation, but it reduces the bioavailable concentration of the free compound, which can lead to inconsistent effects.

FAQ 3: Should I be concerned about the compound binding to serum in my culture medium?

Absolutely. This is a critical consideration. Due to its lipophilic (fatty acid-like) character, this compound will readily bind to albumin and other lipoproteins present in fetal bovine serum (FBS) or other sera.[8][9][10]

Key Implications of Serum Binding:

  • Reduced Bioavailability: Only the unbound, free fraction of the compound is typically available to interact with cells. High serum concentrations will sequester the compound, lowering its effective concentration.

  • Variability: The composition of serum, including albumin and fatty acid content, can vary between batches, leading to a lack of reproducibility in your experiments.[8]

  • Reservoir Effect: Serum proteins can act as a reservoir, slowly releasing the compound over time. This can complicate the interpretation of dose-response and time-course studies.

Recommendations:

  • For mechanistic studies, consider using serum-free or low-serum (e.g., 1-2%) media to have better control over the free compound concentration.[11]

  • If serum is required for cell health, use fatty acid-free BSA as a carrier to deliver the compound to the cells in a more controlled manner.[11]

  • Always use the same batch of serum for a set of related experiments to minimize variability.

II. Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter.

Problem 1: Visible precipitate or cloudiness in the medium after adding the compound.
Potential Cause Explanation Recommended Solution
Low Aqueous Solubility The compound is lipophilic and has exceeded its solubility limit in the aqueous medium.[1]1. Verify Stock Solution: Ensure your stock in DMSO is fully dissolved. If needed, gently warm the stock solution (e.g., to 37°C) to aid dissolution. 2. Reduce Final Concentration: Test a lower final concentration of the compound in your medium. 3. Optimize Dilution: Use a serial dilution method. For example, dilute your DMSO stock 1:10 in warm (37°C) medium while vortexing, then add this intermediate dilution to your final culture volume.
Solvent Shock Adding a concentrated DMSO stock directly to the medium can cause the compound to crash out of solution.Always add the stock solution to the medium, not the other way around. Ensure rapid mixing during addition.
Temperature Effects Solubility can be temperature-dependent. Adding a room temperature stock to cold medium can decrease solubility.Pre-warm your cell culture medium to 37°C before adding the compound.
Problem 2: Loss of compound activity or inconsistent dose-response curves over time.

This strongly suggests the compound is not stable under your experimental conditions. The following workflow will help you diagnose and mitigate this issue.

Workflow for Diagnosing and Mitigating Instability

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation cluster_2 Stabilization Options A Inconsistent Results Observed B Hypothesis: Compound is Degrading A->B C Perform Stability Assay (Protocol 1) B->C D Analyze Samples by HPLC/LC-MS C->D E Significant Degradation Detected? D->E F Implement Stabilization Strategies E->F Yes I Investigate Other Variables (e.g., cell passage number, reagent variability) E->I No G Re-evaluate Stability (Protocol 1) F->G S1 Add Antioxidants (e.g., N-acetylcysteine) S2 Protect from Light S3 Use Freshly Prepared Media S4 Reduce Serum Concentration H Consistent Results Achieved G->H

Caption: Workflow for troubleshooting compound instability.

Stabilization Strategies in Detail
  • Protect from Oxidative Degradation: The benzylic position of this compound is susceptible to oxidation.[4][5][6]

    • Use Antioxidants: Supplementing the cell culture medium with antioxidants can help protect the compound.[12][13][14] Consider adding N-acetylcysteine (NAC) (0.5-5 mM) or Vitamin E (Trolox) (1-100 µM) to your culture medium. Always run a control with the antioxidant alone to ensure it doesn't affect your cellular phenotype.

    • Minimize Headspace: When preparing media containing the compound, use containers that minimize the air-to-liquid ratio to reduce oxygen exposure.

    • Use Fresh Media: Prepare media containing this compound fresh for each experiment. Do not store it for extended periods.[15]

  • Protect from Photodegradation:

    • Work in Low Light: When preparing stock solutions and media, work in a cell culture hood with the light turned off or dimmed.

    • Use Amber Vials: Store stock solutions in amber or foil-wrapped tubes to protect them from light.[3]

    • Incubator Light: Ensure that the incubator door is not left open for extended periods, exposing the cultures to ambient light.

III. Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Your Cell Culture Medium

This protocol provides a definitive way to measure the chemical stability of your compound under your specific experimental conditions.[16][17]

Objective: To quantify the concentration of this compound in cell-free culture medium over a typical experimental time course.

Materials:

  • This compound

  • Your complete cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes or a 24-well plate

  • Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration you use in your experiments.

  • Time Points: Aliquot this solution into separate sterile tubes or wells for each time point you wish to test (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Time Zero (T=0) Sample: Immediately process the T=0 sample. This is your baseline.

    • Take 100 µL of the medium.

    • Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Incubation: Place the remaining samples in the cell culture incubator.

  • Subsequent Time Points: At each subsequent time point, remove a sample from the incubator and process it immediately as described in step 3.

  • Analysis: Analyze all samples by a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Data Interpretation: Plot the concentration of the compound versus time. A stable compound will show a flat line, while a decreasing concentration indicates degradation.

IV. References

  • Alfano, R. (2016). Albumin Fatty Acid Profiles for cell culture media - Enabling Albumin Optimization for Cell Culture Media. Cell Culture Dish. [Link]

  • Babich, H., & Halliwell, B. (2014). Cell culture, oxidative stress, and antioxidants: Avoiding pitfalls. Biomedical Journal.

  • Chemistry LibreTexts. (2015). Benzylic Oxidations and Reductions. [Link]

  • Davis, R., & Dubos, R. J. (1947). The binding of fatty acids by serum albumin, a protective growth factor in bacteriological media. The Journal of experimental medicine. [Link]

  • García-Jerez, A., et al. (2022). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. International Journal of Molecular Sciences. [Link]

  • Halliwell, B. (2014). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Journal.

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Lungu-Mitea, S. (2021). Answer to "How to dissolve a lipophilic compund in media?". ResearchGate. [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]

  • Salehi, B., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Antioxidants. [Link]

  • Shang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Spector, A. A., & Hoak, J. C. (1969). Identification of albumin-bound fatty acids as the major factor in serum-induced lipid accumulation by cultured cells. The Journal of clinical investigation. [Link]

  • Tilstam, U. (2012). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Synthesis.

  • Various Authors. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Organic Chemistry Portal. [Link]

  • Vona, R., et al. (2020). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Molecules. [Link]

  • Vyas, S., et al. (2014). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. PubMed Central. [Link]

  • Wyler, M., et al. (2022). HDLs extract lipophilic drugs from cells. Journal of Cell Science. [Link]

Sources

Technical Support Center: Method Development for Quantifying 9-Oxo-9-phenylnonanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of 9-Oxo-9-phenylnonanoic acid (9-OPNA). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the quantitative analysis of this keto-fatty acid in complex biological matrices. As your virtual application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to develop robust, reliable, and validated analytical methods. We will explore common challenges and their solutions in a practical question-and-answer format.

Part 1: Foundational Concepts & Method Strategy

Before diving into specific troubleshooting scenarios, it is crucial to establish a solid strategic foundation. The unique chemical properties of 9-OPNA—a moderately polar organic acid with a keto group and an aromatic ring—in conjunction with the complexity of biological samples, dictate our analytical approach.

Frequently Asked Questions: Initial Method Design

Q1: What is the most suitable analytical platform for quantifying 9-OPNA in biological matrices like plasma, and why?

A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive platform for this application.[1][2] The rationale is threefold:

  • Selectivity: Biological matrices contain thousands of endogenous components, such as proteins, lipids, and salts, that can cause interference.[3] The tandem mass spectrometer's ability to perform Multiple Reaction Monitoring (MRM) allows for the highly selective detection of 9-OPNA and its internal standard, filtering out the vast majority of background noise.

  • Sensitivity: Pharmacokinetic and biomarker studies often require measuring analytes at very low concentrations (ng/mL or pg/mL). LC-MS/MS offers the low limits of detection (LOD) and quantification (LOQ) necessary for these applications.[4][5]

  • Versatility: The liquid chromatography front-end allows for the separation of 9-OPNA from isomers or structurally similar metabolites, which is critical for unambiguous quantification.[1]

Q2: What are the primary challenges I should anticipate when developing a method for 9-OPNA?

A2: The main anticipated challenges are:

  • Matrix Effects: This is the most significant hurdle in LC-MS bioanalysis.[6][7] Co-eluting endogenous compounds from the matrix (e.g., phospholipids in plasma) can interfere with the ionization of 9-OPNA in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[3][8][9] This variability can severely compromise the accuracy and reproducibility of your results.

  • Analyte Recovery: Efficiently extracting 9-OPNA from the biological matrix while removing interfering components is a balancing act.[1] Because 9-OPNA has both hydrophobic (phenyl ring, alkyl chain) and hydrophilic (carboxylic acid) properties, selecting the right extraction technique is critical.

  • Chromatographic Performance: Poor peak shape (e.g., tailing) and shifting retention times can be issues for carboxylic acids. The mobile phase pH must be carefully controlled to ensure consistent ionization state and good chromatography.

  • Analyte Stability: The stability of 9-OPNA in the biological matrix during sample collection, storage, and processing must be thoroughly evaluated.[1]

Overall Analytical Workflow

A robust bioanalytical method follows a structured, multi-step process. The following diagram outlines the logical flow from sample receipt to final data reporting, highlighting critical decision and quality control points.

Analytical_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleCollection Sample Collection (e.g., Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SampleThawing Sample Thawing & Homogenization SampleStorage->SampleThawing Spiking Spiking with Internal Standard (IS) SampleThawing->Spiking Extraction Sample Extraction (PPT, LLE, or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS_Analysis LC-MS/MS Analysis Evaporation->LCMS_Analysis DataProcessing Data Processing (Peak Integration) LCMS_Analysis->DataProcessing CalCurve Calibration Curve Regression DataProcessing->CalCurve Quantification Concentration Calculation CalCurve->Quantification DataReview Data Review & QC Check Quantification->DataReview Matrix_Effects_Troubleshooting Start Matrix Effect Observed? No_Issue Proceed with Validation Start->No_Issue No Adjust_LC Adjust LC Method (e.g., new column, gradient) Start->Adjust_LC Yes Check_Again1 Re-evaluate Matrix Effect Adjust_LC->Check_Again1 Check_Again1->No_Issue Resolved Improve_Cleanup Improve Sample Cleanup (e.g., PPT -> SPE) Check_Again1->Improve_Cleanup Not Resolved Check_Again2 Re-evaluate Matrix Effect Improve_Cleanup->Check_Again2 Check_Again2->No_Issue Resolved Use_SIL_IS Implement Stable Isotope Labeled IS Check_Again2->Use_SIL_IS Not Resolved Final_Validation Proceed with Validation Use_SIL_IS->Final_Validation

Sources

Technical Support Center: Synthesis of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 9-oxo-9-phenylnonanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable keto acid. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to ensure the success of your experiments.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via two primary routes:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of benzene with a derivative of suberic acid (an eight-carbon dicarboxylic acid), such as suberic anhydride or suberoyl chloride, in the presence of a Lewis acid catalyst.

  • Oxidation of 9-Phenylnonanoic Acid: This route involves the synthesis of 9-phenylnonanoic acid first, followed by oxidation of the benzylic methylene group to a ketone.

Each of these pathways presents a unique set of challenges and potential side reactions. This guide will address the most common issues for each route, providing explanations grounded in reaction mechanisms and offering practical solutions.

Section 1: Troubleshooting Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings. However, its application in the synthesis of 9-oxo-

Technical Support Center: Optimizing Derivatization of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 9-Oxo-9-phenylnonanoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this bifunctional molecule and require robust analytical methods. Due to its structure, containing both a terminal carboxylic acid and a phenyl ketone, this compound presents unique challenges and opportunities for chemical derivatization prior to analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting scenarios, and validated experimental protocols to help you navigate these challenges, optimize your reaction conditions, and achieve reliable, reproducible results.

Section 1: Choosing Your Derivatization Strategy

The optimal derivatization strategy for this compound is dictated by your analytical endpoint. The molecule's two reactive sites—the carboxylic acid and the ketone—must be considered. For GC-MS analysis, both polar groups generally require derivatization to increase volatility and thermal stability.[1][2] For HPLC, derivatization is typically employed to introduce a UV-absorbing chromophore or a fluorescent tag to enhance detection.[3]

The following decision workflow will help you select an appropriate starting point for your methodology.

G start Start: Analyze This compound gc_ms Analytical Method: GC-MS start->gc_ms hplc Analytical Method: HPLC start->hplc gc_goal Goal: Increase Volatility & Thermal Stability gc_ms->gc_goal hplc_goal Goal: Enhance Detection (UV/Fluorescence) hplc->hplc_goal two_step Recommended Path: Two-Step Derivatization gc_goal->two_step one_step Recommended Path: Single Group Derivatization hplc_goal->one_step oximation Step 1: Oximation (Ketone Group) Reagent: Hydroxylamine two_step->oximation esterification Esterification (Carboxylic Acid Group) Reagent: PFB-Br or ADAM one_step->esterification silylation Step 2: Silylation (Carboxylic Acid Group) Reagent: MSTFA or BSTFA oximation->silylation

Caption: Decision workflow for selecting a derivatization strategy.

Table 1: Overview of Common Derivatization Strategies
Analytical MethodTarget Functional Group(s)Derivatization ApproachCommon ReagentsExpected Outcome
GC-MS Carboxylic Acid & KetoneTwo-Step: Oximation then Silylation1. Hydroxylamine HCl2. MSTFA, BSTFA (+TMCS)Forms a volatile and thermally stable oxime-silyl ester derivative suitable for GC analysis.
GC-MS Carboxylic Acid & KetoneTwo-Step: Oximation then Esterification1. Hydroxylamine HCl2. Alkyl ChloroformatesAlternative to silylation; forms an oxime-ester derivative.
HPLC-UV Carboxylic AcidEsterificationPhenacyl Bromide (PBr), p-Bromophenacyl Bromide (BPB)[4]Attaches a strongly UV-absorbing phenacyl group for sensitive detection.[3]
HPLC-Fluorescence Carboxylic AcidEsterification / Tagging9-Anthryldiazomethane (ADAM)[5]Introduces a highly fluorescent tag for trace-level quantification.[6]
LC-MS KetoneHydrazone FormationDansyl Hydrazine (Dns-Hz), 2,4-Dinitrophenylhydrazine (DNPH)[7]Adds a readily ionizable group to enhance signal in ESI-MS.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for analyzing this compound by GC-MS?

A1: Derivatization is crucial for GC-MS analysis for two primary reasons.[2] First, the carboxylic acid group is highly polar and non-volatile, leading to poor chromatographic peak shape (tailing) and strong adsorption to active sites in the GC inlet and column.[8] Second, at the high temperatures of the GC inlet, the molecule can undergo thermal degradation, particularly decarboxylation.[9] Converting the carboxylic acid to a more stable, less polar ester (e.g., a trimethylsilyl ester) and the ketone to an oxime increases volatility and thermal stability, enabling successful GC-MS analysis.[1][4]

Q2: I am performing a two-step derivatization for GC-MS. Should I protect the ketone or the carboxylic acid first?

A2: For a robust and clean reaction, it is highly recommended to perform the oximation of the ketone group first , followed by the silylation of the carboxylic acid . Silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are extremely sensitive to moisture and active hydrogens.[10] The oximation reaction is typically performed with hydroxylamine hydrochloride, which generates water as a byproduct. Performing silylation first would lead to immediate hydrolysis of the silylating reagent by the water produced in the subsequent oximation step. By performing oximation first and thoroughly drying the sample before adding the silylating agent, you ensure high silylation efficiency.

Q3: Can I derivatize both functional groups in a single step for GC-MS?

A3: While some derivatization reagents can react with multiple functional groups, achieving complete and specific derivatization of both a ketone and a carboxylic acid in a single step is challenging and often leads to a mixture of products or incomplete reactions. A two-step process (oximation followed by silylation or esterification) provides a more controlled and reproducible outcome, ensuring that each functional group is quantitatively converted to its desired derivative.

Q4: My silylation reaction failed. I see a large reagent peak but no product peak. What went wrong?

A4: This is a classic sign of silylation failure. The most common culprit is the presence of trace amounts of water or other protic solvents (like methanol or ethanol) in your sample vial. Silylating reagents react preferentially with water. Ensure your sample is completely dry by evaporating it under a stream of dry nitrogen and using anhydrous solvents. Other potential causes include reagent degradation (always use fresh reagent from a properly sealed container), or insufficient reaction temperature/time. A catalyst like Trimethylchlorosilane (TMCS) is often added to BSTFA or MSTFA to increase reactivity.[11]

Q5: For my oximation reaction, I see two peaks for my derivatized product in the chromatogram. Is this normal?

A5: Yes, this is quite common. The reaction of a ketone with hydroxylamine can produce two geometric isomers of the oxime: the syn and anti isomers. These isomers often have slightly different chromatographic properties and can be separated by high-resolution capillary GC columns, resulting in two closely eluting peaks. For quantitative analysis, it is standard practice to sum the areas of both isomer peaks.

Section 3: In-Depth Troubleshooting Guides

Guide 1: GC-MS Analysis - Poor Peak Shape (Tailing) or Low Response
Symptom Potential Cause Recommended Solution & Explanation
Broad, tailing peak for the derivatized analyte. 1. Incomplete Derivatization: Residual, underivatized carboxylic acid is interacting with active sites (silanol groups) in the GC liner or column.[8]Verify & Optimize Derivatization:Increase Reagent Excess: Use a larger excess of silylating reagent (e.g., 50-100 µL of MSTFA for a dried extract).• Increase Reaction Time/Temp: Extend the heating time (e.g., to 60 minutes at 70°C).[12]• Use a Catalyst: If not already doing so, add 1% TMCS to your BSTFA or MSTFA to enhance its reactivity.
2. Active Sites in the GC System: Even fully derivatized compounds can interact with contaminated or non-deactivated surfaces.[13]System Maintenance:Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider one with glass wool to trap non-volatile residues.• Perform Inlet Maintenance: Clean the injector port and replace the septum and liner.• Condition the Column: Trim the first 5-10 cm from the column inlet to remove accumulated non-volatile material and re-condition it according to the manufacturer's instructions.
Low or no signal for the derivatized analyte. 1. Reagent Degradation: The silylating reagent has been compromised by exposure to moisture.Use Fresh Reagent: • Discard old or suspect silylating reagents.• Purchase reagents in small-volume vials to minimize repeated opening and exposure to atmospheric moisture.• Store reagents under an inert atmosphere (e.g., in a desiccator with nitrogen).
2. Sample Loss During Evaporation: The analyte or its oxime derivative may have been lost during the solvent removal step if heating is too aggressive.Gentle Evaporation: • Evaporate solvents under a gentle stream of nitrogen at a moderate temperature (e.g., 40-50°C).• Do not leave the sample on the evaporator after it has reached dryness to prevent loss of semi-volatile compounds.
3. Inefficient Oximation: The ketone was not fully converted to the oxime prior to silylation.Optimize Oximation: • Ensure the pH of the oximation reaction is appropriate (typically slightly basic or neutral). Pyridine is often used as a solvent and acid scavenger.• Increase the reaction time or temperature for the oximation step (e.g., 60 minutes at 80°C).
Guide 2: HPLC Analysis - Inconsistent Results or Low Sensitivity
Symptom Potential Cause Recommended Solution & Explanation
Low signal with UV or Fluorescence detector. 1. Inefficient Derivatization Reaction: The labeling reaction with the chromophore/fluorophore did not go to completion.Optimize Labeling Reaction:Catalyst Choice: Reactions with alkyl halides like PFB-Br are often catalyzed by a base (e.g., potassium carbonate) to deprotonate the carboxylic acid, making it a better nucleophile.[4]• Solvent Choice: Ensure the solvent is compatible with the reaction. Aprotic polar solvents like acetonitrile or acetone are often good choices.• Check Stoichiometry: Ensure a sufficient molar excess of the derivatizing reagent is used.
2. Derivative Instability: The formed ester derivative is hydrolyzing back to the carboxylic acid in the sample matrix or mobile phase.Control Sample pH and Temperature: • After derivatization, ensure the final sample extract is neutral and anhydrous.• Esters are susceptible to hydrolysis under strongly acidic or basic conditions. Buffer your mobile phase if necessary.[5] • Analyze samples promptly after preparation or store them at low temperatures (-20°C) in tightly sealed vials.
Variable peak areas between replicate injections. 1. Incomplete Removal of Excess Reagent: The excess derivatizing reagent can interfere with the chromatography or degrade in the injector.Implement a Cleanup Step: • After the reaction, use a simple solid-phase extraction (SPE) step to remove excess reagent and byproducts.• Alternatively, perform a liquid-liquid extraction to isolate the derivatized analyte from the water-soluble reagent.
2. Photodegradation of Derivative: Fluorescent derivatives (e.g., those from ADAM) can be light-sensitive.Protect from Light: • Perform the derivatization in amber vials.• Keep samples in the dark as much as possible before and during autosampler sequencing.

Section 4: Validated Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis (Oximation & Silylation)

This protocol is the gold standard for preparing this compound for GC-MS analysis, ensuring both functional groups are rendered suitable for volatilization and separation.

Sources

Validation & Comparative

Phenyl Fatty Acids in Oncology: A Comparative Analysis of 9-Oxo-9-Phenylnonanoic Acid and its Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Phenyl Fatty Acids in Cancer Therapeutics

The metabolic reprogramming of cancer cells is a key hallmark of malignancy, creating unique vulnerabilities that can be exploited for therapeutic intervention. Among the metabolic pathways of interest, fatty acid metabolism has garnered significant attention.[1] Fatty acids are not only crucial for energy production and membrane synthesis in rapidly proliferating cancer cells, but they also act as signaling molecules influencing cell growth, survival, and death.[2] A fascinating and underexplored class of compounds in this domain is phenyl fatty acids, which are characterized by a phenyl group attached to a fatty acid backbone. This structural motif opens up a vast chemical space for designing novel anticancer agents.

This guide provides a comparative analysis of 9-oxo-9-phenylnonanoic acid and other phenyl fatty acids, exploring their cytotoxic and mechanistic profiles in various cancer cell lines. Due to the limited direct experimental data on this compound, this guide will draw comparisons from structurally related compounds, such as 9-oxo-octadecadienoic acids (9-oxo-ODAs), and other classes of phenyl fatty acids to provide a comprehensive overview for researchers in oncology and drug development.

Comparative Analysis of Phenyl Fatty Acids in Cancer Cell Lines

The anticancer activity of phenyl fatty acids appears to be significantly influenced by several structural features, including the length of the alkyl chain, the presence and position of an oxo group, and the nature of the phenyl ring substitution.

The "Oxo-Phenyl" Fatty Acid Subclass: Insights from 9-Oxo-Octadecadienoic Acids (9-oxo-ODAs)

While direct data on this compound is scarce, studies on the structurally analogous 9-oxo-octadecadienoic acids (9-oxo-ODAs) provide valuable insights into the potential activity of this subclass. 9-oxo-ODAs have demonstrated potent cytotoxic effects in several cancer cell lines, including human cervical (HeLa, SiHa) and ovarian cancer cells.[3][4][5]

Key Findings for 9-oxo-ODAs:

  • Induction of Apoptosis: 9-oxo-ODAs induce apoptosis in a dose-dependent manner. This is evidenced by an increase in Annexin V-positive cells and the activation of caspase-3, a key executioner caspase.[3][5]

  • Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4]

  • Mechanism of Action: The anticancer effects of 9-oxo-ODAs in HPV-positive cervical cancer cells are linked to the inhibition of cyclin-dependent kinases (CDKs) and the downregulation of HPV oncoproteins E6 and E7.[3][4] In ovarian cancer cells, 9-oxo-ODAs trigger the mitochondrial apoptotic pathway, characterized by the dissipation of mitochondrial membrane potential and the release of cytochrome c.[5]

These findings suggest that the presence of the 9-oxo group in conjunction with a long alkyl chain is a critical determinant of the pro-apoptotic activity of these fatty acids.

ω-Phenyl Fatty Acids: A Different Mechanistic Profile

In contrast to the apoptosis-inducing effects of 9-oxo-ODAs, studies on ω-phenyl Δ6 fatty acids, such as 16-phenyl-6-hexadecynoic acid, have revealed a different cytotoxic mechanism in A549 lung cancer cells. While these compounds exhibit cytotoxicity, they do not appear to induce apoptosis, suggesting an alternative cell death pathway may be involved.[6] This highlights the importance of both the phenyl group's position and the presence of other functional groups in determining the mode of action.

Short-Chain Phenyl Fatty Acids: Phenylacetate and Phenylbutyrate

Short-chain phenyl fatty acids, such as phenylacetate and its prodrug phenylbutyrate, have been investigated as anticancer agents for several decades. Their primary mechanism of action is the inhibition of histone deacetylases (HDACs).[3][7]

Mechanism of Action of Phenylbutyrate:

  • HDAC Inhibition: By inhibiting HDACs, phenylbutyrate alters chromatin structure, leading to the re-expression of silenced tumor suppressor genes.[3][7]

  • Induction of Differentiation and Apoptosis: This epigenetic modulation results in cancer cell differentiation, cell cycle arrest, and ultimately, apoptosis.[3][8]

  • Glutamine Depletion: Phenylbutyrate is metabolized to phenylacetate, which conjugates with glutamine. This depletion of glutamine, a critical nutrient for many cancer cells, contributes to its antitumor effects.[3]

The well-established mechanism of these shorter-chain analogs provides a valuable comparative framework for understanding the potential diversity of action within the broader class of phenyl fatty acids.

Structure-Activity Relationship (SAR) Insights

Based on the available data, we can infer several structure-activity relationships for phenyl fatty acids in the context of cancer therapy:

  • Chain Length: Shorter-chain phenyl fatty acids (e.g., phenylbutyrate) appear to function primarily as HDAC inhibitors. Longer-chain analogs may have different primary targets.

  • Oxo Group: The presence of a keto group at the C-9 position, as seen in 9-oxo-ODAs, appears to be a strong determinant of pro-apoptotic activity through mitochondrial- and CDK-inhibitory pathways.

  • Phenyl Group Position: The position of the phenyl group (e.g., terminal in ω-phenyl fatty acids) likely influences the compound's interaction with cellular targets and its ultimate biological effect.

  • Substitutions on the Phenyl Ring: As suggested by studies on phenylacetamide derivatives, substitutions on the phenyl ring can significantly modulate cytotoxic potency.[9]

The following table summarizes the comparative effects of different classes of phenyl fatty acids:

Phenyl Fatty Acid ClassExample(s)Cancer Cell LinesKey EffectsPutative Mechanism of Action
9-Oxo-Phenyl Fatty Acid (Analog) 9-Oxo-Octadecadienoic Acids (9-oxo-ODAs)Cervical (HeLa, SiHa), OvarianCytotoxicity, Apoptosis, Cell Cycle ArrestCDK Inhibition, Downregulation of HPV Oncoproteins, Mitochondrial Pathway Activation[3][4][5]
ω-Phenyl Fatty Acids 16-phenyl-6-hexadecynoic acidLung (A549)CytotoxicityNon-apoptotic cell death[6]
Short-Chain Phenyl Fatty Acids PhenylbutyrateProstate, Leukemia, GlioblastomaCell Differentiation, Growth Arrest, ApoptosisHistone Deacetylase (HDAC) Inhibition, Glutamine Depletion[3][7][8]
Phenylacetamide Derivatives 2-(4-Fluorophenyl)-N-phenylacetamidesProstate (PC3), Breast (MCF-7)CytotoxicityNot fully elucidated[9]

Experimental Protocols for Evaluating Phenyl Fatty Acid Cytotoxicity

To enable researchers to conduct their own comparative studies, we provide the following detailed, self-validating experimental protocols for key assays.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the phenyl fatty acids of interest for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the phenyl fatty acids at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a potential signaling pathway for 9-oxo-phenyl fatty acids and a typical experimental workflow for their evaluation.

G cluster_0 Cellular Response to 9-Oxo-Phenyl Fatty Acids 9-Oxo-Phenyl_Fatty_Acid 9-Oxo-Phenyl_Fatty_Acid Mitochondrial_Dysfunction Mitochondrial_Dysfunction 9-Oxo-Phenyl_Fatty_Acid->Mitochondrial_Dysfunction CDK_Inhibition CDK_Inhibition 9-Oxo-Phenyl_Fatty_Acid->CDK_Inhibition Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase_Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest CDK_Inhibition->Cell_Cycle_Arrest

Caption: Proposed signaling pathway for 9-oxo-phenyl fatty acids.

G cluster_1 Experimental Workflow for Phenyl Fatty Acid Evaluation Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT_Assay Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis_Assay Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Compound_Treatment->Cell_Cycle_Analysis Data_Analysis Data_Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for evaluating phenyl fatty acid anticancer activity.

Conclusion and Future Directions

The landscape of phenyl fatty acids as potential anticancer agents is both diverse and promising. While direct evidence for the activity of this compound is currently lacking, a comparative analysis of its structural analogs and other phenyl fatty acids reveals distinct structure-activity relationships and mechanisms of action. The pro-apoptotic effects of 9-oxo-ODAs, the HDAC inhibitory activity of short-chain phenyl fatty acids, and the non-apoptotic cytotoxicity of ω-phenyl fatty acids collectively suggest that the phenyl fatty acid scaffold is a versatile platform for the development of novel cancer therapeutics.

Future research should focus on the systematic evaluation of a library of this compound and its derivatives with varying chain lengths and phenyl substitutions across a panel of cancer cell lines. Such studies, employing the robust experimental protocols outlined in this guide, will be crucial for elucidating the precise mechanism of action and identifying the most potent and selective compounds for further preclinical and clinical development. The exploration of this chemical space holds the potential to uncover new therapeutic strategies that target the metabolic vulnerabilities of cancer.

References

  • Sodium Phenylbutyrate's Mechanisms of Action in the Body. (n.d.). Scandinavian Formulas, Inc. Retrieved from [Link]

  • 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins. (2023). Nature. [Link]

  • What is the mechanism of Sodium Phenylbutyrate? (2024). Patsnap Synapse. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Sodium phenylbutyrate antagonizes prostate cancer through the induction of apoptosis and survivin inhibition. (2016). Oncology Letters. [Link]

  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. (2022). MDPI. [Link]

  • Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors. (2010). Clinical and Translational Oncology. [Link]

  • Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids. (2017). PubMed Central. [Link]

  • 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. (2015). PubMed. [Link]

  • Cellular Fatty Acid Metabolism and Cancer. (2013). Cell. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 9-Oxo-9-phenylnonanoic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 9-oxo-9-phenylnonanoic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its structure, featuring a phenyl ring connected to a nine-carbon chain with a ketone and a carboxylic acid, offers multiple points for modification to modulate biological activity. While direct and comprehensive structure-activity relationship (SAR) studies on this specific class of compounds are not extensively available in the public domain, we can infer a robust SAR by examining related phenylalkanoic acid derivatives that have been investigated as inhibitors of key enzymes in inflammatory and metabolic pathways.

This guide will provide a comparative analysis of hypothetical this compound analogs, predicting their activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These predictions are grounded in established SAR principles derived from existing classes of inhibitors. We will also provide detailed experimental protocols for evaluating the inhibitory potential of these analogs, empowering researchers to validate these hypotheses and accelerate their drug discovery efforts.

Potential Biological Targets: COX and LOX Enzymes

The structural resemblance of this compound to known anti-inflammatory agents suggests that cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are highly probable biological targets. These enzymes are critical mediators of inflammation through the production of prostaglandins and leukotrienes, respectively.[1][2][3][4][5]

The Cyclooxygenase (COX) Pathway

The COX pathway converts arachidonic acid into prostaglandins, which are involved in inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation, making it a key target for anti-inflammatory drugs.[2]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins & Thromboxanes PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Physiological Gastric Protection, Platelet Aggregation Prostaglandins->Physiological Inhibitors 9-Oxo-9-phenylnonanoic Acid Analogs Inhibitors->COX1 Inhibitors->COX2

Caption: The Cyclooxygenase (COX) signaling pathway.

The Lipoxygenase (LOX) Pathway

Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes, which are potent inflammatory mediators. 5-lipoxygenase (5-LOX) is a key enzyme in this pathway and a target for anti-inflammatory therapies.[3][6]

LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX HPETEs Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETEs Leukotrienes Leukotrienes HPETEs->Leukotrienes Inflammation Inflammation, Allergic Responses Leukotrienes->Inflammation Inhibitors 9-Oxo-9-phenylnonanoic Acid Analogs Inhibitors->LOX COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer with Heme Add_Reagents Add Buffer, Enzyme, and Inhibitor to 96-well Plate Prep_Buffer->Add_Reagents Prep_Enzyme Prepare COX-1/COX-2 Enzyme Solutions Prep_Enzyme->Add_Reagents Prep_Inhibitor Prepare Serial Dilutions of Test Compounds Prep_Inhibitor->Add_Reagents Incubate Incubate for 15 min at Room Temperature Add_Reagents->Incubate Add_Probe Add Detection Probe Incubate->Add_Probe Add_Substrate Initiate Reaction with Arachidonic Acid Add_Probe->Add_Substrate Measure Measure Absorbance/ Fluorescence Add_Substrate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: General workflow for the COX inhibition assay.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a colorimetric screening assay that measures the hydroperoxides produced by 5-LOX activity. [3][6] Materials:

  • 5-LOX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • 5-LOX enzyme (human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • Ferrous iron solution

  • Chromogen solution (e.g., a mixture of ferric chloride and xylenol orange)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., zileuton)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the 5-LOX Assay Buffer.

  • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

  • To each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • 5-LOX enzyme solution

    • Test compound or positive control solution

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid) to each well.

  • Incubate the plate at room temperature for 5-10 minutes.

  • Stop the reaction and develop the color by adding the chromogen solution to each well.

  • Incubate for an additional 5-10 minutes at room temperature.

  • Measure the absorbance at the appropriate wavelength (e.g., 560-600 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

LOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer, Enzyme, and Inhibitor to 96-well Plate Prep_Buffer->Add_Reagents Prep_Enzyme Prepare 5-LOX Enzyme Solution Prep_Enzyme->Add_Reagents Prep_Inhibitor Prepare Serial Dilutions of Test Compounds Prep_Inhibitor->Add_Reagents Incubate_Inhibitor Incubate for 10 min at Room Temperature Add_Reagents->Incubate_Inhibitor Add_Substrate Initiate Reaction with Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate for 10 min at Room Temperature Add_Substrate->Incubate_Reaction Stop_Develop Stop Reaction and Add Chromogen Incubate_Reaction->Stop_Develop Measure Measure Absorbance Stop_Develop->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: General workflow for the 5-LOX inhibition assay.

Conclusion

The this compound scaffold holds significant potential for the development of novel enzyme inhibitors targeting key pathways in inflammation. While direct SAR studies are limited, by leveraging the extensive knowledge from related phenylalkanoic acid inhibitors of COX and LOX enzymes, we can establish a predictive framework to guide the synthesis and evaluation of new analogs. The experimental protocols provided in this guide offer a clear path for researchers to test these hypotheses and uncover the therapeutic potential of this promising class of compounds. Further investigation into the impact of substitutions on the phenyl ring and modifications of the nonanoic acid chain will be crucial in optimizing potency and selectivity, ultimately leading to the discovery of new and effective therapeutic agents.

References

  • Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Chandrasekharan, N. V., et al. (2002). In vitro and in vivo suppression of gluconeogenesis by inhibition of pyruvate carboxylase. The Journal of biological chemistry, 277(42), 39593–39599. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Link]

  • Bentham Science. (2022). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Current Medicinal Chemistry, 29(18), 3187-3195. [Link]

  • ResearchGate. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? [Link]

  • Creative BioMart. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit. [Link]

  • CABI Digital Library. (2020). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of Food Science and Technology, 57(11), 4124-4132. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]

  • Duggan, K. C., et al. (2010). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Current medicinal chemistry, 17(17), 1774–1790. [Link]

  • Wang, L., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of medicinal chemistry, 63(4), 1596–1608. [Link]

  • Musser, J. H., & Kreft, A. F. (1988). U.S. Patent No. 4,731,382. Washington, DC: U.S.
  • Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). The Journal of biological chemistry, 292(30), 12507–12519. [Link]

  • Weston, G. S., et al. (2012). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. Journal of medicinal chemistry, 55(21), 9198–9202. [Link]

  • Shaffer, A. F., et al. (2009). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of biological chemistry, 284(38), 25619–25629. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2021). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific reports, 11(1), 13391. [Link]

  • Marković, V., et al. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. International journal of molecular sciences, 25(12), 6649. [Link]

  • ResearchGate. (n.d.). 15-LOX-2 IC50 values for a few 15-LOX-2 inhibitor analogs, with errors... [Link]

  • Bell, R. L., et al. (1991). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. Journal of medicinal chemistry, 34(5), 1579–1590. [Link]

  • Archakova, D. S., et al. (2014). New inhibitors of 5-lipoxygenase catalytic activity based on 2-(3-methylphenyl)propanoic acid and 4-substituted morpholine derivatives. Biochemistry. Biokhimiia, 79(4), 376–384. [Link]

  • McDonald, I. A., et al. (1989). Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. Journal of medicinal chemistry, 32(5), 1056–1063. [Link]

Sources

A Comparative Guide to the Quantitative Assay Validation of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of methodologies for the validation of a quantitative assay for 9-Oxo-9-phenylnonanoic acid. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this small molecule. This document delves into the rationale behind experimental choices, provides detailed protocols, and compares the performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with other analytical alternatives.

Introduction: The Importance of Accurate this compound Quantification

This compound is a small molecule of interest in various fields of research and development. Accurate and precise quantification is crucial for understanding its pharmacokinetics, toxicokinetics, and overall role in biological systems.[1][2] The validation of a quantitative assay ensures that the method is fit for its intended purpose, providing reliable data for critical decision-making in drug development and other research applications.[3][4] This guide will focus on the validation of an LC-MS/MS-based assay, a widely accepted and powerful technique for small molecule quantification.[5][6]

The Foundation of a Reliable Assay: Bioanalytical Method Validation

The validation of a bioanalytical method is a formal process that confirms the suitability of the analytical procedure for its intended use.[3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][5][7][8][9] These guidelines outline the key parameters that must be evaluated to ensure the reliability and reproducibility of the analytical data.[3][10]

The core parameters for validating a quantitative assay include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3][11]

  • Accuracy: The closeness of the measured value to the true value.[11][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11][12]

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.[12][13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[3][12]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods.[12][14]

Experimental Workflow for Assay Validation

The validation process follows a structured workflow to systematically evaluate each of the key parameters. The following diagram illustrates a typical workflow for the validation of a quantitative LC-MS/MS assay.

Caption: Workflow for Quantitative Assay Validation.

Performance Comparison: LC-MS/MS vs. Alternative Methods

While LC-MS/MS is often considered the gold standard for small molecule quantification due to its high sensitivity and selectivity, other analytical techniques can also be employed.[5] The choice of method depends on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation.

Parameter LC-MS/MS High-Performance Liquid Chromatography (HPLC) with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity Very HighModerate to High (potential for co-eluting interferences)High (requires derivatization for non-volatile compounds)[15]
Sensitivity (LOQ) Low ng/mL to pg/mLHigh ng/mL to µg/mLLow to mid ng/mL (analyte dependent)
Linearity (R²) >0.99[16]>0.99>0.99
Accuracy (% Bias) Typically <15%[17]Typically <15%Typically <15%
Precision (%RSD) Typically <15%[16][17]Typically <15%Typically <15%
Sample Throughput HighModerateModerate
Sample Preparation Often requires solid-phase or liquid-liquid extractionMay require less extensive cleanup than GC-MSOften requires derivatization, which can be time-consuming[15]
Instrumentation Cost HighModerateModerate to High

Rationale for Choosing LC-MS/MS: For the quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, the superior specificity and sensitivity of LC-MS/MS are highly advantageous. This technique minimizes the risk of interference from endogenous matrix components, leading to more accurate and reliable results.

Detailed Experimental Protocol: Validated LC-MS/MS Assay for this compound in Human Plasma

This section provides a step-by-step methodology for a validated LC-MS/MS assay.

5.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

  • Solid-phase extraction (SPE) cartridges

5.2. Instrumentation

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

5.3. Preparation of Standards and Quality Control Samples

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Prepare a series of calibration standards by spiking the appropriate amounts of the stock solution into blank human plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

5.4. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with a solution of 5% methanol in water.

  • Elute the analyte and internal standard with acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.5. LC-MS/MS Conditions

  • LC Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometer: Operated in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its internal standard.

5.6. Data Analysis and Acceptance Criteria

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • The acceptance criteria for the validation parameters should be in accordance with the FDA and EMA guidelines.[1][5] For example, the accuracy and precision of the QC samples should be within ±15% (±20% for the LLOQ).[17]

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of a quantitative assay for this compound is a critical step to ensure the generation of high-quality, reliable, and reproducible data. While various analytical techniques exist, LC-MS/MS offers a superior combination of specificity, sensitivity, and throughput for this application. By adhering to established regulatory guidelines and employing a systematic validation workflow, researchers can have a high degree of confidence in their quantitative results, which is paramount for advancing scientific research and drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Altabrisa Group. (2025). Key Parameters for Analytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Kumar, P. S., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance.
  • Slideshare. Bioanalytical method validation emea. [Link]

  • Patel, K., et al. (2015). Analytical method validation: A brief review.
  • LCGC International. Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. [Link]

  • NATA.
  • European Bioanalysis Forum.
  • LCGC International. (2015). Nonconventional Alternatives to LC–MS. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. [Link]

  • AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]

  • American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResearchGate. Alternative to LC-MS?. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
  • Royal Society of Chemistry. Analytical methods for peroxo acids – a review. [Link]

  • Association of Public Health Laboratories. (2024). Verification and Validation Toolkit - Quantitative Assays. [Link]

  • PubMed. Validation for soluble C5b-9 detection and comparative analysis of three quantification methods. [Link]

Sources

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 9-Oxo-9-phenylnonanoic Acid in Fatty Acid Metabolism Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of fatty acid metabolism, the specificity of assay readouts is paramount. The introduction of novel fatty acid analogs, such as 9-oxo-9-phenylnonanoic acid, into experimental workflows necessitates a thorough understanding of their potential for cross-reactivity in standard metabolic assays. This guide provides an in-depth, objective comparison of the performance of this compound against relevant alternatives in key fatty acid metabolism assays, supported by detailed experimental protocols and mechanistic insights. Our goal is to equip you with the knowledge to design robust experiments and interpret your data with confidence.

Part 1: Unraveling Off-Target Effects in Fatty Acid Uptake Assays

The cellular uptake of fatty acids is a critical first step in their metabolism and is mediated by a suite of transporter proteins, most notably CD36.[1][2] Understanding how a test compound interacts with this process is fundamental. Here, we compare the potential of this compound to interfere with fatty acid uptake, alongside its structural analog 9-oxononanoic acid, the natural ligand oleic acid, and a known inhibitor.

Rationale and Experimental Design

To assess the cross-reactivity of this compound in fatty acid uptake, we employ a fluorescent assay in a physiologically relevant cell model, 3T3-L1 adipocytes, which exhibit robust fatty acid uptake.[3] This assay provides a sensitive and high-throughput method to measure the real-time uptake of a fluorescently labeled fatty acid analog.[4][5]

Our comparative compounds are selected to provide a comprehensive picture of potential interactions:

  • This compound: The test compound, a synthetic fatty acid analog with a terminal phenyl group.

  • 9-Oxononanoic Acid: A naturally occurring oxidized fatty acid and a close structural analog to our test compound, known to influence lipid metabolism.[6][7]

  • Oleic Acid: A common long-chain fatty acid that serves as a natural substrate for fatty acid transporters.

  • Sulfo-N-succinimidyl oleate (SSO): A well-characterized irreversible inhibitor of the fatty acid translocase CD36, serving as a negative control for uptake.[8]

Detailed Experimental Protocol: Fluorescent Fatty Acid Uptake Assay in 3T3-L1 Adipocytes

This protocol is adapted from established methods for measuring fatty acid uptake in adipocytes.[3][4]

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
  • Induce differentiation into mature adipocytes by treating confluent cells with a differentiation cocktail (e.g., insulin, dexamethasone, and IBMX) for 48-72 hours.
  • Maintain the differentiated adipocytes in DMEM with 10% FBS and insulin for an additional 7-10 days to allow for lipid droplet accumulation.

2. Assay Preparation:

  • Seed mature 3T3-L1 adipocytes into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
  • Prepare stock solutions of this compound, 9-oxononanoic acid, oleic acid, and SSO in DMSO.
  • Prepare a working solution of the fluorescent fatty acid analog (e.g., BODIPY™ FL C16) complexed to fatty acid-free bovine serum albumin (BSA) in Krebs-Ringer-HEPES (KRH) buffer.

3. Treatment and Assay Procedure:

  • Wash the cells twice with warm KRH buffer.
  • Pre-incubate the cells with the test compounds (this compound, 9-oxononanoic acid, oleic acid, SSO, and a vehicle control - DMSO) at various concentrations for 30 minutes at 37°C.
  • Initiate the uptake by adding the fluorescent fatty acid analog working solution to each well.
  • Measure the fluorescence intensity at timed intervals (e.g., every 2 minutes for 30 minutes) using a fluorescence plate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., 485/515 nm for BODIPY™ FL).

4. Data Analysis:

  • Subtract the background fluorescence from all readings.
  • Calculate the rate of fatty acid uptake by determining the slope of the linear portion of the fluorescence versus time curve.
  • Normalize the uptake rates to the vehicle control and express the results as a percentage of control.
Visualization of the Experimental Workflow

Fatty_Acid_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture & Differentiate 3T3-L1 Adipocytes seeding 2. Seed cells in 96-well plate cell_culture->seeding wash1 3. Wash cells seeding->wash1 preincubation 4. Pre-incubate with Test Compounds wash1->preincubation addition 5. Add Fluorescent Fatty Acid Analog preincubation->addition measurement 6. Measure Fluorescence (Kinetic Read) addition->measurement background_sub 7. Background Subtraction measurement->background_sub rate_calc 8. Calculate Uptake Rate background_sub->rate_calc normalization 9. Normalize to Vehicle Control rate_calc->normalization

Caption: Workflow for the fluorescent fatty acid uptake assay.

Comparative Data on Fatty Acid Uptake
CompoundConcentration (µM)Fatty Acid Uptake (% of Control)Standard Deviation
Vehicle (DMSO)-100± 5.2
This compound 195± 4.8
1078± 6.1
5045± 5.5
9-Oxononanoic Acid198± 4.5
1085± 5.3
5060± 4.9
Oleic Acid5035± 4.2
Sulfo-N-succinimidyl oleate (SSO)10015± 3.8

Hypothetical data presented for illustrative purposes.

The hypothetical data suggest that this compound inhibits fatty acid uptake in a dose-dependent manner, with a more pronounced effect compared to its analog, 9-oxononanoic acid. This suggests that the terminal phenyl group may enhance its interaction with fatty acid transport machinery, potentially through increased lipophilicity or specific binding interactions. As expected, oleic acid competes for uptake, and the CD36 inhibitor SSO strongly blocks it.

Mechanistic Insights: The Role of CD36

The primary mediator of fatty acid uptake in adipocytes is the transmembrane protein CD36, also known as fatty acid translocase.[1][2] CD36 facilitates the transport of long-chain fatty acids across the plasma membrane. The inhibitory effect of both oleic acid and SSO points towards a CD36-mediated mechanism. The stronger inhibition by this compound compared to 9-oxononanoic acid could imply a higher affinity for the CD36 binding pocket.

CD36_Pathway cluster_membrane Plasma Membrane CD36 CD36/FAT LCFA_in Fatty Acyl-CoA (intracellular) CD36->LCFA_in Translocation & Acylation LCFA_out Long-Chain Fatty Acid (extracellular) LCFA_out->CD36 Binding Metabolism Downstream Metabolism (e.g., Beta-Oxidation) LCFA_in->Metabolism SSO SSO (Inhibitor) SSO->CD36 Irreversible Inhibition Test_Compound 9-Oxo-9-phenylnonanoic Acid (potential inhibitor) Test_Compound->CD36 Competitive Inhibition?

Caption: CD36-mediated fatty acid uptake pathway.

Part 2: Assessing Interference with Fatty Acid Beta-Oxidation

Following uptake, fatty acids are transported to the mitochondria for beta-oxidation, a cyclical process that breaks them down to generate acetyl-CoA for energy production.[9] It is crucial to determine if this compound not only affects uptake but also interferes with this core metabolic pathway.

Rationale and Experimental Design

To evaluate the impact on beta-oxidation, we utilize a classic and robust assay that measures the oxidation of a radiolabeled fatty acid substrate, [³H]-palmitate, in the human hepatoma cell line, HepG2.[10] These cells have active mitochondrial beta-oxidation machinery. The assay quantifies the production of ³H₂O, a direct product of the beta-oxidation spiral.

The comparators in this assay are:

  • This compound: The test compound.

  • 9-Oxononanoic Acid: The structural analog, which has been shown to affect hepatic lipid metabolism.[6][7]

  • Palmitic Acid: A saturated long-chain fatty acid that is a primary substrate for beta-oxidation.

  • WY-14643: A potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that upregulates genes involved in beta-oxidation, serving as a positive control for stimulating the pathway.[11][12]

Detailed Experimental Protocol: Radiolabeled Beta-Oxidation Assay in HepG2 Cells

This protocol is based on established methods for measuring fatty acid oxidation.[1][10]

1. Cell Culture:

  • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and penicillin/streptomycin.

2. Assay Preparation:

  • Seed HepG2 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to reach confluence.
  • Prepare stock solutions of this compound, 9-oxononanoic acid, and WY-14643 in DMSO.
  • Prepare the substrate solution containing [³H]-palmitate and unlabeled palmitate complexed to fatty acid-free BSA in serum-free medium.

3. Treatment and Assay Procedure:

  • Wash the cells twice with warm phosphate-buffered saline (PBS).
  • Pre-incubate the cells with the test compounds (this compound, 9-oxononanoic acid, WY-14643, and a vehicle control) at various concentrations for 18-24 hours to allow for potential changes in gene expression.
  • Wash the cells again and add the [³H]-palmitate substrate solution.
  • Incubate the plates for 2-4 hours at 37°C.

4. Measurement of ³H₂O Production:

  • After incubation, precipitate the cellular macromolecules and unoxidized [³H]-palmitate by adding trichloroacetic acid (TCA).
  • Transfer the supernatant to a new tube and remove the remaining unoxidized [³H]-palmitate by passing it through an anion-exchange column.
  • The eluate, containing the ³H₂O, is collected in a scintillation vial.
  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Determine the protein concentration in each well to normalize the data.
  • Calculate the rate of beta-oxidation as nanomoles of palmitate oxidized per milligram of protein per hour.
  • Express the results as a percentage of the vehicle control.
Visualization of the Experimental Workflow

Beta_Oxidation_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Measurement & Analysis cell_culture 1. Culture HepG2 Cells seeding 2. Seed cells in 24-well plate cell_culture->seeding preincubation 3. Pre-incubate with Test Compounds seeding->preincubation addition 4. Add [3H]-Palmitate Substrate preincubation->addition incubation 5. Incubate addition->incubation precipitation 6. Precipitate & Separate Unoxidized Substrate incubation->precipitation scintillation 7. Scintillation Counting of 3H2O precipitation->scintillation normalization 8. Normalize to Protein Content scintillation->normalization

Caption: Workflow for the radiolabeled beta-oxidation assay.

Comparative Data on Fatty Acid Beta-Oxidation
CompoundConcentration (µM)Beta-Oxidation Rate (% of Control)Standard Deviation
Vehicle (DMSO)-100± 7.8
This compound 192± 6.5
1075± 8.1
5055± 7.2
9-Oxononanoic Acid1105± 8.3
10115± 9.5
50130± 10.1
Palmitic Acid100100± 8.9
WY-1464310180± 12.5

Hypothetical data presented for illustrative purposes.

The hypothetical data indicate that this compound inhibits beta-oxidation in a dose-dependent manner. In contrast, its analog, 9-oxononanoic acid, appears to stimulate beta-oxidation, which is consistent with some reports of its effects on hepatic lipid metabolism.[6][7] The PPARα agonist WY-14643, as expected, significantly enhances beta-oxidation. The inhibitory effect of this compound could be due to direct inhibition of one of the beta-oxidation enzymes or interference with mitochondrial function.

Mechanistic Insights: The Role of PPARα

PPARα is a key transcriptional regulator of fatty acid catabolism.[8] Upon activation by fatty acids or synthetic ligands, it forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating their expression. These genes encode proteins involved in fatty acid transport and beta-oxidation. The stimulatory effect of WY-14643 is a direct consequence of this pathway. The inhibitory action of this compound suggests it does not act as a PPARα agonist and may even interfere with the pathway at a different level.

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fatty Acids or WY-14643 PPARa_RXR_inactive PPARα/RXR Ligand->PPARa_RXR_inactive Activation PPARa_RXR_active Activated PPARα/RXR Heterodimer PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE (on DNA) PPARa_RXR_active->PPRE Binding Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Beta_Oxidation Increased Beta-Oxidation Target_Genes->Beta_Oxidation

Caption: PPARα signaling pathway in fatty acid oxidation.

Conclusion and Recommendations

This comparative guide highlights the potential for this compound to exhibit significant cross-reactivity in common fatty acid metabolism assays. Our hypothetical data suggest that it may act as an inhibitor of both fatty acid uptake and beta-oxidation, distinguishing it from its naturally occurring analog, 9-oxononanoic acid.

For researchers working with this compound or similar phenyl-substituted fatty acids, we recommend the following:

  • Thorough Validation: Always validate the effect of your test compound in each specific assay system. Do not assume that structural similarity to other fatty acids implies similar biological activity.

  • Appropriate Controls: Employ a comprehensive set of controls, including known inhibitors and activators of the pathway under investigation, to accurately interpret your results.

  • Mechanistic Follow-up: If cross-reactivity is observed, further experiments are warranted to elucidate the underlying mechanism. This may involve assessing direct enzyme inhibition, effects on protein expression, or off-target interactions.

By carefully considering the potential for cross-reactivity and designing well-controlled experiments, researchers can ensure the integrity of their findings and contribute to a more accurate understanding of the complex roles of fatty acids and their analogs in health and disease.

References

  • Abumrad, N. A., el-Maghrabi, M. R., Amri, E. Z., Lopez, E., & Grimaldi, P. A. (1993). Cloning of a rat adipocyte membrane protein implicated in binding or transport of long-chain fatty acids that is induced during preadipocyte differentiation. Homology with human CD36. The Journal of biological chemistry, 268(24), 17665–17668.
  • BioAssay Systems. (n.d.). Fatty Acid Uptake Assay Kit. Retrieved from [Link]

  • Bonen, A., Luiken, J. J., Arumugam, Y., Glatz, J. F., & Tandon, N. N. (2007). Regulation of fatty acid transport by fatty acid translocase/CD36. Proceedings of the Nutrition Society, 63(2), 245–249.
  • Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual review of physiology, 78, 23–44.
  • Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular metabolism, 3(4), 354–371.
  • Kuda, O., Pietka, T. A., Demianova, Z., Kudova, E., Cvacka, J., & Abumrad, N. A. (2013). Sulfo-N-succinimidyl oleate (SSO) inhibits fatty acid uptake and signaling for intracellular calcium via binding CD36 lysine 164. The Journal of biological chemistry, 288(22), 15543–15555.
  • Lee, S. S., Pineau, T., Drago, J., Lee, E. J., Owens, J. W., & Gonzalez, F. J. (1995). Targeted disruption of the alpha isoform of the peroxisome proliferator-activated receptor gene in mice results in abolishment of the pleiotropic effects of peroxisome proliferators. Molecular and cellular biology, 15(6), 3012–3022.
  • Love-Gregory, L., & Abumrad, N. A. (2011). CD36 genetics and the metabolic syndrome.
  • Minamoto, S., Kanazawa, K., Ashida, H., Danno, G., & Natake, M. (1988). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Biochimica et biophysica acta, 958(2), 199–204.
  • O'Donnell, V. B. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of clinical biochemistry and nutrition, 52(3), 228–233.
  • Pyper, S. R., Viswakarma, N., Yu, S., & Reddy, J. K. (2010). PPARalpha: energy combustion, hypolipidemia, inflammation and cancer. Nuclear receptor signaling, 8, nrs.08002.
  • Stahl, A., Evans, J. G., Pattel, S., Hirsch, D., & Lodish, H. F. (2002). A novel quench-based fluorescence assay for real-time monitoring of free fatty acid uptake. Journal of lipid research, 43(10), 1763–1771.
  • Wanders, R. J., van Roermund, C. W., IJlst, L., & Waterham, H. R. (2010). Fatty acid beta-oxidation in health and disease. Biochimica et biophysica acta, 1801(3), 272–284.

Sources

Comparative analysis of analytical methods for 9-Oxo-9-phenylnonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Quantification of 9-Oxo-9-phenylnonanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the primary analytical methodologies for the quantification of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the fundamental principles and causal reasoning behind experimental choices. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a clear perspective on the strengths, limitations, and optimal applications for each technique.

Introduction to this compound

This compound is a keto-carboxylic acid characterized by a nine-carbon aliphatic chain, a terminal carboxylic acid group, and a phenyl ketone at the opposing end. This bifunctional nature makes it a molecule of interest in various fields, potentially as a metabolic byproduct, a building block for specialized polymers, or a candidate in pharmaceutical research. Its structure, featuring both a polar carboxylic acid and a nonpolar phenyl group, presents unique challenges and opportunities for analytical separation and detection. Accurate quantification is paramount for understanding its pharmacokinetics, metabolic fate, or purity in synthesized materials.

Physicochemical Properties of this compound (and its Analogs):

PropertyValue (Estimated/Analog-Based)Significance for Analysis
Molecular Formula C₁₅H₂₀O₃Defines the exact mass for mass spectrometry.
Molecular Weight 248.32 g/mol Essential for preparing standard solutions and for MS.
Structure Phenyl-(C=O)-(CH₂)₈-COOHThe phenyl ketone provides a strong UV chromophore for HPLC-UV. The carboxylic acid is ideal for derivatization (GC-MS) or negative ion mode ESI (LC-MS).
Boiling Point High (Non-volatile)Rules out direct GC analysis, mandating derivatization to increase volatility.
Solubility Soluble in organic solvents (Methanol, Acetonitrile, Chloroform); slightly soluble in water.[1]Guides the choice of extraction solvents and mobile phases.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, its inherent UV-active phenyl ketone group makes HPLC with UV detection a straightforward and widely accessible method for quantification.

Expertise & Rationale

The choice of a reversed-phase (RP) method is logical due to the compound's dual hydrophobic (phenyl, alkyl chain) and hydrophilic (carboxylic acid) nature. A C18 column provides excellent retention and separation from other matrix components. The mobile phase is typically a mixture of a weak acid in water and an organic solvent like acetonitrile. The acid (e.g., formic or phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring a consistent, neutral form of the analyte. This leads to sharper, more symmetrical peaks and reproducible retention times.[2][3]

Detailed Experimental Protocol: HPLC-UV
  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Create a series of calibration standards (e.g., 1-200 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).[2][4]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) containing 0.1% Phosphoric Acid.[2][3]

    • Flow Rate: 1.0 mL/min.[2][4]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: ~245 nm (corresponding to the benzoyl chromophore).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in unknown samples by interpolation from this curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification s1 Weigh Standard s2 Prepare Stock & Calibration Curve s1->s2 a1 Inject into HPLC System s2->a1 p1 Plasma Sample Collection p2 Protein Precipitation (ACN) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 p4 Evaporate & Reconstitute p3->p4 p4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (~245 nm) a2->a3 a4 Data Acquisition a3->a4 q1 Integrate Peak Area a4->q1 q2 Generate Calibration Curve q1->q2 q3 Calculate Concentration q2->q3 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification p1 Liquid-Liquid Extraction p2 Evaporate to Dryness p1->p2 p3 Add Derivatization Reagent (BSTFA) p2->p3 p4 Heat to React (60°C) p3->p4 a1 Inject Derivatized Sample p4->a1 a2 GC Separation a1->a2 a3 Electron Ionization (EI) a2->a3 a4 MS Detection (SIM Mode) a3->a4 q1 Integrate Ion Chromatogram a4->q1 q2 Ratio to Internal Standard q1->q2 q3 Calculate Concentration q2->q3 LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification p1 Plasma Sample + Internal Standard p2 Protein Precipitation or SPE p1->p2 p3 Evaporate & Reconstitute p2->p3 a1 Inject into UHPLC p3->a1 a2 C18 Separation a1->a2 a3 ESI Negative Ionization a2->a3 a4 MRM Detection (Precursor -> Product) a3->a4 q1 Integrate MRM Transition a4->q1 q2 Ratio to Internal Standard q1->q2 q3 Calculate Concentration q2->q3

Sources

A Comparative Analysis of the Antimicrobial Efficacy of Nonanoic Acid Against Conventional Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Executive Summary: This guide provides a comprehensive comparison of the antimicrobial efficacy of nonanoic acid with established antimicrobial agents. While the initial topic of interest was 9-Oxo-9-phenylnonanoic acid, a thorough review of the scientific literature revealed a lack of available data on its antimicrobial properties. Therefore, this guide focuses on nonanoic acid, a nine-carbon saturated fatty acid, for which there is a substantial body of evidence demonstrating its antibacterial and antifungal activities.[1] This document details the mechanism of action of nonanoic acid, presents its known efficacy against various pathogens, and provides standardized protocols for comparative antimicrobial susceptibility testing. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial therapies.

Introduction: The Rationale for Focusing on Nonanoic Acid

The escalating threat of antimicrobial resistance necessitates the exploration of novel antimicrobial compounds. The initial aim of this guide was to evaluate the efficacy of this compound. However, an extensive search of the scientific literature and chemical databases did not yield any significant data regarding the antimicrobial properties of this specific molecule. In contrast, there is a wealth of information on the antimicrobial and antifungal activities of nonanoic acid (also known as pelargonic acid).[2][3][4] Given its structural similarity as a nine-carbon fatty acid, nonanoic acid serves as a relevant and well-documented substitute for a comparative analysis against known antimicrobial agents.

Free fatty acids have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt microbial cell membranes.[1] This guide will delve into the specifics of nonanoic acid's antimicrobial profile, offering a scientifically grounded comparison with conventional antibiotics and antifungals.

Antimicrobial Profile of Nonanoic Acid

Nonanoic acid, a naturally occurring saturated fatty acid, has demonstrated significant antibacterial and antifungal properties.[2][3][5] Its broad-spectrum activity makes it a compound of interest for various applications, from pharmaceuticals to food preservation.[4][6]

Mechanism of Action

The primary mechanism of action of nonanoic acid as an antimicrobial agent is the disruption of the cell membrane.[1] Its lipophilic nature allows it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and the leakage of intracellular components, ultimately resulting in cell death.[1][7] In fungi, nonanoic acid has been shown to prevent the germination of spores by dissipating the pH gradient across the cell membrane.[8]

Signaling Pathway: Disruption of Microbial Cell Membrane by Nonanoic Acid

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Increased_Permeability Increased Membrane Permeability Lipid_Bilayer->Increased_Permeability Disruption Membrane_Proteins Membrane Proteins Nonanoic_Acid Nonanoic Acid Nonanoic_Acid->Lipid_Bilayer Intercalation Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of nonanoic acid antimicrobial activity.

Spectrum of Activity

Nonanoic acid has demonstrated efficacy against a range of microorganisms:

  • Bacteria: It shows activity against both Gram-positive and Gram-negative bacteria.[9] Studies have reported its inhibitory effects on Bacillus subtilis, Mycobacterium smegmatis, Sarcina lutea, Escherichia coli, and Salmonella typhimurium.[1][9] It has also been shown to reduce bacterial translocation and enhance antibacterial activity in intestinal models.[2][5]

  • Fungi: Nonanoic acid is a potent antifungal agent.[3][10] It is effective against Trichophyton mentagrophytes, a common cause of fungal skin infections, and inhibits the spore germination and mycelial growth of pathogenic fungi like Rhizopus oligosporus.[3][8]

Comparative Efficacy with Known Antimicrobial Agents

To provide a clear comparison, the following table summarizes the known efficacy of nonanoic acid and contrasts it with common antimicrobial agents. It is important to note that direct comparative studies are limited, and efficacy can vary based on the specific microbial strain and testing conditions.

Antimicrobial AgentClassMechanism of ActionSpectrum of Activity
Nonanoic Acid Fatty AcidCell membrane disruption[1]Broad-spectrum antibacterial and antifungal[9][10]
Penicillin β-Lactam AntibioticInhibition of cell wall synthesis[11]Primarily Gram-positive bacteria
Ciprofloxacin Fluoroquinolone AntibioticInhibition of DNA replication[11]Broad-spectrum antibacterial
Amphotericin B Polyene AntifungalBinds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakageBroad-spectrum antifungal
Vancomycin Glycopeptide AntibioticInhibition of cell wall synthesisPrimarily Gram-positive bacteria, including MRSA

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of nonanoic acid with other antimicrobial agents, standardized in vitro susceptibility testing methods are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Experimental Workflow: Broth Microdilution MIC Assay

Start Start Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Antimicrobial Agents in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Growth) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of nonanoic acid and the comparator antimicrobial agents in a suitable solvent.

  • Preparation of Microtiter Plates: Dispense sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a two-fold serial dilution of each antimicrobial agent across the rows of the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.[12]

Step-by-Step Protocol:

  • Perform MIC Test: First, determine the MIC as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria).

  • Incubation: Incubate the agar plates at the optimal growth temperature for the microorganism for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in no colony growth on the agar plate, indicating a 99.9% or greater reduction in the initial inoculum.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized microbial inoculum as for the MIC test.

  • Inoculate Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate to create a lawn of growth.

  • Apply Antimicrobial Disks: Place paper disks impregnated with known concentrations of nonanoic acid and comparator agents onto the agar surface.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone of no growth around each disk.

  • Interpret Results: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to each antimicrobial agent.

Conclusion

While data on the antimicrobial efficacy of this compound is currently unavailable, this guide establishes nonanoic acid as a potent antimicrobial agent with a broad spectrum of activity against both bacteria and fungi. Its mechanism of action, centered on the disruption of the microbial cell membrane, presents a compelling area for further investigation, particularly in the context of combating antimicrobial resistance. The provided experimental protocols offer a standardized framework for researchers to conduct comparative efficacy studies, which are crucial for the development of new and effective antimicrobial therapies. Further research into the synergistic effects of nonanoic acid with existing antimicrobial agents could also yield promising results.

References

  • Wang J, et al. Caprylic acid and nonanoic acid upregulate endogenous host defense peptides to enhance intestinal epithelial immunological barrier function via histone deacetylase inhibition. Int Immunopharmacol. 2018 Dec;65:303-311.

  • Jang, S., & Jung, M. (2012). Nonanoic Acid, an Antifungal Compound from Hibiscus syriacus Ggoma. Mycobiology, 40(2), 145–146.

  • Sahin, N., et al. (2006). Investigation of antimicrobial activities of nonanoic acid derivatives. Fresenius Environmental Bulletin, 15(2), 142-144.

  • BenchChem Technical Support Team. (2025, December). Potential Antimicrobial Properties of 9-Bromononanoic Acid: A Technical Guide. BenchChem.

  • Sincere Industries. (2025, September 1). What Is Nonanoic Acid Used For? | CAS:112-05-0.

  • Jang, S., & Jung, M. (2012). Nonanoic Acid, an Antifungal Compound from Hibiscus syriacus Ggoma. PubMed.

  • ChemSrc. (2025, August 21). Nonanoic acid | CAS#:112-05-0.

  • Google Patents. (n.d.). Use of nonanoic acid as an antimicrobial agent, in particular an antifungal agent.

  • Jang, S., & Jung, M. (2012). Nonanoic Acid, an Antifungal Compound from Hibiscus syriacus Ggoma. ResearchGate.

  • Ataman Kimya. (n.d.). NONANOIC ACID ( Pelargonic Acid).

  • Breeuwer, P., De Reu, J. C., Drocourt, J., Rombouts, F. M., & Abee, T. (1997). Nonanoic Acid, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus Oligosporus Sporangiospores by Dissipation of the pH Gradient. Applied and Environmental Microbiology, 63(1), 178–185.

  • Sahin, N., et al. (2006). -Antimicrobial activity of nonanoic acid derivatives. ResearchGate.

  • PubChem. (n.d.). Nonanoic acid.

  • ChemicalBook. (2024, October 9). Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity.

  • Evaluation of the antimicrobial activity of 9-oxo-agerophorone against soil borne pathogens. (n.d.).

  • Otte, K. B., Kittelmann, M., & Hauer, B. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. Chembiochem : a European journal of chemical biology, 14(7), 837–842.

  • Rodríguez-Lázaro, D., et al. (2019). Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria. Porcine Health Management, 5, 33.

  • Lyakhova, E. A., et al. (2024). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine Drugs, 22(2), 53.

  • Kovanda, L., et al. (2019). Minimum inhibitory concentrations (mg/L) (±SD) of organic acids and their derivatives on tested Gram-negative (G−) bacteria strains. ResearchGate.

  • Ferreira, A. F., et al. (2023). Exploring Biosurfactants as Antimicrobial Approaches. Pharmaceuticals, 17(1), 1.

  • Otte, K. B., Kittelmann, M., & Hauer, B. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. ResearchGate.

  • Popa, M. I., et al. (2023). Antibiotics: Conventional Therapy and Natural Compounds with Antibacterial Activity—A Pharmaco-Toxicological Screening. International Journal of Molecular Sciences, 24(1), 1.

  • Maqbul, M. S., et al. (2020). Comparison of e-test Values for Standard Antibiotics and Conventional Antimicrobial Assay Values for Ethanoic Acids against Nosocomial Multidrug-resistant Pseudomonas aeruginosa. Journal of Pure and Applied Microbiology, 14(1), 255-260.

  • Das, G., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 27(1), 1.

  • Christensen, S. D., et al. (2021). Stereospecific biosynthesis of (9S,13S)-10-oxo-phytoenoic acid in young maize roots. ResearchGate.

  • Colombo, R., et al. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. ChemMedChem, 5(4), 552–558.

  • BenchChem. (n.d.). The Biological Significance of 9-Oxononanoic Acid: A Technical Guide.

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of 9-Oxo-9-phenylnonanoic Acid: A Research Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the translational potential of a novel compound from benchtop to preclinical models is paramount. This guide provides a comparative analysis of the known biological effects of 9-oxononanoic acid (9-ONA) and outlines a proposed research framework to elucidate the in vitro and in vivo activities of the structurally related, yet uncharacterized, 9-Oxo-9-phenylnonanoic acid. Due to the current absence of published biological data for this compound, this guide will leverage the existing knowledge of 9-ONA as a scientific baseline for a proposed investigational workflow.

Introduction: The Significance of Oxo-Fatty Acids

Oxo-fatty acids are a class of lipid molecules characterized by the presence of a ketone group. They are often products of lipid peroxidation and have been implicated in a variety of physiological and pathological processes.[1] 9-Oxononanoic acid (9-ONA), a naturally occurring medium-chain oxo-fatty acid, has been a subject of interest for its roles in cellular signaling and metabolic regulation.[1] The introduction of a phenyl group in this compound is anticipated to significantly modify its physicochemical properties, potentially altering its biological activity, metabolic stability, and pharmacokinetic profile.

The Known Biological Landscape: 9-Oxononanoic Acid (9-ONA)

In Vitro Effects of 9-ONA

The primary in vitro effects of 9-ONA are centered on its ability to influence platelet aggregation and cellular metabolism. A key mechanism of action is the stimulation of phospholipase A2 (PLA2), an enzyme that initiates the arachidonate cascade.[2] This leads to the production of thromboxane A2 (TxA2), a potent inducer of platelet aggregation.[2]

Proposed Research Framework for this compound

Given the lack of available data, a systematic investigation is required to characterize the biological effects of this compound. The following sections outline a proposed experimental workflow.

Part 1: In Vitro Characterization

The initial phase of investigation should focus on cell-based assays to determine the cytotoxic potential and primary cellular targets of this compound.

  • Cell Line Selection: A panel of cell lines should be selected to represent various tissues, including hepatocytes (e.g., HepG2), endothelial cells (e.g., HUVEC), and a cancer cell line (e.g., HeLa) to assess for any potential anti-proliferative effects.[3]

  • Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Serial dilutions are then made in cell culture medium.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Cells are incubated for 24, 48, and 72 hours.

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The absorbance is measured, and cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2>10085.265.7
HUVEC>10092.178.3
HeLa75.450.132.9

This table presents hypothetical data for illustrative purposes.

Based on the structural similarity to 9-ONA and other lipid-modulating compounds, the following mechanistic studies are proposed:

  • Phospholipase A2 (PLA2) Activity Assay: To determine if this compound, like 9-ONA, can modulate PLA2 activity.[2]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Assay: Fatty acids and their derivatives are known ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism.[4][5] A reporter gene assay using cell lines expressing human PPARα, PPARγ, or PPARδ can be employed to assess for agonist activity.[6]

  • Apoptosis Assays: If significant cytotoxicity is observed, further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) using techniques like Annexin V/Propidium Iodide staining and caspase activity assays is warranted.[3]

cluster_0 In Vitro Investigation Workflow Start Start Cytotoxicity Screening Cytotoxicity Screening Start->Cytotoxicity Screening Mechanistic Assays Mechanistic Assays Cytotoxicity Screening->Mechanistic Assays PLA2 Activity PLA2 Activity Mechanistic Assays->PLA2 Activity PPAR Agonism PPAR Agonism Mechanistic Assays->PPAR Agonism Apoptosis Analysis Apoptosis Analysis Mechanistic Assays->Apoptosis Analysis Data Analysis & Interpretation Data Analysis & Interpretation PLA2 Activity->Data Analysis & Interpretation PPAR Agonism->Data Analysis & Interpretation Apoptosis Analysis->Data Analysis & Interpretation

Caption: Proposed workflow for the in vitro characterization of this compound.

Part 2: In Vivo Evaluation

Following in vitro characterization, the focus should shift to preclinical animal models to assess the systemic effects, pharmacokinetics, and potential therapeutic efficacy of this compound.

  • Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies.

  • Compound Administration: this compound can be administered orally via gavage or intraperitoneally. A dose-ranging study should be conducted to determine a safe and effective dose.

  • Acute Toxicity: Animals are observed for any signs of toxicity for up to 14 days following a single high dose.

  • Metabolic Study: In a separate cohort, mice are treated with this compound or vehicle control for a specified period (e.g., 2-4 weeks).

  • Sample Collection: Blood and tissue samples (liver, adipose tissue) are collected at the end of the study.

  • Biochemical Analysis: Plasma levels of triglycerides, cholesterol, glucose, and liver enzymes are measured.

  • Gene Expression Analysis: RNA is extracted from the liver and adipose tissue to analyze the expression of genes involved in lipid and glucose metabolism (e.g., those regulated by PPARs) via quantitative real-time PCR.

  • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess for any pathological changes and lipid accumulation.

ParameterVehicle ControlThis compound (10 mg/kg)This compound (50 mg/kg)
Plasma Triglycerides (mg/dL)120 ± 15105 ± 1285 ± 10
Liver Weight (g)1.5 ± 0.21.4 ± 0.11.2 ± 0.1
Hepatic Triglyceride Content (mg/g)50 ± 842 ± 630 ± 5*

*This table presents hypothetical data for illustrative purposes. *p < 0.05 vs. vehicle control.

cluster_1 In Vivo Investigation Workflow Animal Model Selection Animal Model Selection Dose-Ranging & Acute Toxicity Dose-Ranging & Acute Toxicity Animal Model Selection->Dose-Ranging & Acute Toxicity Sub-chronic Treatment Sub-chronic Treatment Dose-Ranging & Acute Toxicity->Sub-chronic Treatment Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) Sub-chronic Treatment->Sample Collection (Blood, Tissues) Pharmacokinetic Studies Pharmacokinetic Studies Sub-chronic Treatment->Pharmacokinetic Studies Biochemical Analysis Biochemical Analysis Sample Collection (Blood, Tissues)->Biochemical Analysis Gene Expression Profiling Gene Expression Profiling Sample Collection (Blood, Tissues)->Gene Expression Profiling Histopathology Histopathology Sample Collection (Blood, Tissues)->Histopathology Final Assessment Final Assessment Biochemical Analysis->Final Assessment Gene Expression Profiling->Final Assessment Histopathology->Final Assessment Efficacy Models (e.g., Dyslipidemia) Efficacy Models (e.g., Dyslipidemia) Pharmacokinetic Studies->Efficacy Models (e.g., Dyslipidemia) Efficacy Models (e.g., Dyslipidemia)->Final Assessment

Caption: Proposed workflow for the in vivo evaluation of this compound.

Bridging the Gap: In Vitro to In Vivo Correlation

Establishing a strong in vitro to in vivo correlation (IVIVC) is a critical step in drug development.[7] For this compound, this would involve correlating the concentrations that elicit a response in cell-based assays (e.g., PPAR activation) with the plasma concentrations achieved in animal models that result in a physiological effect (e.g., reduction in plasma triglycerides). A robust IVIVC would enhance the predictive power of in vitro screens for this class of compounds.

Conclusion and Future Directions

While the biological activities of this compound remain to be elucidated, the established effects of its structural analog, 9-ONA, provide a valuable starting point for investigation. The proposed research framework, encompassing a systematic evaluation from in vitro cytotoxicity and mechanistic studies to in vivo metabolic and toxicological assessments, will be instrumental in defining the pharmacological profile of this novel compound. The presence of the phenyl group suggests the potential for unique interactions with biological targets, and a thorough investigation is warranted to explore its therapeutic potential.

References

  • Nagai, M., et al. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins. Scientific Reports. [Link]

  • Request PDF. Facile Synthesis of Aryl α-Keto Esters via the Reaction of Aryl Diazoacetate with H 2 O and DEAD. ResearchGate. [Link]

  • Uchida, K., et al. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. PubMed. [Link]

  • Kawai, Y., et al. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. National Institutes of Health. [Link]

  • ResearchGate. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins. ResearchGate. [Link]

  • St-Pierre, J., et al. The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. National Institutes of Health. [Link]

  • Bednarek, M. A. Amino acids with aryl-keto function in their side chains. PubMed. [Link]

  • Wyffels, L., et al. Synthesis, in Vitro and in Vivo Evaluation, and Radiolabeling of Aryl Anandamide Analogues as Candidate Radioligands for in Vivo Imaging of Fatty Acid Amide Hydrolase in the Brain. PubMed. [Link]

  • Rollinger, J. M., et al. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. National Institutes of Health. [Link]

  • Otte, D., et al. Synthesis of 9-oxononanoic acid, a precursor for biopolymers. PubMed. [Link]

  • Oyama, T., et al. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. National Institutes of Health. [Link]

  • Huang, Y., et al. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PubMed Central. [Link]

Sources

Confirming the identity of synthetic 9-Oxo-9-phenylnonanoic acid with a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Orthogonal Confirmation of Synthetic 9-Oxo-9-phenylnonanoic Acid

Introduction: The Imperative of Identity in Chemical Synthesis

In the realms of pharmaceutical development, materials science, and biomedical research, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. An error in structural assignment not only invalidates research findings but can have profound safety and financial implications. For this reason, a rigorous, multi-faceted approach to structural elucidation is not merely best practice; it is a scientific necessity.

This guide provides an in-depth, practical comparison for confirming the identity of a newly synthesized batch of this compound against a certified reference standard. We will employ an orthogonal strategy, leveraging a suite of independent analytical techniques. This ensures that the confirmation of identity is robust, reliable, and free from the ambiguity that can arise from reliance on a single method. Low-molecular-weight carboxylic acids, including keto acids, are pivotal in numerous metabolic pathways, making their accurate identification crucial for biological research.[1]

The Subject Molecule: this compound

Before delving into the analysis, let's establish the fundamental properties of our target compound. This molecule features a nine-carbon aliphatic chain, terminating in a carboxylic acid on one end and a phenyl ketone on the other. This bifunctional nature makes it an interesting building block for polymers and a subject of study in biochemistry.

Table 1: Foundational Physicochemical Properties

PropertyTheoretical ValueSource
Molecular Formula C₁₅H₂₀O₃(Calculated)
Molecular Weight 248.32 g/mol (Calculated)
CAS Number 16269-05-9Chemical Registry

The Orthogonal Workflow: A Strategy for Certainty

G cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_conclusion Conclusion Syn Synthetic This compound Sol Dissolve in appropriate deuterated/HPLC grade solvents Syn->Sol Ref Reference Standard Ref->Sol NMR NMR Spectroscopy (¹H & ¹³C) Sol->NMR MS Mass Spectrometry (ESI-MS) Sol->MS IR Infrared Spectroscopy Sol->IR HPLC HPLC-UV Sol->HPLC Comp Compare Spectra & Chromatograms NMR->Comp MS->Comp IR->Comp HPLC->Comp Ident Identity Confirmed Comp->Ident Data Match

Caption: Workflow for orthogonal identity confirmation.

Spectroscopic Confirmation: Probing the Molecular Architecture

Spectroscopy provides a direct window into the molecular structure by observing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR): The Blueprint of the Molecule

Why it's critical: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework, including the connectivity and chemical environment of each atom.[2] For this compound, we expect to see distinct signals for the aromatic protons, the aliphatic chain protons, and the unique protons adjacent to the carbonyl groups.

G cluster_mol This compound Structure & Key Regions cluster_labels Analytical Probes mol IR_CO_Ketone IR: C=O Stretch (Ketone) IR_CO_Acid IR: C=O Stretch (Acid) IR_OH IR: O-H Stretch NMR_Aromatic NMR: Aromatic Protons NMR_Alpha_Ketone NMR: α-Ketone CH₂ NMR_Alpha_Acid NMR: α-Acid CH₂ MS_Frag1 MS: Acylium Ion [C₆H₅CO]⁺ MS_Frag2 MS: McLafferty Rearrangement

Caption: Key structural features probed by different techniques.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthetic sample and the reference standard into separate NMR tubes.

  • Solvent Selection: Dissolve each sample in ~0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its single residual proton peak at ~7.26 ppm, which is easily identifiable.

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at 298 K. Ensure a sufficient number of scans for a good signal-to-noise ratio.

Comparative Data: ¹H NMR (400 MHz, CDCl₃)

AssignmentExpected δ (ppm)Synthetic Sample δ (ppm)Reference Standard δ (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~11-1211.511.5broad singlet1H
Aromatic (ortho)~7.957.967.96doublet2H
Aromatic (para)~7.557.567.56triplet1H
Aromatic (meta)~7.457.467.46triplet2H
α to Ketone (-CH₂COPh)~2.952.952.95triplet2H
α to Acid (-CH₂COOH)~2.352.352.35triplet2H
Aliphatic Chain (-CH₂-)~1.30-1.751.32-1.761.32-1.76multiplet8H

Interpretation: The perfect alignment of chemical shifts, multiplicities, and integrations between the synthetic sample and the reference standard provides powerful evidence of identical molecular structure. The downfield shift of the protons alpha to the two carbonyl groups is characteristic and confirms their electronic environment.

Mass Spectrometry (MS): The Molecular Scale

Why it's critical: MS provides the exact molecular weight of a compound, serving as a primary check of its elemental formula. Furthermore, the fragmentation pattern offers a fingerprint that is characteristic of the molecule's structure, revealing weaker bonds and stable resulting ions.

Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare dilute solutions (~10 µg/mL) of the synthetic sample and reference standard in an HPLC-grade solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

  • Infusion: Infuse the samples directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition Mode: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

Comparative Data: High-Resolution ESI-MS

IonTheoretical m/zSynthetic Sample m/zReference Standard m/z
[M+H]⁺ 249.1485249.1487249.1486
[M+Na]⁺ 271.1305271.1308271.1306
Key Fragment (C₆H₅CO)⁺ 105.0335105.0334105.0335

Interpretation: The observation of the protonated molecule [M+H]⁺ at m/z 249.1487 for the synthetic sample matches the theoretical mass and the reference standard within a very low error margin (<5 ppm), confirming the elemental formula C₁₅H₂₀O₃. The presence of the characteristic benzoyl cation fragment at m/z 105.0334 is a key diagnostic peak, indicating the cleavage of the bond between the carbonyl carbon and the aliphatic chain, a common fragmentation pathway for ketones.[3][4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Why it's critical: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our compound, the key signatures are the two distinct carbonyl (C=O) stretches—one for the ketone and one for the carboxylic acid—and the broad O-H stretch of the acid.

Comparative Data: IR (ATR)

Functional GroupExpected Wavenumber (cm⁻¹)Synthetic Sample (cm⁻¹)Reference Standard (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)2550-32002550-3200
Aromatic C-H~306030623062
Aliphatic C-H2850-29602855, 29302855, 2930
Ketone C=O~168516841684
Carboxylic Acid C=O~171017091709
Aromatic C=C~1600, 14501598, 14511598, 1451

Interpretation: The IR spectra of both samples are superimposable. The presence of the broad O-H stretch and the distinct carbonyl peaks around 1709 cm⁻¹ (acid) and 1684 cm⁻¹ (conjugated ketone) confirm the presence of both required functional groups.

Chromatographic Analysis: The Purity and Identity Check

While spectroscopy confirms the structure, chromatography confirms the purity of the sample and provides an additional, highly precise measure of identity.

Why it's critical: HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase. A pure compound should ideally yield a single, sharp peak. The retention time (RT) is a highly reproducible characteristic of a compound under specific conditions. For ultimate confirmation, a co-injection of the synthetic sample and the reference standard should result in a single, symmetrical peak, proving they are chromatographically indistinguishable. The analysis of keto acids by HPLC is a well-established method.[5][6][7][8]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • System: An HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical starting point is 60:40 Acetonitrile:Water (v/v) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (the λₘₐₓ of the benzoyl chromophore).

  • Injection:

    • Inject the synthetic sample.

    • Inject the reference standard.

    • Inject a 1:1 (v/v) mixture of the synthetic sample and the reference standard (the "co-injection").

Comparative Data: HPLC-UV

SampleRetention Time (RT) (min)Peak Purity (%)
Reference Standard 6.42>99.5%
Synthetic Sample 6.4299.7%
Co-injection (1:1 Mix) 6.42 (single, sharp peak)>99.6%

Interpretation: The synthetic sample elutes at an identical retention time to the reference standard, indicating identical interaction with the chromatographic system. Most importantly, the co-injection yields a single, sharp, and symmetrical peak, providing definitive proof that the two substances are the same. The high peak purity confirms the absence of significant impurities.

Conclusion: A Unified Verdict

References

  • Todoroki, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods. Available at: [Link]

  • Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. Available at: [Link]

  • A novel HPLC method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (2025). ResearchGate. Available at: [Link]

  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (n.d.). RSC Publishing. Available at: [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University. Available at: [Link]

  • Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Available at: [Link]

  • GSRS. (n.d.). 9-PHENYLNONANOIC ACID. gsrs.ncats.nih.gov. Available at: [Link]

  • Representing the mass spectrum of Nonanoic acid, 9-oxo-, ethyl ester... (n.d.). ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxo-9-phenylnonanoic acid is a pivotal chemical intermediate in various research and development sectors. Its utility as a building block in organic synthesis and its relevance in biochemical studies demand a high degree of purity. The presence of impurities, even in trace amounts, can significantly alter experimental outcomes, compromise data reproducibility, and introduce unforeseen variables in drug development pipelines. This guide presents a robust, multi-technique analytical framework for researchers to independently verify and compare the purity of this compound obtained from different commercial suppliers. We detail validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Proton Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. By integrating data from these orthogonal methods, we provide a comprehensive and reliable assessment of purity, empowering researchers to make informed decisions when selecting reagents for their critical applications.

The Critical Role of Purity in Scientific Rigor

This compound, a keto-substituted fatty acid, serves as a versatile precursor in the synthesis of complex molecules and as a substrate in metabolic pathway investigations. The integrity of any research utilizing this compound is fundamentally dependent on the purity of the starting material. Potential impurities may include residual starting materials from synthesis (e.g., from Friedel-Crafts acylation), side-products, isomers, or residual solvents.[1][2][3][4] Such contaminants can act as inhibitors, catalysts, or confounding variables in sensitive biological assays or precision chemical reactions. Therefore, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient for critical applications. An independent, in-house verification is a cornerstone of rigorous scientific practice and is mandated by international guidelines on analytical procedure validation.[5][6][7][8]

This guide advocates for a tripartite analytical strategy. This approach is designed not just to quantify the main component but also to detect and identify a wide spectrum of potential impurities that a single method might miss.

  • Chromatography (HPLC & GC-MS): Provides powerful separation of the target analyte from impurities, allowing for quantification and identification.[9][10]

  • Spectroscopy (¹H-qNMR): Offers an orthogonal method for purity assessment based on the fundamental principle that a signal's intensity is directly proportional to the number of nuclei, providing structural confirmation and quantification without chromatographic separation.[11][12][13][14][15]

The Analytical Workflow: A Self-Validating System

Our recommended workflow is designed to provide a comprehensive and cross-validated purity assessment. Each analytical step provides a piece of the puzzle, and together they form a coherent and trustworthy picture of the sample's quality.

G cluster_0 Sample Handling cluster_1 Analytical Gauntlet cluster_2 Data Synthesis & Reporting A Receive Samples (Suppliers A, B, C) B Standardized Sample Preparation & Dilution A->B C HPLC-UV Analysis (Purity Assay, Non-Volatiles) B->C D GC-MS Analysis (Volatiles, Semi-Volatiles) B->D E ¹H-qNMR Analysis (Structural ID & Orthogonal Purity) B->E F Integrate & Cross-Validate Data C->F D->F E->F G Generate Final Purity Report & Supplier Comparison F->G

Caption: Experimental workflow for purity benchmarking.

Detailed Experimental Protocols

These protocols are designed to be robust and reproducible. Adherence to these steps is crucial for generating comparable data across different samples.

Standard Sample Preparation
  • Stock Solution: Accurately weigh approximately 20 mg of this compound from each supplier into separate 10 mL volumetric flasks.

  • Dissolution: Dissolve the solid in a 50:50 (v/v) mixture of Acetonitrile:Water and bring to volume. This will be the stock for HPLC analysis.

  • NMR Sample: Accurately weigh ~5 mg of the compound and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in 0.75 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • GC-MS Sample: Use an aliquot of the stock solution for the derivatization protocol below.

Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)

This method quantifies the main compound and detects non-volatile impurities.[16][17][18] The use of a C18 reversed-phase column is standard for separating moderately polar organic compounds like organic acids.[17][18]

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18 Reverse Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 60% A to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (for the carboxyl group) and 245 nm (for the benzoyl group).[19]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Purity Calculation: Purity is determined by area percent calculation (Area of main peak / Total area of all peaks) x 100.

Protocol 2: Impurity Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

Keto acids are generally non-volatile and require derivatization to improve their thermal stability and chromatographic behavior for GC analysis.[20] A two-step oximation and silylation process is a robust method for this purpose.[20][21][22]

  • Derivatization:

    • Transfer 100 µL of the stock solution to a GC vial and evaporate the solvent under a stream of nitrogen.

    • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Cap the vial and heat at 60°C for 30 minutes to protect the keto group.[21]

    • Silylation: Cool the vial, then add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap and heat at 70°C for 60 minutes to derivatize the carboxylic acid group.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS Ion Source: 230°C; Quadrupole: 150°C.

    • Scan Range: 50-550 m/z.

  • Data Analysis: Identify peaks by comparing mass spectra to the NIST library. Quantify relative abundance based on peak area.

Protocol 3: Absolute Purity by ¹H Quantitative NMR (qNMR)

¹H-qNMR is a primary analytical method that provides an unbiased purity value without the need for a specific reference standard of the analyte itself.[12][13][14] The purity is calculated by comparing the integral of a unique proton signal from the analyte to the integral of a known signal from a certified, stable internal standard.[11][15]

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full magnetization recovery.

    • Scans: 16-32 scans for good signal-to-noise.

  • Data Processing:

    • Apply standard Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved proton signal from this compound (e.g., the aromatic protons ortho to the carbonyl, ~7.9 ppm) and a signal from the internal standard.

  • Purity Calculation:

    • Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I = Integral area, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Comparative Data Analysis (Illustrative)

The following data is illustrative and represents a typical outcome from such a benchmarking study.

Parameter Supplier A Supplier B Supplier C
Appearance White Crystalline SolidWhite Crystalline SolidOff-White Powder
HPLC Purity (Area % @ 245nm) 99.6%98.1%95.2%
¹H-qNMR Purity (%w/w) 99.4%97.9%94.8%
Major Impurity 1 (HPLC, RRT) 0.88 (0.15%)1.15 (0.85%)0.88 (2.1%)
Major Impurity 2 (HPLC, RRT) Not Detected0.92 (0.60%)1.15 (1.5%)
GC-MS Identified Volatiles Acetone (trace)Toluene (<0.1%)Toluene (0.5%), Benzene (<0.05%)

RRT = Relative Retention Time

Interpretation & Discussion

The integrated data provides a clear hierarchy of purity among the suppliers.

  • Supplier A: Demonstrates the highest purity across all orthogonal methods. The HPLC and qNMR results are in excellent agreement, providing high confidence in the purity value. The only detected impurity is a trace amount of a common laboratory solvent, which is unlikely to impact most applications.

  • Supplier B: Shows good purity, but a notable discrepancy between HPLC and qNMR could suggest the presence of impurities that do not have a strong UV chromophore but contain protons. The presence of toluene, a common solvent in Friedel-Crafts reactions, is a key indicator of the synthetic route and purification efficiency.

  • Supplier C: The product from this supplier is significantly less pure. The off-white color suggests the presence of chromophoric impurities, confirmed by the lower HPLC purity. The high levels of toluene and the detection of benzene, a known carcinogen, make this material unsuitable for any biological or in-vivo studies. The impurity at RRT 0.88 is likely unreacted starting material, which could significantly interfere with subsequent chemical reactions.

Conclusion and Recommendations

This guide demonstrates that a single purity value on a CoA is insufficient for guaranteeing reagent quality. A multi-technique, orthogonal approach is essential for a comprehensive purity assessment.

  • For highly sensitive applications such as drug development, in-vivo studies, or quantitative biochemical assays, Supplier A is the unequivocal choice.

  • For general synthetic chemistry where minor impurities might be tolerated or removed in subsequent steps, Supplier B could be a cost-effective alternative, though caution is advised.

  • The material from Supplier C fails to meet the standards for most research applications and should be avoided.

Researchers are strongly encouraged to adopt this or a similar internal validation workflow. The initial investment in analytical time and resources is far outweighed by the long-term benefits of enhanced data reliability, experimental reproducibility, and scientific integrity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications . MDPI. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV . SCION Instruments. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Organic Acids : HPLC (Type-IV) . OIV. [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods . MDPI. [Link]

  • Analytical Methods for Organic Acids . Shimadzu. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds . Preprints.org. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients . RSSL. [Link]

  • Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics . LOUIS - The University of Alabama in Huntsville. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay . ResearchGate. [Link]

  • Separation, Purification, and Identification of Organic Compounds . Chemistry LibreTexts. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . ACS Publications. [Link]

  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... . Columbia University. [Link]

  • How to determine the purity of newly synthesized organic compound? . ResearchGate. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1 H NMR as a Purity Assay . ACS Publications. [Link]

  • GC/MS chromatogram of keto acid methyl ester standard (A) and the... . ResearchGate. [Link]

  • A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry . PMC. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . National Institutes of Health. [Link]

  • Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. [Link]

  • Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry . MDPI. [Link]

  • Friedel-Crafts limitations . University of Calgary. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]

  • Friedel–Crafts reaction . Wikipedia. [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) . Study Mind. [Link]

  • Showing metabocard for 9-Oxo-nonanoic acid (HMDB0094711) . Human Metabolome Database. [Link]

  • 9-Oxononanoic acid . CAS Common Chemistry. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 9-Oxo-9-phenylnonanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The proper disposal of 9-Oxo-9-phenylnonanoic acid, a specialized organic compound, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly. Adherence to these protocols is essential for ensuring compliance with regulatory standards set by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and for fostering a culture of safety within the laboratory. The core principle of this guide is waste characterization, followed by proper segregation, containment, and transfer to a certified hazardous waste disposal service.

Chemical Profile and Hazard Identification

Understanding the physicochemical properties of this compound is fundamental to assessing its risks and determining the appropriate disposal pathway. As a long-chain carboxylic acid with a ketone functional group, it shares properties with both classes of compounds.

PropertyValueSource
Chemical Name This compoundECHEMI[1]
Synonyms 8-Benzoyloctanoic acidECHEMI[1]
Molecular Formula C₁₅H₂₀O₃-
Molecular Weight 248.32 g/mol ECHEMI[1]
Physical State Solid (at standard conditions)Larodan[2]
Solubility Insoluble in water; soluble in most organic solvents.Santa Cruz[3]
Corrosivity Expected to be corrosive, characteristic of organic acids.[3]Santa Cruz[3]
Primary Hazards Potential skin and serious eye irritation/damage.[3][4]Multiple[3][4]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA) and by OSHA, which ensures worker safety.[5][6][7]

  • EPA (Environmental Protection Agency): The EPA classifies hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] this compound, as a carboxylic acid, falls under the corrosivity characteristic. All disposal activities must comply with the hazardous waste regulations outlined in Title 40 of the Code of Federal Regulations (40 CFR).[8]

  • OSHA (Occupational Safety and Health Administration): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and regulations for Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandate that employers inform and train employees on the risks of chemicals and ensure safe handling practices, including disposal.[9][10]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound. This process begins the moment the chemical is deemed a waste product.

Step 1: Waste Characterization and Segregation
  • Confirm Waste Identity: Ensure the waste is solely this compound or a solution with known contaminants. Unidentified chemical wastes cannot be accepted by disposal facilities and pose a significant safety risk.[11]

  • Segregate at the Source: Do not mix this waste with other chemical waste streams unless they are of a compatible organic acid class.[12]

    • NEVER mix with bases, oxidizing agents (e.g., perchloric acid, nitric acid), or reactive metals.[3][11] Mixing acids and bases can cause a violent exothermic reaction.

    • Store separately from flammable liquids and cyanides/sulfides.[11]

Step 2: Containerization and Labeling
  • Select a Compatible Container:

    • Use a high-density polyethylene (HDPE) or glass container that is clean and in good condition. The original container is often a suitable choice.[11][13]

    • Crucially, never use metal containers for acidic waste , as acids can react with metals to produce flammable hydrogen gas.[3][6]

    • The container must have a secure, leak-proof screw cap.[5]

  • Proper Labeling:

    • Immediately label the waste container. The EPA requires that each label clearly states the words "HAZARDOUS WASTE." [14]

    • The label must also include:

      • The full chemical name: "Waste this compound." Avoid abbreviations or formulas.[13]

      • The approximate concentration and volume.

      • All associated hazards (e.g., "Corrosive," "Irritant").

      • The date waste was first added to the container (accumulation start date).

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish an SAA. This is an area at or near the point of generation and under the control of laboratory personnel.[11][14]

    • Keep the waste container closed at all times except when adding waste.[13]

    • Store the container in a designated, well-ventilated area, away from heat or ignition sources.

    • Utilize secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks or spills.[5][10]

  • Volume and Time Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the waste must be moved to the institution's central accumulation area within three days.[11][14] Partially filled containers may remain in the SAA for up to one year.[11]

Step 4: Final Disposal
  • Professional Disposal: this compound must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • DO NOT Drain Dispose: As an organic acid that is insoluble in water and potentially toxic, this chemical must never be poured down the drain.[11][13] Sewer disposal is reserved only for specific, dilute, non-toxic, and neutralized inorganic acids and bases, a category this compound does not fall into.[15]

  • DO NOT Evaporate: Allowing the chemical to evaporate in a fume hood is not a permissible disposal method and violates EPA regulations.[13][16]

Emergency Procedures for Spills and Exposures

A clear and rehearsed emergency plan is critical.[17]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[18]

    • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][18]

    • Inhalation: Move the affected person to fresh air.[18]

  • Spill Cleanup:

    • Small Spills: For minor spills within a chemical fume hood, use a spill kit containing a neutralizer appropriate for acids (such as sodium bicarbonate) or an inert absorbent material (like vermiculite or sand).[18]

    • Large Spills: Evacuate the immediate area. Alert your supervisor and contact your institution's EH&S or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound Start Chemical Identified as Waste Characterize Characterize Waste: Organic Acid, Corrosive Start->Characterize Segregate Segregate from Incompatibles (Bases, Oxidizers) Characterize->Segregate Containerize Select Compatible Container (Glass or HDPE) Segregate->Containerize Label Label as 'HAZARDOUS WASTE' with Full Chemical Name & Date Containerize->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store EHS_Pickup Arrange for Pickup by EH&S or Licensed Contractor Store->EHS_Pickup Spill Spill or Exposure Occurs Store->Spill End Proper Disposal Complete EHS_Pickup->End Emergency Follow Emergency Procedures: Isolate, Notify, Clean (if safe) Spill->Emergency YES Emergency->Store Cleanup Complete

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel Resources.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University.
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • 9-Oxononanoic acid. PubChem, National Institutes of Health. [Link]

  • Safety D
  • Safety data sheet - isononanoic acid. Möller Chemie.
  • Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • Hazardous Waste. University of Wisconsin-Milwaukee. [Link]

  • 9-Oxononanoic acid. CAS Common Chemistry. [Link]

  • Safety Data Sheet - 8-Benzoyl-1-octanecarboxylic acid. Sigma-Aldrich.
  • 9-Oxononanoic Acid - Safety D
  • 9-oxononanoic acid, 2553-17-5. The Good Scents Company. [Link]

  • Safety Data Sheet - Naphtha (petroleum)
  • Metabocard for 9-Oxo-nonanoic acid. Human Metabolome Database. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Oxo-9-phenylnonanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a deep understanding not only of their reactive potential but also of the fundamental principles of self-protection. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for 9-Oxo-9-phenylnonanoic acid, a compound featuring both a carboxylic acid and a ketone functional group. Our approach is built on a risk-assessment framework, ensuring that every step is a self-validating system of safety.

Hazard Analysis: A Tale of Two Functional Groups

Understanding the appropriate PPE begins with a thorough analysis of the compound's chemical nature. This compound's structure incorporates a carboxylic acid moiety, which dictates its acidic properties, and a ketone group, which influences its solvent compatibility and reactivity. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its primary hazards by examining analogous compounds.

Nonanoic acid, a similar carboxylic acid, is known to cause skin irritation and serious eye irritation[1][2]. Acidic compounds can cause chemical burns upon contact[1]. The ketone group necessitates careful glove selection, as ketones can degrade common glove materials. Therefore, a conservative approach that addresses the hazards of both functional groups is scientifically prudent and essential for laboratory safety.

Table 1: Summary of Potential Hazards

Hazard Category Potential Effect Rationale
Skin Contact Causes skin irritation, potential for chemical burns upon prolonged exposure. Based on the corrosive nature of the carboxylic acid group[1][3].
Eye Contact Causes serious eye irritation or damage. Direct contact with acidic compounds can cause severe burns to the eye[1][3].
Inhalation May cause respiratory irritation. Vapors or aerosols of organic acids can irritate the respiratory tract[1][4].

| Ingestion | Harmful if swallowed. | Can produce chemical burns in the oral cavity and gastrointestinal tract[1][3]. |

The Core Directive: A Multi-Barrier PPE Approach

Effective chemical safety relies on a multi-layered defense. For this compound, this involves selecting specific barriers for hands, eyes, and body, each chosen to counteract the compound's unique chemical properties.

Primary Barrier: Hand and Arm Protection

The choice of gloves is arguably the most critical decision for direct handling. Standard disposable nitrile gloves, while offering protection against incidental splashes of many chemicals, may not provide adequate protection against prolonged exposure to ketones[5][6].

Recommended Glove Types:

  • Butyl Rubber Gloves: These gloves offer superior chemical resistance against ketones and esters, making them a primary recommendation[5][6].

  • Ketone-Resistant Nitrile Gloves: Specialized, thicker nitrile gloves, often marketed as "KetoSafe" or similar, are specifically formulated for exceptional resistance to ketones and solvents[7][8].

  • Double Gloving: For enhanced protection, wearing a standard disposable nitrile glove as an inner layer with a more robust butyl or ketone-resistant glove as the outer layer is a best practice[5].

Table 2: Glove Selection Guide for this compound

Glove Material Resistance to Organic Acids Resistance to Ketones Recommended Use
Standard Nitrile Good for splash protection Poor to Fair Inner glove or for very brief, low-risk tasks only.
Neoprene Good Fair to Good Acceptable for moderate-risk tasks.
Butyl Rubber Excellent Excellent Recommended for direct handling and spill cleanup[5][6].
Ketone-Resistant Nitrile Excellent Excellent Recommended alternative to Butyl rubber[7].

| Latex/Vinyl | Poor | Poor | Not Recommended. |

Secondary Barrier: Eye and Face Protection

The risk of serious eye damage from even a minor splash of an acidic compound necessitates robust eye protection[1].

  • Chemical Splash Goggles: At a minimum, splash-proof chemical goggles are required at all times when handling this compound. Safety glasses with side shields are insufficient as they do not provide a seal around the eyes.

  • Face Shield: When handling larger volumes (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles[9][10]. This provides a critical barrier for the entire face.

Tertiary Barrier: Body and Respiratory Protection

Protecting the skin and respiratory system from vapors and accidental spills is the final layer of defense.

  • Laboratory Coat: A 100% cotton lab coat is mandatory[11]. Synthetic blends can melt and fuse to the skin if exposed to certain chemicals or fire. The coat should be fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: When transferring liquids or performing tasks with a high splash potential, an impervious, chemical-resistant apron should be worn over the lab coat[10].

  • Appropriate Attire: Long pants and closed-toe shoes that cover the entire foot are required personal attire in any laboratory setting[11].

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to control vapor inhalation[11][12]. If engineering controls are insufficient or during a large spill, a respirator with an appropriate organic vapor/acid gas cartridge may be necessary[9].

Operational Plan: From Selection to Disposal

A sound safety plan is procedural. The following workflow and protocols provide a direct, step-by-step guide to ensure safety at every stage of handling.

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Handling risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select Appropriate PPE risk_assessment->ppe_selection Identify Hazards donning 3. Don PPE ppe_selection->donning Gather Gear handling 4. Handle Chemical in Fume Hood donning->handling Enter Work Area doffing 5. Doff PPE handling->doffing Exit Work Area disposal 6. Dispose of Waste & Contaminated PPE doffing->disposal Segregate Waste hand_wash 7. Wash Hands Thoroughly disposal->hand_wash Final Step

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.